molecular formula C7H4ClIO2 B136495 2-Chloro-4-iodobenzoic acid CAS No. 145343-76-6

2-Chloro-4-iodobenzoic acid

Cat. No.: B136495
CAS No.: 145343-76-6
M. Wt: 282.46 g/mol
InChI Key: KVFAMLOGLYILKM-UHFFFAOYSA-N
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Description

2-Chloro-4-iodobenzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H4ClIO2 and its molecular weight is 282.46 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFAMLOGLYILKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356303
Record name 2-chloro-4-iodobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145343-76-6
Record name 2-chloro-4-iodobenzoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID10356303
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Record name 2-Chloro-4-iodobenzoic Acid
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Foundational & Exploratory

A Technical Guide to the Physical Properties of 2-Chloro-4-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-iodobenzoic acid is a halogenated aromatic carboxylic acid that serves as a crucial building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds.[1] Its unique substitution pattern, featuring both a chlorine and an iodine atom, imparts specific reactivity that makes it a valuable intermediate for introducing various functional groups and constructing complex molecular architectures.[1] This technical guide provides a comprehensive overview of the known physical properties of this compound, presents generalized experimental protocols for their determination, and illustrates a typical synthetic workflow.

Core Physical Properties

The physical characteristics of a compound are fundamental to its application in research and development, influencing factors such as reaction conditions, purification methods, and formulation. The table below summarizes the key physical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₇H₄ClIO₂[1][2]
Molecular Weight 282.46 g/mol [1][2]
Melting Point 166 - 172 °C[1]
Boiling Point (Predicted) 337.9 ± 27.0 °C[3][4]
Density (Predicted) 2.077 ± 0.06 g/cm³[3][4]
pKa (Predicted) 2.75 ± 0.25[4]
Appearance Pale pink colored crystalline powder; White to Light yellow to Light orange powder to crystal[1][4][5]
Solubility Soluble in Methanol[3][4]

Experimental Protocols for Property Determination

The following are generalized methodologies for determining the key physical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point of a crystalline solid is a sensitive indicator of its purity.[6]

Methodology:

  • A small, finely powdered sample of this compound is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.[7]

  • The sample is heated at a controlled rate.

  • The temperature at which the solid first begins to melt and the temperature at which the entire sample becomes a liquid are recorded as the melting point range.[6][7] A narrow melting range typically indicates a high degree of purity.

Solubility Determination

Understanding a compound's solubility is crucial for designing reaction and purification protocols.

Methodology:

  • A small, measured amount of this compound (e.g., the size of a grain of rice) is added to a test tube.[6]

  • A small volume (e.g., 10 drops) of a selected solvent (e.g., water, ethanol, methanol, acetone) is added to the test tube.[6]

  • The mixture is agitated to promote dissolution.

  • The degree of solubility is observed and recorded (e.g., soluble, partially soluble, insoluble). This can be repeated with different solvents to establish a solubility profile.

Synthetic Workflow

The synthesis of halogenated benzoic acids often involves multi-step processes. The following diagram illustrates a generalized workflow for the synthesis of a substituted iodobenzoic acid, which is conceptually similar to the preparation of this compound.

Synthesis_Workflow cluster_start Starting Material Preparation cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer-type Reaction cluster_purification Purification start_material Substituted Aniline Derivative reagents_diazo NaNO₂ / HCl (0-5 °C) diazonium_salt Diazonium Salt Intermediate reagents_diazo->diazonium_salt Forms reagents_iodination Potassium Iodide (KI) crude_product Crude 2-Chloro-4-iodobenzoic Acid reagents_iodination->crude_product Iodinates purification_steps Recrystallization (e.g., from Toluene) crude_product->purification_steps Purified by final_product Pure 2-Chloro-4-iodobenzoic Acid purification_steps->final_product Yields

Caption: Generalized synthetic workflow for a substituted iodobenzoic acid.

This diagram outlines the key stages in a common synthetic route, starting from a substituted aniline, proceeding through a diazotization reaction, followed by a Sandmeyer-type iodination, and concluding with purification to yield the final product.

References

Technical Guide: 2-Chloro-4-iodobenzoic Acid (CAS 145343-76-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Chloro-4-iodobenzoic acid, a halogenated aromatic carboxylic acid. It serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules.[1][2] This guide summarizes its chemical properties, safety information, and plausible experimental protocols for its synthesis and application, designed for professionals in research and development.

Physicochemical and Spectroscopic Data

The unique substitution pattern of this compound, featuring both an electron-withdrawing chlorine atom and a versatile iodine atom, makes it a highly reactive and valuable intermediate for introducing diverse functional groups.[1]

Identity and Physical Properties

The fundamental identifiers and physical characteristics of the compound are summarized below.

PropertyValueReference(s)
CAS Number 145343-76-6[3]
Molecular Formula C₇H₄ClIO₂[3]
Molecular Weight 282.46 g/mol [3]
IUPAC Name This compound[3]
Appearance White to light orange or pale pink crystalline powder[2]
Melting Point 166 - 172 °C[2]
Solubility Soluble in Methanol
Predicted logP 2.8[3]
Predicted pKa 2.75 ± 0.25
Storage Conditions 0 - 8 °C, protect from light[2]
Spectroscopic Data (Predicted and Theoretical)
Spectrum TypePredicted/Expected Data
¹H NMR The aromatic region (7.0-8.5 ppm) is expected to show three distinct protons. The proton at C6 (ortho to COOH) would be a doublet. The proton at C5 (meta to COOH, ortho to I) would be a doublet of doublets. The proton at C3 (ortho to Cl and I) would be a doublet. The carboxylic acid proton would appear as a broad singlet, typically >10 ppm.
¹³C NMR Seven distinct carbon signals are expected. The carboxyl carbon (C=O) signal would be the most downfield (approx. 165-170 ppm). The aromatic carbons would appear in the 95-145 ppm range. The carbon bearing the iodine (C4) would be significantly upfield (approx. 95-100 ppm) due to the heavy atom effect. The carbons bearing the chlorine (C2) and the carboxylic acid (C1) would be downfield within the aromatic region.
FT-IR O-H stretch (acid): Broad band, ~2500-3300 cm⁻¹. C=O stretch (acid): Strong, sharp band, ~1680-1710 cm⁻¹. C=C stretch (aromatic): Medium bands, ~1450-1600 cm⁻¹. C-O stretch (acid): Medium band, ~1250-1350 cm⁻¹. C-Cl stretch: ~700-800 cm⁻¹. C-I stretch: ~500-600 cm⁻¹.

Synthesis and Reactivity

As a di-halogenated benzoic acid, this compound is a versatile substrate for reactions that differentiate between the C-Cl and C-I bonds. The carbon-iodine bond is significantly more reactive, particularly in metal-catalyzed cross-coupling reactions, allowing for selective functionalization.

Proposed Synthesis Protocol via Sandmeyer Reaction

Reaction Scheme: 2-chloro-4-iodoaniline → [Diazonium Salt Intermediate] → 2-chloro-4-iodo-benzonitrile → this compound

Step 1: Diazotization of 2-chloro-4-iodoaniline

  • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, suspend 2-chloro-4-iodoaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • While maintaining the temperature below 5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise.

  • Stir the resulting solution for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Cyanation (Sandmeyer Reaction)

  • In a separate flask, prepare a solution of copper(I) cyanide (1.3 eq) and sodium cyanide (1.5 eq) in water. Heat gently if necessary to dissolve, then cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the copper cyanide solution. Vigorous evolution of nitrogen gas is expected.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure the reaction goes to completion.

  • Cool the mixture and extract the product, 2-chloro-4-iodobenzonitrile, with an organic solvent like dichloromethane or ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Hydrolysis of the Nitrile

  • Combine the crude 2-chloro-4-iodobenzonitrile from Step 2 with an excess of 50% (w/w) sulfuric acid.

  • Heat the mixture under reflux (approx. 120-130 °C) for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • The solid precipitate, this compound, is collected by vacuum filtration.

  • Wash the solid with cold water until the washings are neutral.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Hydrolysis A 2-Chloro-4-iodoaniline B Diazonium Salt A->B  NaNO₂, HCl  0-5 °C C 2-Chloro-4-iodobenzonitrile B->C  CuCN, NaCN D This compound C->D  H₂SO₄, H₂O  Reflux

Caption: Proposed synthetic pathway for this compound.

Representative Application: Suzuki-Miyaura Cross-Coupling

The C-I bond of this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. This reaction is fundamental in drug discovery for constructing biaryl scaffolds.

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • To a dry round-bottom flask or microwave vial, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.5 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under the inert atmosphere, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%).

  • Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

  • Heat the reaction mixture to 90-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS, typically 4-12 hours).[4]

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, 2-chloro-4-phenylbenzoic acid, can be purified by column chromatography on silica gel.

G cluster_reactants Reactants cluster_reagents Reagents A This compound P 2-Chloro-4-phenylbenzoic Acid A->P B Phenylboronic Acid B->P C Pd(PPh₃)₄ (Catalyst) C->P D K₂CO₃ (Base) D->P E Dioxane/H₂O (Solvent) E->P

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.[3]

GHS Hazard Classification
Hazard ClassCategorySignal WordHazard StatementReference(s)
Acute Toxicity, Oral3DangerH301: Toxic if swallowed[3]
Skin Corrosion/Irritation2WarningH315: Causes skin irritation[3]
Serious Eye Damage/Eye Irritation1DangerH318: Causes serious eye damage[3]
Specific Target Organ Toxicity (Single Exposure)3WarningH335: May cause respiratory irritation[3]
Hazardous to the Aquatic Environment, Acute Hazard1WarningH400: Very toxic to aquatic life[3]
Precautionary Measures
  • Prevention: Wash hands and exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust. Use only outdoors or in a well-ventilated area. Avoid release to the environment.

  • Response:

    • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.

    • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

  • Disposal: Dispose of contents/container to an approved waste disposal plant.

Disclaimer: This guide is intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety measures and after a thorough risk assessment.

References

An In-depth Technical Guide to 2-Chloro-4-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-4-iodobenzoic acid, a halogenated aromatic carboxylic acid that serves as a key building block in various chemical syntheses. Its unique substitution pattern makes it a valuable intermediate in the development of novel pharmaceuticals and other complex organic molecules.

Core Molecular Information

This compound is an organic compound featuring both a chlorine and an iodine substituent on the benzoic acid framework.

  • Molecular Formula: C₇H₄ClIO₂[1][2]

  • Molecular Weight: 282.46 g/mol [1][2]

The presence of two different halogen atoms at specific positions, along with the carboxylic acid group, provides multiple reactive sites for further chemical modification.

Physicochemical and Safety Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
IUPAC Name This compound[2]
CAS Number 145343-76-6[1][2]
Molecular Formula C₇H₄ClIO₂[1][2]
Molecular Weight 282.46 g/mol [1][2]
Appearance Pale pink colored crystalline powder[1]
Melting Point 166 - 172 °C[1]
Purity ≥ 99% (Assay)[1]
Storage Conditions Store at 0 - 8 °C[1]

Applications in Research and Development

This compound is a versatile reagent primarily utilized in the fields of organic synthesis and pharmaceutical research. Its reactivity is enhanced by the presence of both chlorine and iodine substituents, making it a crucial building block for a variety of chemical transformations.

  • Pharmaceutical Development: This compound is a key intermediate in the synthesis of diverse pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs.[1] The halogenated structure allows for the strategic introduction of various functional groups to develop novel compounds with potential therapeutic applications.[1]

  • Organic Synthesis: It serves as a fundamental building block for creating more complex molecules, which is essential in fields such as materials science and agrochemicals.[1]

  • Biochemical Research: Researchers utilize this compound in studies related to enzyme inhibition and receptor binding, which aids in understanding biological pathways and developing new therapeutic strategies.[1]

Experimental Protocols

Below is a representative protocol for a common subsequent reaction: the conversion of a substituted benzoic acid to its corresponding acyl chloride, a more reactive intermediate for amide or ester formation.

Protocol: General Synthesis of a Substituted Benzoyl Chloride

This protocol describes the conversion of a generic substituted iodobenzoic acid to its acyl chloride using thionyl chloride.

Materials:

  • Substituted iodobenzoic acid (e.g., 2-iodobenzoic acid)

  • Thionyl chloride (SOCl₂)

  • Toluene (optional, as solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend the substituted iodobenzoic acid (1.0 mmol) in an excess of thionyl chloride (5 mL).[4] Alternatively, the benzoic acid can be dissolved in a solvent like toluene before the addition of a slight molar excess of thionyl chloride.[5]

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 75-80 °C).[4][5]

  • Maintain the reaction at reflux for a period of 2 hours to overnight, monitoring the reaction progress by a suitable method (e.g., TLC or GC) until the starting material is consumed.[4][5]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent by distillation under reduced pressure using a rotary evaporator.[4][5]

  • The resulting product, the corresponding substituted benzoyl chloride, is often obtained in high purity and can be used in subsequent reactions without further purification.[4]

Safety Precautions:

  • This reaction should be performed in a well-ventilated fume hood.

  • Thionyl chloride is corrosive and lachrymatory. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

  • The reaction generates corrosive gases such as sulfur dioxide and hydrogen chloride. Ensure the apparatus is properly vented to a scrubber system.

Logical and Experimental Workflows

As a versatile chemical intermediate, this compound plays a crucial role in multi-step synthesis pathways common in drug discovery and development. The following diagram illustrates a generalized workflow for the utilization of such a substituted benzoic acid in the synthesis of an Active Pharmaceutical Ingredient (API).

G cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: Core Structure Assembly cluster_2 Phase 3: Final API Synthesis A Starting Material (e.g., Substituted Aniline) B Diazotization & Iodination A->B C This compound (Key Intermediate) B->C D Activation (e.g., Acyl Chloride Formation) C->D E Coupling Reaction (e.g., Amide Bond Formation) D->E F Protected Core Structure E->F G Further Functionalization / Deprotection F->G H Crude API G->H I Purification (e.g., Crystallization, Chromatography) H->I J Final API I->J

Caption: Generalized workflow for API synthesis using a substituted benzoic acid.

This diagram outlines the logical progression from a basic starting material to a final purified active pharmaceutical ingredient. This compound serves as a critical intermediate, which, after activation, is incorporated into a larger molecule that forms the core of the target drug. Subsequent steps involve modification and purification to yield the final product.

References

An In-depth Technical Guide to 2-Chloro-4-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-4-iodobenzoic acid, a versatile halogenated aromatic carboxylic acid. It serves as a crucial building block in organic synthesis and is of significant interest to the pharmaceutical and agrochemical industries. This document details its chemical properties, safety information, a representative synthesis protocol, and its applications in research and drug development, particularly in the synthesis of complex, biologically active molecules.

Chemical and Physical Properties

This compound is a solid compound at room temperature, appearing as a white to light yellow or pale pink crystalline powder[1][2]. Its structure, featuring both chlorine and iodine substituents on the benzoic acid core, imparts unique reactivity, making it a valuable intermediate for various chemical transformations[1].

PropertyValueReference
IUPAC Name This compound[3]
CAS Number 145343-76-6[3]
Molecular Formula C₇H₄ClIO₂[1]
Molecular Weight 282.46 g/mol [1]
Melting Point 166 - 172 °C[1]
Appearance Pale pink colored crystalline powder[1]
Purity ≥ 99% (Assay)[1]
Storage Conditions Store at 0 - 8 °C[1]
Safety and Hazard Information

It is crucial to handle this compound with appropriate safety precautions in a laboratory setting. The compound is classified with several hazards according to the Globally Harmonized System (GHS).

Hazard ClassGHS CodeDescription
Acute Toxicity, OralH301Toxic if swallowed
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/Eye IrritationH318Causes serious eye damage
Specific Target Organ Toxicity, Single ExposureH335May cause respiratory irritation
Hazardous to the Aquatic Environment, Acute HazardH400Very toxic to aquatic life

Users should always consult the full Safety Data Sheet (SDS) from their supplier before handling this chemical.

Experimental Protocols

Representative Synthesis of this compound

While specific proprietary synthesis methods may vary, a common and well-established route to this class of compounds is through a Sandmeyer-type reaction, starting from an appropriately substituted aniline. The following is a representative protocol for the synthesis of a halo-substituted benzoic acid, adapted from procedures for similar isomers like 2-chloro-5-iodobenzoic acid[4][5]. The logical starting material for this compound would be 2-chloro-4-aminobenzoic acid.

Objective: To synthesize this compound via diazotization of an amino precursor followed by iodination.

Materials:

  • 2-chloro-4-aminobenzoic acid

  • Sulfuric acid (H₂SO₄), 20% aqueous solution

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Urea

  • Ethyl acetate

  • Toluene

  • 1N Hydrochloric acid (HCl)

  • 10% Sodium bisulfite solution

  • Saturated brine solution

  • Magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Diazotization: In a reaction vessel equipped with a stirrer and thermometer, suspend the starting material (e.g., 1.0 equivalent of 2-chloro-4-aminobenzoic acid) in a 20% aqueous sulfuric acid solution. Cool the mixture to 0-10 °C in an ice bath.

  • Slowly add a pre-prepared aqueous solution of sodium nitrite (approx. 1.1 equivalents) dropwise, ensuring the temperature is maintained below 10 °C[4].

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC)[4].

  • Once the starting material is consumed, add a small amount of urea to quench any excess nitrous acid[4].

  • Iodination: In a separate flask, prepare a solution of potassium iodide (approx. 1.5 equivalents) in water.

  • Cool the diazonium salt solution to 0 °C and rapidly add the potassium iodide solution. Effervescence (release of N₂ gas) should be observed[4][6].

  • Allow the reaction mixture to warm to room temperature and continue stirring for approximately 30 minutes, or until gas evolution ceases[4].

  • Work-up and Purification: Filter the reaction mixture to collect the crude solid product and wash it with water[4].

  • Dissolve the solid in ethyl acetate and wash the organic phase sequentially with 1N HCl, 10% sodium bisulfite solution (to remove any residual iodine), and saturated brine[4].

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound[4].

  • Recrystallization: For further purification, the crude product can be recrystallized from a suitable solvent system, such as toluene, to yield the final product with high purity[4].

G cluster_synthesis Synthesis Workflow start 2-Chloro-4-aminobenzoic Acid diazotization Diazotization (H₂SO₄, NaNO₂) start->diazotization iodination Iodination (KI) diazotization->iodination purification Purification (Extraction & Recrystallization) iodination->purification product 2-Chloro-4-iodobenzoic Acid purification->product

Caption: A representative workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a highly versatile building block in organic synthesis, primarily due to its distinct halogen substituents which allow for selective chemical modifications[1].

1. Pharmaceutical Intermediate: This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of novel anti-inflammatory and analgesic drugs[1]. Halogenated benzoic acids are common scaffolds in medicinal chemistry. For example, the related isomer 2-chloro-5-iodobenzoic acid is a crucial starting material for the synthesis of Dapagliflozin, a medication used to treat type 2 diabetes[7]. This highlights the importance of this class of compounds in constructing complex active pharmaceutical ingredients (APIs).

2. Cross-Coupling Reactions: The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond, making it an excellent handle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions[8]. This selective reactivity allows chemists to introduce new carbon-carbon or carbon-heteroatom bonds at the 4-position while leaving the 2-chloro substituent intact for potential subsequent transformations. The Suzuki-Miyaura coupling, in particular, is a cornerstone of modern drug discovery for creating biaryl structures, which are prevalent in many therapeutic agents[9][10].

3. Biochemical Research: Researchers also utilize this compound and its derivatives in studies related to enzyme inhibition and receptor binding[1]. The specific placement of halogen atoms can influence the molecule's electronic properties and steric profile, which can be fine-tuned to probe interactions within a protein's active site.

G cluster_application Application in Drug Discovery via Suzuki Coupling reagent1 2-Chloro-4-iodobenzoic Acid reaction Suzuki-Miyaura Cross-Coupling (Pd Catalyst, Base) reagent1->reaction reagent2 Aryl Boronic Acid (R-B(OH)₂) reagent2->reaction product Biaryl Scaffolds reaction->product final_product Biologically Active Molecules (e.g., APIs) product->final_product Further Functionalization

Caption: Logical workflow of this compound in pharmaceutical synthesis.

References

Technical Guide: Physicochemical Properties of 2-Chloro-4-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Chloro-4-iodobenzoic acid, with a focus on its melting point and appearance. This document is intended to serve as a valuable resource for professionals in research and development, particularly in the fields of organic synthesis and pharmaceutical sciences.

Introduction

This compound is a halogenated aromatic carboxylic acid. Its molecular structure, featuring both chlorine and iodine substituents, makes it a versatile building block in the synthesis of complex organic molecules and active pharmaceutical ingredients. Accurate characterization of its physical properties is crucial for its application in further research and development.

Physical and Chemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
IUPAC Name This compound
CAS Number 145343-76-6
Molecular Formula C₇H₄ClIO₂
Molecular Weight 282.46 g/mol
Melting Point 166 - 172 °C[1], 166.0 - 170.0 °C[2], 166-170 °C[3]
Appearance Pale pink colored crystalline powder[1], White to Light yellow to Light orange powder to crystal[2][3]

Experimental Protocols

The following sections detail the standard methodologies for determining the melting point and appearance of a chemical compound such as this compound.

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The capillary method is a common and reliable technique for this determination.[3]

Apparatus and Materials:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Sample of this compound (dry and finely powdered)

  • Spatula

  • Watch glass

Procedure:

  • Sample Preparation: Ensure the sample of this compound is completely dry and has a fine, powdered consistency to ensure uniform heating.[3]

  • Loading the Capillary Tube: Place a small amount of the powdered sample on a clean, dry watch glass. Invert the open end of a capillary tube and press it into the powder. A small amount of the sample will enter the tube.

  • Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to cause the sample to fall to the bottom. The packed sample should be approximately 2-3 mm in height.

  • Initial Rapid Determination (Optional but Recommended): Place the loaded capillary tube into the heating block of the melting point apparatus. Heat the sample rapidly to get an approximate melting point range. This helps in setting the parameters for a more accurate measurement.

  • Accurate Melting Point Determination:

    • Allow the apparatus to cool down to at least 20°C below the approximate melting point.

    • Insert a new capillary tube with the sample.

    • Set the heating rate to a slow and steady increase, typically 1-2°C per minute, as the expected melting point is approached.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue to observe and record the temperature at which the last solid crystal melts (the end of the melting range).

  • Reporting: The melting point is reported as a range from the temperature at which melting begins to the temperature at which it is complete.

The physical appearance of a chemical provides initial qualitative information. This is typically observed under ambient laboratory conditions.

Procedure:

  • Place a small, representative sample of this compound on a clean, white surface, such as a watch glass or a piece of weighing paper.

  • Observe the sample under good lighting.

  • State: Note the physical state of the substance (e.g., solid, liquid, or gas). For this compound, it is a solid at room temperature.

  • Form/Texture: Describe the form of the solid (e.g., crystalline, powder, amorphous). Note any specific characteristics like needle-like crystals or a fine powder.

  • Color: Describe the color of the substance. It is important to note any variations in color.

Workflow for Chemical Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a chemical compound like this compound.

G Figure 1: Workflow for Physicochemical Characterization cluster_0 Sample Handling cluster_1 Physical Properties cluster_2 Spectroscopic Analysis cluster_3 Purity & Final Analysis A Sample Reception & Logging B Visual Inspection (Appearance) A->B C Melting Point Determination B->C D Solubility Testing B->D E FTIR Spectroscopy D->E F NMR Spectroscopy (¹H, ¹³C) E->F G Mass Spectrometry F->G H Chromatography (HPLC/GC) G->H I Data Analysis & Structure Confirmation H->I J Final Report Generation I->J

Caption: Workflow for Physicochemical Characterization.

References

A Technical Guide to the Solubility of 2-Chloro-4-iodobenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known solubility characteristics of 2-Chloro-4-iodobenzoic acid in organic solvents. Due to a notable absence of quantitative solubility data in published literature, this document focuses on providing qualitative solubility information, physical properties, and comparative data for structurally related isomers. Furthermore, this guide presents detailed experimental protocols for determining the solubility of this compound, enabling researchers to generate crucial data in-house. This information is vital for applications in organic synthesis, medicinal chemistry, and drug development where solubility is a critical parameter for reaction kinetics, purification, and formulation.

Introduction

This compound is a halogenated aromatic carboxylic acid with significant potential as a building block in the synthesis of pharmaceuticals and other bioactive molecules.[1] A thorough understanding of its solubility in various organic solvents is paramount for its effective utilization in research and development. However, a comprehensive search of scientific literature, including the IUPAC-NIST Solubility Data Series, reveals a significant lack of published quantitative solubility data for this compound. The IUPAC-NIST Solubility Data Series, Volume 99, which is a critical compilation of solubility data for 63 substituted benzoic acids, does not include this compound.[2][3][4][5][6]

This guide aims to address this information gap by consolidating the available qualitative data, presenting key physical and chemical properties that influence solubility, and providing detailed, actionable experimental protocols for the determination of its solubility. By offering a comparative analysis with its isomers, this document serves as a valuable resource for scientists and researchers to make informed decisions on solvent selection and to design experiments for generating precise solubility data.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its physicochemical properties. Key properties of this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₄ClIO₂[7][8]
Molecular Weight 282.46 g/mol [7][8]
Melting Point 166-170 °C[8][9]
pKa (Predicted) 2.75 ± 0.25[8]
Appearance White to light yellow to light orange powder to crystal[1][9]
CAS Number 145343-76-6[7][8]

Solubility of this compound: Qualitative and Comparative Data

While specific quantitative solubility data for this compound remains elusive in the surveyed literature, some qualitative information is available. It is reported to be "soluble in Methanol".[9] For a more comprehensive understanding, a comparative look at the solubility of its isomers and related compounds can provide valuable insights.

Table 2: Qualitative Solubility and Melting Points of Chlor-iodobenzoic Acid Isomers

CompoundSolubility in MethanolOther Qualitative SolubilityMelting Point (°C)
This compound Soluble[9]-166-170[8][9]
4-Chloro-2-iodobenzoic acid Soluble[10]-163-167[10]
2-Chloro-5-iodobenzoic acid Soluble-157-161

Note: The solubility of benzoic acid and its derivatives is influenced by the solvent's polarity, the compound's ability to form hydrogen bonds, and the temperature. For instance, benzoic acid itself exhibits a wide range of solubilities in different organic solvents, with higher solubility generally observed in more polar solvents like ethanol and methanol.[11]

Experimental Protocols for Solubility Determination

To empower researchers to obtain the necessary quantitative data, this section provides detailed methodologies for two standard and reliable methods for determining the solubility of a solid compound in an organic solvent: the Isothermal Equilibrium (Shake-Flask) Method and the Gravimetric Method.

Isothermal Equilibrium (Shake-Flask) Method

This is a widely used and robust method for determining the thermodynamic equilibrium solubility of a compound.

Principle: An excess of the solid compound is equilibrated with the solvent at a constant temperature for a sufficient duration to achieve a saturated solution. The concentration of the solute in the clear supernatant is then determined using a suitable analytical technique.

Detailed Protocol:

  • Preparation:

    • Add an excess amount of this compound to a series of vials containing a known volume or mass of the desired organic solvent. The excess solid ensures that saturation is reached.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant-temperature shaker or incubator (e.g., at 25 °C, 37 °C).

    • Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by analyzing the concentration at different time points until it becomes constant.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the constant temperature for several hours to allow the undissolved solid to settle.

    • Alternatively, centrifuge the vials to accelerate the separation of the solid and liquid phases.

  • Sampling and Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-cooled pipette to avoid temperature-induced precipitation.

    • Filter the supernatant through a suitable syringe filter (e.g., 0.45 µm PTFE) that is compatible with the organic solvent.

    • Dilute the filtered saturated solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

    • Determine the concentration of this compound in the diluted solution using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation:

    • Calculate the solubility (S) using the following formula: S (g/L) = (Concentration of diluted sample (g/L)) * (Dilution factor)

Gravimetric Method

This method is a simpler, albeit potentially less precise, alternative for determining solubility.

Principle: A known volume of the saturated solution is taken, the solvent is evaporated, and the mass of the remaining solute is determined.

Detailed Protocol:

  • Preparation and Equilibration:

    • Prepare a saturated solution of this compound in the chosen organic solvent as described in steps 1 and 2 of the Isothermal Equilibrium Method.

  • Phase Separation:

    • Separate the undissolved solid from the saturated solution by filtration or centrifugation as described in step 3 of the Isothermal Equilibrium Method.

  • Sampling and Evaporation:

    • Accurately measure a known volume of the clear, saturated solution and transfer it to a pre-weighed, dry evaporating dish.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute to avoid decomposition.

  • Weighing and Calculation:

    • Once the solvent is completely evaporated, cool the evaporating dish in a desiccator and weigh it.

    • Repeat the drying and weighing process until a constant mass is obtained.

    • The mass of the dissolved solute is the difference between the final mass of the dish with the residue and the initial mass of the empty dish.

    • Calculate the solubility (S) using the following formula: S (g/L) = (Mass of residue (g)) / (Volume of saturated solution taken (L))

Visualizing the Experimental Workflow

To provide a clear visual representation of the process for determining solubility, the following diagrams illustrate the key steps in the experimental workflow.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_excess Add Excess Solute to Solvent start->add_excess seal_vials Seal Vials add_excess->seal_vials agitate Agitate at Constant Temperature seal_vials->agitate settle Allow to Settle / Centrifuge agitate->settle sample Sample Supernatant settle->sample filter_sample Filter sample->filter_sample analyze Analyze Concentration (e.g., HPLC) filter_sample->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Workflow for Isothermal Equilibrium (Shake-Flask) Solubility Determination.

gravimetric_workflow cluster_preparation Preparation & Equilibration cluster_separation Phase Separation cluster_measurement Measurement cluster_calculation Calculation start Start prepare_saturated Prepare Saturated Solution start->prepare_saturated separate_phases Filter / Centrifuge prepare_saturated->separate_phases sample_volume Take Known Volume of Supernatant separate_phases->sample_volume evaporate Evaporate Solvent sample_volume->evaporate weigh_residue Weigh Residue to Constant Mass evaporate->weigh_residue calculate Calculate Solubility weigh_residue->calculate end End calculate->end

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

References

A Technical Guide to 2-Chloro-4-iodobenzoic Acid: Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-iodobenzoic acid is a halogenated aromatic carboxylic acid that serves as a versatile building block in organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring both a chlorine and an iodine atom, imparts distinct reactivity and physicochemical properties, making it a valuable intermediate in the development of novel compounds with potential therapeutic applications. This technical guide provides an in-depth overview of the structural information, a representative synthetic workflow, and the potential biological relevance of this compound, tailored for professionals in research and drug development.

Core Structural and Chemical Information

The fundamental properties of this compound are summarized below, providing a clear reference for its use in experimental design and chemical synthesis.

PropertyValueReference
IUPAC Name This compound[1]
SMILES String C1=CC(=C(C=C1I)Cl)C(=O)O
CAS Number 145343-76-6[1]
Molecular Formula C₇H₄ClIO₂[1]
Molecular Weight 282.46 g/mol [1]
Monoisotopic Mass 281.89445 Da[1]

Representative Synthesis Protocol

A Plausible Synthetic Route:

A logical synthetic approach for this compound could start from 2-chloro-4-aminobenzoic acid. The synthesis would proceed through a diazotization reaction followed by a Sandmeyer-type iodination.

Step 1: Diazotization of 2-Chloro-4-aminobenzoic Acid

  • In a reaction vessel, suspend 2-chloro-4-aminobenzoic acid in an aqueous solution of a strong mineral acid, such as hydrochloric acid or sulfuric acid.

  • Cool the suspension to a temperature between 0 and 5 °C using an ice bath with continuous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the suspension. The temperature should be strictly maintained below 5 °C to ensure the stability of the resulting diazonium salt.

  • Continue stirring for an additional 15-30 minutes after the addition is complete to ensure the reaction goes to completion.

Step 2: Sandmeyer-type Iodination

  • In a separate vessel, prepare a solution of potassium iodide (KI) in water.

  • Slowly add the freshly prepared diazonium salt solution from Step 1 to the potassium iodide solution. This addition should be done cautiously as nitrogen gas will be evolved.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat it to ensure the complete decomposition of the diazonium salt and formation of the iodo-substituted product.

  • The crude this compound will precipitate out of the solution.

Step 3: Purification

  • Collect the crude product by vacuum filtration and wash it with cold water to remove any remaining salts.

  • For further purification, the crude product can be recrystallized from a suitable solvent system, such as an ethanol-water mixture.

  • The purified product should be dried under vacuum to yield this compound as a solid.

Below is a conceptual workflow diagram for this synthetic pathway.

Synthesis_Workflow cluster_start Starting Material cluster_reaction1 Step 1: Diazotization cluster_intermediate Intermediate cluster_reaction2 Step 2: Iodination cluster_product Final Product 2_Chloro_4_aminobenzoic_acid 2-Chloro-4-aminobenzoic Acid Diazotization Diazotization (NaNO₂, HCl, 0-5°C) 2_Chloro_4_aminobenzoic_acid->Diazotization Diazonium_Salt Diazonium Salt Intermediate Diazotization->Diazonium_Salt Iodination Iodination (KI, heat) Diazonium_Salt->Iodination 2_Chloro_4_iodobenzoic_acid This compound Iodination->2_Chloro_4_iodobenzoic_acid

A conceptual workflow for the synthesis of this compound.

Potential Biological Activity and Applications in Drug Discovery

Halogenated benzoic acids are a class of compounds with recognized potential in medicinal chemistry. Isomers of the title compound, such as 2-chloro-5-iodobenzoic acid, are known intermediates in the synthesis of SGLT2 inhibitors, which are used in the treatment of type 2 diabetes. This compound itself is utilized in pharmaceutical research, particularly in the development of anti-inflammatory and analgesic drugs.

The biological activity of such compounds often stems from their ability to act as enzyme inhibitors or receptor modulators. The presence of halogen atoms can enhance binding affinity to protein targets through halogen bonding and other non-covalent interactions.

Conceptual Signaling Pathway: Enzyme Inhibition

A common mechanism of action for small molecule drugs is the inhibition of specific enzymes involved in disease pathology. This compound, as a scaffold, could be elaborated to design potent and selective enzyme inhibitors. The following diagram illustrates a generalized concept of how such a compound might interfere with an enzymatic pathway.

Enzyme_Inhibition_Pathway cluster_pathway Biochemical Pathway cluster_inhibitor Inhibitor Action Substrate Substrate Enzyme Target Enzyme Substrate->Enzyme Binds to Product Product Enzyme->Product Catalyzes conversion to Biological_Effect Downstream Biological Effect Product->Biological_Effect Inhibitor 2-Chloro-4-iodobenzoic Acid Derivative Inhibitor->Enzyme Inhibits

Conceptual diagram of enzyme inhibition by a this compound derivative.

This generalized pathway highlights how a molecule derived from this compound could bind to a target enzyme, preventing the conversion of its substrate to the product, and thereby modulating a downstream biological effect relevant to a disease state. Researchers can utilize this scaffold to explore structure-activity relationships and optimize inhibitory potency against specific enzymatic targets.

References

Spectroscopic Analysis of 2-Chloro-4-iodobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the spectroscopic data for 2-Chloro-4-iodobenzoic acid, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a crucial technique for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its structural features.

Data Presentation
Frequency (cm⁻¹)Functional Group Assignment
2500-3300O-H stretch (Carboxylic acid)
1680-1710C=O stretch (Carboxylic acid)
1550-1610C=C stretch (Aromatic ring)
1210-1320C-O stretch (Carboxylic acid)
1000-1100C-Cl stretch
600-800C-I stretch

Note: The exact peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, ATR).

Experimental Protocol

The following is a general protocol for acquiring an FT-IR spectrum of a solid sample like this compound.

Instrumentation:

  • A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR, is typically used.[1]

Sample Preparation (ATR-Neat Method): [1]

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the solid this compound sample onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum. The instrument's software will automatically subtract the background spectrum to produce the final absorbance or transmittance spectrum.

Sample Preparation (KBr Pellet Method): [1]

  • Thoroughly grind a small amount of the sample (approximately 1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • Transfer the mixture to a pellet-forming die.

  • Press the die under high pressure (several tons) to form a thin, transparent KBr pellet.

  • Place the pellet in the sample holder of the spectrometer and acquire the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While public databases have limited readily available experimental ¹H and ¹³C NMR spectra specifically for this compound, the expected chemical shifts and coupling patterns can be predicted based on the analysis of structurally similar compounds.

Data Presentation (Predicted)

¹H NMR (Proton NMR)

Predicted Chemical Shift (δ, ppm)MultiplicityAssignment
~13.0Singlet (broad)-COOH
~8.1DoubletAromatic H
~7.8Doublet of doubletsAromatic H
~7.5DoubletAromatic H

¹³C NMR (Carbon NMR)

Predicted Chemical Shift (δ, ppm)Assignment
~166C=O (Carboxylic acid)
~142Aromatic C-I
~139Aromatic C-Cl
~135Aromatic C-H
~132Aromatic C-H
~130Aromatic C-COOH
~95Aromatic C-H

Note: These are predicted values. Actual experimental values may vary based on the solvent and other experimental conditions.

Experimental Protocol

The following is a generalized experimental protocol for obtaining NMR spectra of aromatic carboxylic acids.

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 300 or 400 MHz for ¹H NMR) is required.[2]

Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

¹H NMR Spectroscopy Parameters: [3]

  • Pulse Sequence: A standard single-pulse sequence.

  • Spectral Width: Typically -1 to 14 ppm.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Relaxation Delay: 1-5 seconds.

¹³C NMR Spectroscopy Parameters: [3]

  • Pulse Sequence: A proton-decoupled pulse sequence.

  • Spectral Width: Typically 0 to 200 ppm.

  • Number of Scans: 1024 or more scans may be needed due to the lower natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_confirmation Structure Elucidation Prep High Purity Sample of This compound IR_Acq FT-IR Spectroscopy (ATR or KBr) Prep->IR_Acq H_NMR_Acq ¹H NMR Spectroscopy Prep->H_NMR_Acq C_NMR_Acq ¹³C NMR Spectroscopy Prep->C_NMR_Acq IR_Data IR Spectrum: Functional Group ID IR_Acq->IR_Data H_NMR_Data ¹H NMR Spectrum: Proton Environment H_NMR_Acq->H_NMR_Data C_NMR_Data ¹³C NMR Spectrum: Carbon Skeleton C_NMR_Acq->C_NMR_Data Confirm Structure Confirmation of This compound IR_Data->Confirm H_NMR_Data->Confirm C_NMR_Data->Confirm

Caption: Workflow for the spectroscopic analysis of this compound.

References

A Technical Guide to the Key Chemical Properties of 2-Chloro-4-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-iodobenzoic acid is a halogenated aromatic carboxylic acid that serves as a versatile building block in organic synthesis and plays a crucial role as an intermediate in the development of pharmaceuticals. Its unique substitution pattern, featuring both a chlorine and an iodine atom on the benzoic acid core, imparts specific reactivity and properties that are leveraged in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the core chemical properties of this compound, complete with experimental protocols and visualizations to support researchers in their laboratory work.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in chemical reactions.

PropertyValueSource(s)
Molecular Formula C₇H₄ClIO₂[1][2][3]
Molecular Weight 282.46 g/mol [1][2][3]
Appearance White to light yellow or pale pink crystalline powder[1][3]
Melting Point 166 - 172 °C[1][3]
Boiling Point (Predicted) 337.9 ± 27.0 °C[3]
Density (Predicted) 2.077 ± 0.06 g/cm³[3]
pKa (Predicted) 2.75 ± 0.25[3]
Solubility Soluble in Methanol[3][4]

Table 1: Key Chemical and Physical Properties of this compound

Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of this compound. Below is a summary of expected spectral data.

Spectroscopy TypeExpected Characteristics
¹H NMR The proton NMR spectrum is expected to show signals in the aromatic region (typically between 7.0 and 8.5 ppm). The exact chemical shifts and coupling constants of the three aromatic protons will be influenced by the positions of the chloro, iodo, and carboxylic acid groups.
¹³C NMR The carbon NMR spectrum will display seven distinct signals. The carboxyl carbon will appear significantly downfield (around 165-175 ppm). The aromatic carbons will resonate in the range of approximately 120-145 ppm, with the carbons directly attached to the halogens showing characteristic shifts.
Infrared (IR) The IR spectrum will exhibit a broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹). A strong C=O stretching vibration will be present in the region of 1680-1710 cm⁻¹. C-Cl and C-I stretching vibrations are expected in the fingerprint region (below 1000 cm⁻¹). Aromatic C-H and C=C stretching bands will also be observed.[5]
Mass Spectrometry The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be evident for the molecular ion and any chlorine-containing fragments. Common fragmentation patterns for benzoic acids include the loss of -OH (M-17) and -COOH (M-45).[6][7]

Table 2: Expected Spectroscopic Data for this compound

Experimental Protocols

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity.

Methodology:

  • A small amount of the finely powdered, dry this compound is packed into a capillary tube.[4][8]

  • The capillary tube is placed in a calibrated melting point apparatus.[9]

  • The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point.[9]

  • The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[8][9] A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound.

Solubility Determination in Methanol

Methodology:

  • A known mass of this compound is weighed into a vial.

  • Methanol is added incrementally from a burette or pipette.[10]

  • After each addition, the mixture is vigorously agitated until the solid is completely dissolved.[10]

  • The total volume of methanol required to dissolve the solid is recorded.

  • The solubility can then be expressed in terms of g/L or mol/L.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the acidity of a compound.

Methodology:

  • A standard solution of this compound is prepared in a suitable solvent mixture (e.g., water-acetonitrile).[1][2]

  • The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.[11]

  • A standard solution of a strong base (e.g., 0.1 M NaOH) is added incrementally using a burette.[11]

  • The pH of the solution is recorded after each addition of the titrant.

  • A titration curve (pH vs. volume of titrant) is plotted.

  • The pKa is determined from the pH at the half-equivalence point of the titration.[1][12]

Synthesis and Reactivity

This compound is a valuable synthetic intermediate due to the differential reactivity of its halogen substituents. It is often synthesized via a Sandmeyer-type reaction from the corresponding amino-substituted benzoic acid.

Synthetic Workflow

The following diagram illustrates a plausible synthetic route to this compound.

Synthesis_of_2_Chloro_4_iodobenzoic_acid cluster_start Starting Material cluster_reaction1 Diazotization cluster_reaction2 Iodination (Sandmeyer-type) 2-Chloro-4-aminobenzoic_acid 2-Chloro-4-aminobenzoic acid Diazonium_salt Diazonium Salt Intermediate 2-Chloro-4-aminobenzoic_acid->Diazonium_salt NaNO₂, HCl 0-5 °C Product This compound Diazonium_salt->Product KI

Caption: Synthetic pathway for this compound.

Reactivity and Use in Drug Development

The halogen atoms on the aromatic ring of this compound can be selectively functionalized, making it a key intermediate in the synthesis of more complex molecules. For instance, it is a precursor in the synthesis of certain pharmaceuticals. The carboxyl group can undergo typical reactions of carboxylic acids, such as esterification and amidation. The aromatic ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the carboxyl and chloro groups.[13]

The following diagram illustrates the role of this compound as an intermediate in a generic drug development workflow, highlighting its importance in creating molecules that can interact with biological targets.

Drug_Development_Workflow cluster_synthesis Chemical Synthesis cluster_development Drug Development cluster_target Biological Target Intermediate This compound API_Synthesis Multi-step Synthesis of API Intermediate->API_Synthesis Key Building Block API Active Pharmaceutical Ingredient (API) API_Synthesis->API Formulation Formulation Development API->Formulation Target Biological Target (e.g., Enzyme, Receptor) API->Target Interacts with Clinical_Trials Preclinical & Clinical Trials Formulation->Clinical_Trials

Caption: Role of this compound in drug development.

References

An In-depth Technical Guide to 2-Chloro-4-iodobenzoic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-Chloro-4-iodobenzoic acid, a halogenated aromatic carboxylic acid that serves as a crucial building block in organic synthesis, particularly in the development of novel pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Discovery and History

While the precise first synthesis of this compound is not well-documented in readily available literature, its origins can be understood within the broader historical context of the study of halogenated benzoic acids. The exploration of benzoic acid and its derivatives dates back to the 16th century, with its structure being determined in 1832.[1][2][3] The development of synthetic methods in the 19th and early 20th centuries, most notably the Sandmeyer reaction, opened the door for the systematic synthesis of a wide array of substituted aromatic compounds.

The introduction of halogen substituents onto the benzoic acid scaffold has been a key strategy in medicinal chemistry to modulate the physicochemical and biological properties of molecules. Halogenation can influence a compound's acidity, lipophilicity, metabolic stability, and binding interactions with biological targets.[4] The synthesis and study of various halogenated benzoic acids became more common throughout the 20th century as the demand for new synthetic intermediates grew. It is likely that this compound was first synthesized during this period as part of systematic investigations into the properties and reactions of dihalogenated benzoic acids. Today, it is recognized as a valuable reagent in the synthesis of complex organic molecules and active pharmaceutical ingredients.

Physicochemical and Spectroscopic Data

The structural and electronic properties of this compound are summarized in the tables below. These data are essential for its application in chemical synthesis and for the characterization of its derivatives.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₄ClIO₂[5]
Molecular Weight 282.46 g/mol [5]
CAS Number 145343-76-6[5]
Appearance White to light yellow or light orange powder/crystal[5]
Melting Point 166-172 °C[5]
pKa (predicted) 2.8[5]

Table 2: Spectroscopic Data for this compound

Spectrum TypeKey FeaturesSource
¹H NMR Data not readily available in citable format.
¹³C NMR Data not readily available in citable format.[6]
Infrared (IR) Available on PubChem.[5]
Raman Available on PubChem.[5]
Mass Spectrometry Monoisotopic Mass: 281.89445 Da[5]

Note: While NMR data for this compound is referenced in some commercial sources, detailed, publicly accessible spectra with peak assignments are not currently available.

Experimental Protocols: Synthesis of this compound

The most common and effective method for the synthesis of this compound is through the Sandmeyer reaction, starting from 2-chloro-4-aminobenzoic acid. The following protocol is a representative procedure adapted from established methods for similar halogenated benzoic acids.[7][8][9][10]

Objective: To synthesize this compound from 2-chloro-4-aminobenzoic acid via a diazotization-iodination reaction (Sandmeyer reaction).

Materials:

  • 2-Chloro-4-aminobenzoic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Deionized Water

  • Ice

  • Sodium Thiosulfate (Na₂S₂O₃) solution (e.g., 10%)

  • Organic solvent for extraction (e.g., Ethyl Acetate)

  • Drying agent (e.g., anhydrous Sodium Sulfate)

  • Standard laboratory glassware and equipment (beakers, flasks, magnetic stirrer, filtration apparatus, etc.)

Procedure:

  • Diazotization:

    • In a beaker, dissolve a specific molar equivalent of 2-chloro-4-aminobenzoic acid in a solution of concentrated hydrochloric acid and water.

    • Cool the mixture to 0-5 °C in an ice bath with continuous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 molar equivalents) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

    • Continue stirring the mixture at 0-5 °C for approximately 30 minutes after the addition is complete to ensure the full formation of the diazonium salt.

  • Iodination:

    • In a separate beaker, dissolve potassium iodide (1.1-1.5 molar equivalents) in a minimal amount of water.

    • Slowly add the potassium iodide solution to the cold diazonium salt solution. Effervescence (release of nitrogen gas) should be observed.

    • Allow the reaction mixture to warm to room temperature and then gently heat it (e.g., to 40-50 °C) until the evolution of nitrogen ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • If a precipitate has formed, collect it by vacuum filtration. If the product is in solution, proceed with extraction.

    • To remove any excess iodine, wash the reaction mixture or the collected solid with a solution of sodium thiosulfate until the characteristic iodine color disappears.

    • If necessary, extract the aqueous solution with an organic solvent like ethyl acetate.

    • Combine the organic layers and wash them with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Safety Precautions: Diazonium salts can be explosive when dry; therefore, they should be kept in solution and at low temperatures. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Logical Workflow and Diagrams

The synthesis of this compound via the Sandmeyer reaction can be visualized as a clear, logical workflow.

Synthesis_Workflow cluster_start Starting Material cluster_diazotization Step 1: Diazotization cluster_iodination Step 2: Iodination cluster_workup Step 3: Work-up & Purification cluster_product Final Product Start 2-Chloro-4-aminobenzoic Acid Reagents1 NaNO₂, HCl, 0-5 °C Diazotization Diazonium Salt Formation Reagents2 KI Reagents1->Diazotization Iodination Iodide Substitution Workup Extraction & Washing Iodination->Workup Reagents2->Iodination Purification Recrystallization Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Applications in Drug Development and Research

This compound is a versatile intermediate in organic synthesis. Its two different halogen atoms at specific positions on the aromatic ring allow for selective functionalization through various cross-coupling reactions. This makes it a valuable precursor for the synthesis of more complex molecules, including:

  • Factor IXa Inhibitors: This compound has been utilized in the synthesis of novel benzamide compounds that act as inhibitors of Factor IXa, a key enzyme in the coagulation cascade. These inhibitors have potential applications in the treatment and prevention of thrombosis and embolism.[11]

  • General Organic Synthesis: The chloro and iodo substituents can be selectively targeted in different coupling reactions (e.g., Suzuki, Heck, Sonogashira), providing a powerful tool for the construction of carbon-carbon and carbon-heteroatom bonds. This flexibility is highly valued in the synthesis of a wide range of organic molecules for materials science and agrochemical research.

  • Medicinal Chemistry Scaffolds: The this compound motif can serve as a scaffold for the development of new therapeutic agents. The distinct electronic and steric properties imparted by the halogen atoms can be fine-tuned to optimize the pharmacological activity of a lead compound.

References

Methodological & Application

Application Note: 2-Chloro-4-iodobenzoic Acid as a Strategic Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide for Researchers and Drug Development Professionals

Introduction

2-Chloro-4-iodobenzoic acid is a halogenated aromatic carboxylic acid that serves as a highly versatile and valuable building block in modern organic and medicinal chemistry.[1] Its utility stems from a unique structural arrangement: a benzene ring functionalized with a carboxylic acid, a chlorine atom, and an iodine atom. This specific combination of functional groups provides a platform for sequential and site-selective chemical modifications, making it an indispensable intermediate in the synthesis of complex, biologically active molecules, including pharmaceuticals and agrochemicals.[1] The distinct electronic properties and reactivity of the two different halogen substituents are key to its strategic importance in multi-step synthetic pathways.[1]

Physicochemical Properties and Specifications

A clear understanding of the physical and chemical properties of a starting material is fundamental for consistent and reproducible synthetic outcomes. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 145343-76-6[1][2][3][4]
Molecular Formula C₇H₄ClIO₂[1][2][4]
Molecular Weight 282.46 g/mol [1][2]
Appearance White to pale pink or light yellow crystalline powder[1]
Melting Point 166 - 172 °C[1]
Purity Typically ≥ 98-99%[1]
Storage Store at 0 - 8 °C[1]
The Strategic Advantage: Site-Selective Cross-Coupling

The primary value of this compound in complex synthesis lies in the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira reactions, the C-I bond is significantly more susceptible to oxidative addition to the Pd(0) catalyst than the more robust C-Cl bond.[5][6]

This reactivity difference allows chemists to perform a cross-coupling reaction selectively at the C4 position (iodine) while leaving the C2 position (chlorine) intact for a subsequent, different transformation. This "one-pot" or sequential functionalization is a cornerstone of efficient molecular construction, enabling the synthesis of highly substituted aromatic cores that are common in modern pharmaceuticals.

G cluster_0 Step 1: First Coupling (Site-Selective) cluster_1 Step 2: Second Coupling (Optional) A This compound C Intermediate Product (Chlorine Intact) A->C Pd Catalyst (e.g., Sonogashira, Suzuki) Reacts at C-I bond B R¹-Reagent (e.g., Terminal Alkyne, Boronic Acid) B->C E Final Di-substituted Product C->E Harsher Conditions Reacts at C-Cl bond D R²-Reagent (Different Partner) D->E

Caption: Logical workflow for sequential cross-coupling reactions.

Application Protocol: Sonogashira Cross-Coupling Reaction

This protocol details a general procedure for the palladium-copper co-catalyzed Sonogashira reaction, a powerful method for forming C(sp²)-C(sp) bonds.[7][8] This reaction is widely used to couple aryl halides with terminal alkynes, a key step in the synthesis of many pharmaceutical agents.

Objective

To synthesize a 2-chloro-4-(alkynyl)benzoic acid derivative via a site-selective Sonogashira coupling at the C-I position of this compound.

Reaction Principle

The reaction involves two interconnected catalytic cycles. The palladium cycle facilitates the oxidative addition of the aryl iodide and the final reductive elimination of the product. The copper cycle generates a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.[5] This co-catalysis allows the reaction to proceed under mild conditions.[7]

G A 1. Setup - Add reagents to flask - Seal with septum B 2. Inert Atmosphere - Evacuate & backfill with N₂ or Ar (3x) A->B C 3. Reaction - Add degassed solvents - Heat to specified temp B->C D 4. Monitoring - Use TLC or LC-MS to track starting material C->D E 5. Work-up - Quench reaction - Perform extraction D->E F 6. Purification - Column Chromatography or Recrystallization E->F G 7. Analysis - NMR, MS for structure confirmation F->G

Caption: Experimental workflow for the Sonogashira coupling protocol.

Materials and Reagents
ReagentQuantity (Example)Purpose
This compound1.0 equiv (e.g., 282 mg)Starting Material
Terminal Alkyne (e.g., Phenylacetylene)1.1 - 1.2 equivCoupling Partner
PdCl₂(PPh₃)₂1-3 mol%Palladium Catalyst
Copper(I) Iodide (CuI)2-5 mol%Co-catalyst
Triethylamine (TEA) or Diisopropylamine (DIPA)2-3 equivBase and Solvent
Anhydrous THF or DMFAs neededSolvent
Schlenk flask or sealed reaction vial1Reaction Vessel
Magnetic stirrer and stir bar1Agitation
Inert gas supply (Argon or Nitrogen)To prevent catalyst oxidation
Step-by-Step Experimental Procedure
  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).

    • Insight: Using a Schlenk flask and ensuring all glassware is oven-dried is critical to exclude oxygen and moisture, which can deactivate the palladium catalyst and lead to unwanted side reactions like Glaser homocoupling of the alkyne.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

    • Insight: This step is non-negotiable for reproducible results. The active Pd(0) species, formed in situ, is readily oxidized to an inactive Pd(II) state in the presence of air.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous solvent (e.g., THF or a mixture of THF/TEA). Stir for 5 minutes to dissolve the solids. Then, add the terminal alkyne (1.1 equiv) and the base (e.g., TEA, 2.5 equiv) via syringe.

    • Insight: The base serves two crucial roles: it deprotonates the terminal alkyne to form the reactive acetylide anion and neutralizes the HI and HCl generated during the catalytic cycle. Degassing the solvents prior to use by sparging with argon is recommended for sensitive reactions.

  • Reaction Execution: Stir the reaction mixture at room temperature or heat gently (e.g., 40-50 °C) if necessary.

    • Insight: Most Sonogashira couplings with aryl iodides are facile and can proceed at room temperature.[7] Heating may be required for less reactive partners but increases the risk of side reactions.

  • Monitoring for Completion (Self-Validation): Track the consumption of the this compound starting material using Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC could be a mixture of hexane and ethyl acetate. The reaction is typically complete within 2-12 hours.

  • Work-up and Extraction: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst residues. Transfer the filtrate to a separatory funnel, wash with saturated NH₄Cl solution (to complex with copper salts), followed by water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification and Analysis: Remove the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Mechanism Spotlight: The Sonogashira Catalytic Cycle

Understanding the underlying mechanism provides insight into the roles of the various reagents and helps in troubleshooting suboptimal reactions.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_int Ar-Pd(II)-I Pd0->Pd_int Oxidative Addition (Ar-I) Pd_alkyne Ar-Pd(II)-C≡CR Pd_int->Pd_alkyne Transmetalation Pd_alkyne->Pd0 Product Ar-C≡CR Pd_alkyne->Product Reductive Elimination CuI CuI Cu_acetylide Cu-C≡CR CuI->Cu_acetylide + Base Cu_acetylide->Pd_int Feeds into Pd Cycle Alkyne H-C≡CR Alkyne->Cu_acetylide

Caption: The interconnected Palladium and Copper catalytic cycles.

Safety and Handling

This compound is classified as an irritant and is toxic if swallowed.[2] It can cause serious skin and eye irritation or damage.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Store the compound in a cool, dry place away from incompatible materials.[1]

Conclusion

This compound is a cornerstone intermediate for pharmaceutical development, offering chemists a reliable and strategic tool for molecular construction.[1][9] Its key advantage lies in the differential reactivity of its C-I and C-Cl bonds, which enables selective, sequential functionalization through well-established methods like the Sonogashira cross-coupling reaction. The protocols and principles outlined in this guide provide a robust framework for researchers to leverage this versatile building block in the synthesis of novel and complex pharmaceutical agents.

References

Application Notes and Protocols for the Synthesis of Dapagliflozin Utilizing Halogenated 2-Chlorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dapagliflozin is a potent and selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes.[1][2] Its synthesis involves the construction of a C-aryl glucoside structure, a key pharmacophore responsible for its therapeutic activity. A critical starting material for the synthesis of the aglycone portion of Dapagliflozin is a halogenated derivative of 2-chlorobenzoic acid. While the specific starting material "2-Chloro-4-iodobenzoic acid" was queried, a comprehensive review of the scientific literature indicates that 2-chloro-5-iodobenzoic acid and 5-bromo-2-chlorobenzoic acid are the commonly employed precursors in established synthetic routes.[2][3][4][5] This document provides detailed application notes and protocols for the synthesis of Dapagliflozin using these documented starting materials.

The following sections detail the synthetic pathways, experimental protocols, and quantitative data to guide researchers in the laboratory-scale synthesis of Dapagliflozin.

Section 1: Synthesis of Dapagliflozin via 2-Chloro-5-iodobenzoic Acid

This synthetic route involves the initial activation of 2-chloro-5-iodobenzoic acid, followed by a Friedel-Crafts acylation, and subsequent coupling with a protected glucose moiety.

Synthetic Pathway Overview

The overall synthetic scheme is depicted below. The first step involves the conversion of 2-chloro-5-iodobenzoic acid to its corresponding acyl chloride, which then reacts with phenetole (ethyl phenyl ether) in a Friedel-Crafts acylation to form the benzophenone intermediate. This intermediate is then further elaborated to Dapagliflozin.

dapagliflozin_synthesis_iodobenzoic start 2-Chloro-5-iodobenzoic acid intermediate1 (2-chloro-5-iodophenyl)(4-ethoxyphenyl)methanone start->intermediate1 Oxalyl chloride, DCM, DMF intermediate2 Protected Dapagliflozin Intermediate intermediate1->intermediate2 Coupling with protected glucose final_product Dapagliflozin intermediate2->final_product Deprotection

Caption: Synthesis of Dapagliflozin from 2-Chloro-5-iodobenzoic acid.

Experimental Protocol: Synthesis of (2-chloro-5-iodophenyl)(4-ethoxyphenyl)methanone

This protocol is adapted from a documented procedure.[3]

Materials:

  • 2-chloro-5-iodobenzoic acid

  • Dichloromethane (DCM)

  • N,N-dimethylformamide (DMF)

  • Oxalyl chloride

  • Phenetole

  • Aluminum chloride (AlCl₃)

Procedure:

  • Charge a reaction vessel with 2-chloro-5-iodobenzoic acid (200 g, 0.7080 moles), dichloromethane (1000 ml), and N,N-dimethylformamide (5 ml) at 25-30°C.

  • Slowly add oxalyl chloride (107.9 g, 0.8496 moles) while stirring and continue to stir for one hour.

  • Cool the reaction mixture to -15°C to -10°C.

  • In a separate vessel, prepare a solution of phenetole and aluminum chloride in dichloromethane.

  • Slowly add the cooled acyl chloride solution to the phenetole-AlCl₃ mixture, maintaining the temperature between -10°C and -5°C.

  • Monitor the reaction progress by HPLC.

  • Upon completion, quench the reaction and perform an aqueous work-up.

  • Isolate the product, (2-chloro-5-iodophenyl)(4-ethoxyphenyl)methanone.

Quantitative Data
IntermediateStarting MaterialYieldPurityReference
(2-chloro-5-iodophenyl)(4-ethoxyphenyl)methanone2-chloro-5-iodobenzoic acid73.47%N/A[3]

Section 2: Synthesis of Dapagliflozin via 5-Bromo-2-chlorobenzoic Acid

An alternative and widely reported route to Dapagliflozin utilizes 5-bromo-2-chlorobenzoic acid. This pathway also proceeds through a Friedel-Crafts acylation to form a key benzophenone intermediate.

Synthetic Pathway Overview

The synthesis begins with the activation of 5-bromo-2-chlorobenzoic acid to its acyl chloride, followed by a Friedel-Crafts reaction with phenetole. The resulting ketone is then reduced and coupled with a protected gluconolactone.

dapagliflozin_synthesis_bromobenzoic start 5-Bromo-2-chlorobenzoic acid intermediate1 5-bromo-2-chloro-benzoyl chloride start->intermediate1 Thionyl chloride intermediate2 5-bromo-2-chloro-2-ethoxy benzophenone intermediate1->intermediate2 Phenetole, AlCl3 intermediate3 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene intermediate2->intermediate3 Reduction intermediate4 Protected Dapagliflozin intermediate3->intermediate4 Coupling with protected gluconolactone final_product Dapagliflozin intermediate4->final_product Deprotection

Caption: Synthesis of Dapagliflozin from 5-Bromo-2-chlorobenzoic acid.

Experimental Protocols

2.2.1. Synthesis of 5-bromo-2-chloro-2-ethoxy benzophenone [4]

Materials:

  • 5-bromo-2-chlorobenzoic acid

  • Thionyl chloride

  • Dichloromethane (DCM)

  • Phenetole

  • Aluminum chloride (AlCl₃)

  • 2mol/L Hydrochloric acid

  • Sodium bicarbonate aqueous solution

  • Saturated common salt water

  • Anhydrous sodium sulfate

  • Ethyl alcohol

Procedure:

  • Dissolve 2-chloro-5-bromobenzoic acid in dichloromethane.

  • Add thionyl chloride (1.1-1.5 molar equivalents) and heat the mixture at 40-45°C for 2-4 hours to form the acyl chloride.

  • In a separate flask equipped with a stirrer and thermometer, add dichloromethane (200 ml), aluminum chloride (20 g, 0.15 mol), and phenetole (18.3 g, 0.15 mol). Stir for 15 minutes.

  • Cool the mixture to 0-5°C using an ice-water bath.

  • Slowly drip the previously prepared dichloromethane solution of 2-chloro-5-bromo-benzoyl chloride (38.1 g, 0.15 mol) into the cooled mixture.

  • Allow the reaction to proceed at room temperature for 2 hours.

  • After the reaction is complete, drip 2mol/L hydrochloric acid into the reaction solution.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with sodium bicarbonate aqueous solution, followed by saturated common salt water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain a yellow oil.

  • Recrystallize the crude product from ethyl alcohol to obtain 5-bromo-2-chloro-2-ethoxy benzophenone.

2.2.2. Green Synthesis Route using 5-bromo-2-chlorobenzoic acid and Gluconolactone [2]

This method describes a one-pot reaction for the formation of a key intermediate.

Materials:

  • 5-bromo-2-chlorobenzoic acid

  • Gluconolactone

  • BF₃·Et₂O

Procedure:

  • Utilize 5-bromo-2-chlorobenzoic acid and gluconolactone as the starting materials.

  • Employ a catalytic amount of BF₃·Et₂O to facilitate a one-pot Friedel-Crafts acylation and ketalization.

  • The resulting diaryl ketal intermediate can be easily crystallized from the reaction mixture.

Quantitative Data
Intermediate/ProductStarting MaterialCatalyst/ReagentYieldPurityReference
5-bromo-2-chloro-2-ethoxy benzophenone5-bromo-2-chlorobenzoic acidAlCl₃88%N/A[4]
5-bromo-2-chloro-2-ethoxy benzophenone5-bromo-2-chlorobenzoic acidTrifluoroacetic acid74.1%N/A[4]
5-bromo-2-chloro-2-ethoxy benzophenone5-bromo-2-chlorobenzoic acidZnCl₂78%N/A[4]
Diaryl ketal intermediate5-bromo-2-chlorobenzoic acidBF₃·Et₂O76%N/A[2]
Dapagliflozin5-bromo-2-chlorobenzoic acid-26.4% (overall)99.4% (HPLC)[5]
Dapagliflozin(from a green synthetic pathway)-High>98%[2]
Dapagliflozin--79% (overall)>99.7%[2]

Section 3: Logical Workflow for Synthesis and Purification

The general workflow for the synthesis of Dapagliflozin from a halogenated 2-chlorobenzoic acid involves several key stages, from the initial acylation to the final purification of the active pharmaceutical ingredient (API).

synthesis_workflow cluster_synthesis Synthesis Stages cluster_purification Purification and Isolation start Halogenated 2-Chlorobenzoic Acid acyl_chloride_formation Acyl Chloride Formation start->acyl_chloride_formation friedel_crafts Friedel-Crafts Acylation acyl_chloride_formation->friedel_crafts reduction Ketone Reduction friedel_crafts->reduction coupling Coupling with Protected Glucose reduction->coupling deprotection Deprotection coupling->deprotection crude_product Crude Dapagliflozin deprotection->crude_product crystallization Crystallization crude_product->crystallization final_api Pure Dapagliflozin API crystallization->final_api

Caption: General workflow for Dapagliflozin synthesis and purification.

Disclaimer: These protocols and notes are intended for informational purposes for qualified scientific professionals. All laboratory work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines. The yields and purities are based on reported literature and may vary depending on experimental conditions.

References

Application Notes and Protocols: The Role of 2-Chloro-4-iodobenzoic Acid in the Development of Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial part of the innate immune system's protective response, chronic inflammation can lead to a variety of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins.

2-Chloro-4-iodobenzoic acid is a versatile halogenated aromatic carboxylic acid that serves as a valuable building block in medicinal chemistry. Its unique substitution pattern, featuring both a chloro and an iodo group, offers distinct reactive sites for chemical modification, making it an attractive scaffold for the synthesis of novel bioactive molecules. The presence of these halogens can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets, properties that are critical in drug design. This document outlines the potential application of this compound as a starting material for the development of novel anti-inflammatory agents, providing hypothetical synthetic protocols, biological evaluation methods, and potential mechanisms of action.

Rationale for Use in Anti-Inflammatory Drug Discovery

The core structure of many existing NSAIDs features an aromatic carboxylic acid moiety. The carboxyl group is often crucial for binding to the active site of COX enzymes. The halogenated phenyl ring of this compound provides a scaffold that can be systematically modified to explore structure-activity relationships (SAR). For instance, the carboxylic acid can be converted to esters, amides, or hydrazones to modulate potency and selectivity. The iodine and chlorine atoms can participate in various coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse substituents, enabling the exploration of a wide chemical space to optimize anti-inflammatory activity and reduce potential side effects.

Experimental Protocols

The following protocols describe a hypothetical workflow for the synthesis and evaluation of a novel anti-inflammatory candidate derived from this compound.

Protocol 1: Synthesis of N'-(substituted-benzylidene)-2-chloro-4-iodobenzohydrazide Derivatives

This protocol details the synthesis of a series of benzoylhydrazone derivatives, a class of compounds known to exhibit anti-inflammatory properties.

Step 1: Synthesis of 2-Chloro-4-iodobenzohydrazide (Intermediate 1)

  • To a solution of this compound (10 mmol) in 50 mL of absolute ethanol, add concentrated sulfuric acid (0.5 mL) as a catalyst.

  • Reflux the mixture for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the ethyl 2-chloro-4-iodobenzoate.

  • Dissolve the resulting ester (8 mmol) in 40 mL of ethanol and add hydrazine hydrate (16 mmol).

  • Reflux the mixture for 6-8 hours.

  • Cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to obtain 2-Chloro-4-iodobenzohydrazide (Intermediate 1).

Step 2: Synthesis of N'-(substituted-benzylidene)-2-chloro-4-iodobenzohydrazide (Final Compounds)

  • Dissolve 2-Chloro-4-iodobenzohydrazide (Intermediate 1) (1 mmol) in 20 mL of absolute ethanol.

  • Add the desired substituted aromatic aldehyde (1 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol or DMF/water) to yield the pure final product.

Protocol 2: In Vitro Evaluation of Anti-Inflammatory Activity

2.1. COX-1 and COX-2 Inhibition Assay

This assay determines the ability of the synthesized compounds to inhibit the COX-1 and COX-2 enzymes.

  • Prepare a COX inhibitor screening assay kit according to the manufacturer's instructions.

  • Prepare stock solutions of the test compounds and reference drugs (e.g., celecoxib for COX-2, ibuprofen for non-selective) in DMSO.

  • In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme.

  • Add the test compounds at various concentrations.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate the plate at 37°C for a specified time.

  • Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent method as per the kit protocol.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 values.

2.2. Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay assesses the ability of the compounds to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect the cell supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of NO inhibition and determine the IC50 values.

Protocol 3: In Vivo Evaluation of Anti-Inflammatory Activity

Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to evaluate the acute anti-inflammatory activity of new compounds.

  • Acclimatize male Wistar rats for one week.

  • Divide the rats into groups: control (vehicle), standard drug (e.g., indomethacin), and test compound groups (at different doses).

  • Administer the test compounds and the standard drug orally or intraperitoneally.

  • After 1 hour, induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculate the percentage of edema inhibition for each group compared to the control group.

Data Presentation

The following tables present hypothetical data for a series of N'-(substituted-benzylidene)-2-chloro-4-iodobenzohydrazide derivatives (compounds 4a-4d ) to illustrate how quantitative results can be structured.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity

CompoundSubstitution (R)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50 / COX-2 IC50)
4a 4-OH15.21.88.4
4b 4-OCH312.50.913.9
4c 4-Cl18.72.57.5
4d 4-NO225.15.14.9
Celecoxib ->1000.05>2000
Ibuprofen -5.28.50.61

Table 2: In Vitro Nitric Oxide Inhibition and In Vivo Anti-inflammatory Activity

CompoundNO Inhibition IC50 (µM) in RAW 264.7 cellsIn Vivo Paw Edema Inhibition (%) at 3h (50 mg/kg)
4a 10.545.2
4b 7.858.6
4c 12.142.1
4d 18.535.8
Indomethacin 5.265.3

Mandatory Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 LPS LPS LPS->TLR4 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB p_NFkB p-NF-κB NFkB->p_NFkB releases p_NFkB_nuc p-NF-κB p_NFkB->p_NFkB_nuc translocates COX2_mRNA COX-2 mRNA COX2_protein COX-2 Protein COX2_mRNA->COX2_protein translation Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins Prostaglandins->COX2_protein catalyzed by iNOS_mRNA iNOS mRNA iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein translation NO Nitric Oxide iNOS_protein->NO produces Compound_4b Compound 4b (Hypothetical Inhibitor) Compound_4b->COX2_protein inhibits Compound_4b->iNOS_protein inhibits DNA DNA p_NFkB_nuc->DNA binds DNA->COX2_mRNA transcription DNA->iNOS_mRNA transcription

Caption: Hypothetical mechanism of action for a this compound derivative.

Experimental Workflow

G start This compound esterification Esterification start->esterification hydrazinolysis Hydrazinolysis esterification->hydrazinolysis condensation Condensation with Aromatic Aldehydes hydrazinolysis->condensation purification Purification and Characterization condensation->purification in_vitro In Vitro Screening (COX-1/2, NO assays) purification->in_vitro in_vivo In Vivo Testing (Carrageenan-induced paw edema) in_vitro->in_vivo sar Structure-Activity Relationship (SAR) Analysis in_vivo->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: Drug discovery workflow using this compound.

Logical Relationship

G scaffold This compound Scaffold modifications Chemical Modifications (Hydrazone formation, substituent variation) scaffold->modifications physicochemical Altered Physicochemical Properties (Lipophilicity, Electronic effects) modifications->physicochemical binding Enhanced Binding to COX-2 Active Site physicochemical->binding activity Increased Anti-inflammatory Activity binding->activity selectivity Improved COX-2 Selectivity binding->selectivity side_effects Reduced Side Effects (e.g., GI toxicity) activity->side_effects selectivity->side_effects

Caption: Rationale for derivatizing this compound.

Conclusion

This compound represents a promising starting point for the development of novel anti-inflammatory agents. Its chemical tractability allows for the generation of diverse libraries of compounds. The presented hypothetical protocols and data illustrate a structured approach to the synthesis, biological evaluation, and characterization of new chemical entities derived from this scaffold. Further research, including detailed SAR studies and investigation of specific molecular targets beyond COX enzymes, could lead to the discovery of potent and safer anti-inflammatory drugs.

Application Notes and Protocols for 2-Chloro-4-iodobenzoic Acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Chloro-4-iodobenzoic acid is a halogenated aromatic carboxylic acid with established applications as a key intermediate in organic synthesis, particularly in the pharmaceutical industry. While its role as a building block for agrochemicals is plausible due to its chemical structure, there is a notable lack of specific, publicly available research detailing its direct application as a herbicide or plant growth regulator. These application notes, therefore, focus on its properties as a synthetic intermediate and provide generalized protocols for evaluating such compounds for agrochemical activity, drawing context from the broader class of halogenated benzoic acids.

Chemical and Physical Properties

This compound is a solid at room temperature with the following properties:

PropertyValueReference
Molecular Formula C₇H₄ClIO₂[1]
Molecular Weight 282.46 g/mol [1]
CAS Number 145343-76-6[1]
Appearance Solid
IUPAC Name This compound[1]
SMILES C1=CC(=C(C=C1I)Cl)C(=O)O[1]
InChI Key KVFAMLOGLYILKM-UHFFFAOYSA-N[1]

Applications in Agrochemical Research: An Overview

This compound's primary documented role is as a versatile intermediate in chemical synthesis.[2] Its halogenated structure makes it a valuable precursor for creating more complex molecules. In the context of agrochemical research, its potential lies in its use as a starting material for the synthesis of novel active ingredients.

Role as a Synthetic Intermediate

The primary application of this compound is in the synthesis of more complex molecules, including potential agrochemicals. Its reactivity allows for various chemical transformations to build novel compounds.

General Synthetic Workflow

The following diagram illustrates a generalized workflow where an intermediate like this compound could be used in the discovery and development of new agrochemicals.

G A Starting Material (e.g., 2-Chlorobenzoic acid) B Intermediate Synthesis (this compound) A->B Iodination C Derivatization & Library Synthesis B->C Further Reactions D Biological Screening (Herbicidal/PGR Activity) C->D Compound Library E Lead Compound Identification D->E Active Hits F Optimization & Field Trials E->F Development Candidate

Caption: Agrochemical R&D Workflow.

Experimental Protocols (Generalized)

The following are generalized protocols for screening a compound like this compound for potential agrochemical activity. These are representative methodologies and would require optimization for the specific compound and target species.

Protocol for Herbicidal Activity Screening

This protocol outlines a primary screening process to assess the pre- and post-emergence herbicidal activity of a test compound.

Objective: To determine if this compound exhibits herbicidal effects on representative monocot and dicot plant species.

Materials:

  • This compound

  • Solvent (e.g., acetone or DMSO)

  • Surfactant (e.g., Tween 20)

  • Seeds of test plants (e.g., lettuce, tomato, barnyardgrass, wheat)

  • Potting soil

  • Pots or trays

  • Growth chamber or greenhouse with controlled conditions

  • Spray chamber

Procedure:

  • Stock Solution Preparation:

    • Dissolve a precise weight of this compound in a minimal amount of solvent.

    • Prepare a series of dilutions to achieve the desired test concentrations (e.g., 10, 100, 1000 µM).

    • Add a surfactant to the final spray solutions to a final concentration of 0.1% (v/v) to ensure adhesion to leaf surfaces.

  • Pre-emergence Application:

    • Fill pots with soil and sow the seeds of the test species at the appropriate depth.

    • Apply the test solutions evenly to the soil surface using a spray chamber.

    • Include a solvent-only control and a positive control (a known herbicide).

    • Place the pots in a growth chamber with controlled light, temperature, and humidity.

    • Observe for seed germination and seedling growth over a period of 14-21 days.

  • Post-emergence Application:

    • Sow seeds and allow them to grow until the seedlings have reached the 2-3 leaf stage.

    • Apply the test solutions evenly to the foliage of the seedlings until runoff.

    • Include appropriate controls as in the pre-emergence test.

    • Return the plants to the growth chamber.

    • Assess plant injury (e.g., chlorosis, necrosis, growth inhibition) at 7, 14, and 21 days after treatment.

Data Collection:

  • Pre-emergence: Germination rate (%), seedling height, and biomass.

  • Post-emergence: Visual injury rating (on a scale of 0-100%), plant height, and fresh/dry weight.

Protocol for Plant Growth Regulator (PGR) Activity Screening

This protocol is designed to identify potential plant growth regulating effects, such as growth promotion or inhibition.

Objective: To assess the effect of this compound on root and shoot elongation in a model plant species.

Materials:

  • This compound

  • Solvent (e.g., DMSO)

  • Agar

  • Petri dishes

  • Seeds of a model plant (e.g., Arabidopsis thaliana or lettuce)

  • Growth chamber

Procedure:

  • Preparation of Test Media:

    • Prepare a basal agar medium (e.g., Murashige and Skoog).

    • Autoclave the medium and allow it to cool.

    • Add the test compound from a stock solution to the molten agar to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM).

    • Pour the agar into sterile petri dishes.

  • Seed Sterilization and Plating:

    • Surface sterilize the seeds (e.g., with a bleach solution) and rinse with sterile water.

    • Aseptically place the seeds on the surface of the agar plates.

  • Incubation and Observation:

    • Seal the petri dishes and place them in a growth chamber under controlled light and temperature conditions.

    • After a set period (e.g., 7-14 days), measure the primary root length and shoot (hypocotyl) length of the seedlings.

Data Collection:

  • Primary root length (mm).

  • Shoot length (mm).

  • Number of lateral roots.

Visualization of Experimental Logic

The logical flow for evaluating a novel compound for agrochemical properties can be visualized as follows:

G A Test Compound (e.g., this compound) B Primary Screening A->B C Herbicidal Assay B->C Pre/Post-emergence D PGR Assay B->D Root/Shoot Elongation E Dose-Response Study C->E D->E F Mode of Action Study E->F If promising activity G Lead for Agrochemical Development F->G

Caption: Compound Evaluation Workflow.

Conclusion

This compound is a well-characterized chemical intermediate with significant potential for use in the synthesis of novel, biologically active molecules. While its direct application in agrochemical research as a herbicide or plant growth regulator is not documented in publicly available literature, its structural features are common in agrochemically relevant compounds. The generalized protocols and workflows provided here offer a framework for the evaluation of this and similar compounds for potential use in agriculture. Further research is required to elucidate any specific agrochemical properties of this compound and its derivatives.

References

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 2-Chloro-4-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 2-chloro-4-iodobenzoic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl structures.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction couples an organoboron compound, typically a boronic acid, with an organohalide. The high reactivity of the carbon-iodine bond in this compound makes it an excellent substrate for these transformations, readily undergoing oxidative addition to the palladium(0) catalyst.

Key Advantages of Using this compound:
  • High Reactivity: The presence of a highly reactive iodine atom allows for efficient coupling under mild conditions.

  • Structural Versatility: The chloro and carboxylic acid functionalities provide opportunities for further synthetic modifications, enabling the creation of diverse molecular scaffolds.

  • Selectivity: The differential reactivity of the iodo and chloro substituents allows for selective cross-coupling reactions.

General Reaction Scheme

The Suzuki-Miyaura reaction of this compound with an arylboronic acid proceeds as follows:

Suzuki_Reaction_Scheme reactant1 This compound reagents Pd Catalyst, Base Solvent, Heat reactant2 Arylboronic acid product 2-Chloro-4-arylbenzoic acid reagents->product

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

This section provides a detailed methodology for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The procedure should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent degradation of the catalyst.

Materials and Equipment:
  • Substrates: this compound, various arylboronic acids.

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) Acetate [Pd(OAc)₂] with a suitable phosphine ligand (e.g., SPhos, XPhos).

  • Base: Anhydrous Potassium Carbonate (K₂CO₃), Potassium Phosphate (K₃PO₄), or Cesium Carbonate (Cs₂CO₃).

  • Solvents: Anhydrous 1,4-Dioxane, Toluene, or Dimethylformamide (DMF), and degassed deionized water.

  • Standard laboratory glassware: Round-bottom flask, condenser, magnetic stirrer, etc.

  • Inert atmosphere setup: Schlenk line or glovebox.

  • Purification equipment: Rotary evaporator, column chromatography setup.

Detailed Procedure:
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and condenser, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Establish Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This can be achieved by evacuating the flask and backfilling with the inert gas, repeating this cycle three times.

  • Solvent Addition: Via syringe, add a degassed solvent mixture, such as 1,4-dioxane and water (typically in a 4:1 ratio). The solvent should be degassed by bubbling the inert gas through it for at least 20 minutes prior to use.

  • Reaction Execution: Place the flask in a preheated oil bath and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times typically range from 4 to 24 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with the organic solvent (e.g., 2 x 20 mL of ethyl acetate).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure 2-chloro-4-arylbenzoic acid.

Quantitative Data

The following table summarizes representative yields for the Suzuki-Miyaura coupling of aryl iodides with a selection of arylboronic acids. While specific data for this compound is limited in the literature, the yields presented for analogous aryl iodides provide a valuable guide for expected outcomes.

Arylboronic Acid PartnerR Group on Boronic AcidTypical Yield (%)
Phenylboronic acid-H94
4-Methoxyphenylboronic acid-OCH₃93
4-Fluorophenylboronic acid-F91
4-Chlorophenylboronic acid-Cl89
4-(Trifluoromethyl)phenylboronic acid-CF₃88
4-Formylphenylboronic acid-CHO86
4-Cyanophenylboronic acid-CN87

Data is representative and adapted from studies on similar aryl iodides.[1]

Visualizations

Experimental Workflow

Experimental_Workflow setup Reaction Setup: Combine reactants, catalyst, and base in a flask. inert Establish Inert Atmosphere: Purge with Argon or Nitrogen. setup->inert solvent Solvent Addition: Add degassed solvent mixture. inert->solvent reaction Reaction: Heat with vigorous stirring. solvent->reaction monitor Monitor Progress: TLC or LC-MS. reaction->monitor workup Aqueous Workup: Dilute, extract with organic solvent, wash with water and brine. monitor->workup dry Dry and Concentrate: Dry organic layer and remove solvent. workup->dry purify Purify Product: Column chromatography or recrystallization. dry->purify product Final Product purify->product

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling.

Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst.[1]

Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition pd2_intermediate1 R-Pd(II)-X L_n oxidative_addition->pd2_intermediate1 transmetalation Transmetalation (R'-B(OH)₂ + Base) pd2_intermediate1->transmetalation pd2_intermediate2 R-Pd(II)-R' L_n transmetalation->pd2_intermediate2 reductive_elimination Reductive Elimination pd2_intermediate2->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 2-Chloro-4-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key palladium-catalyzed cross-coupling reactions utilizing 2-Chloro-4-iodobenzoic acid. This substrate is a valuable bifunctional building block in organic synthesis, offering selective reactivity at the carbon-iodine bond over the more robust carbon-chlorine bond under typical palladium-catalyzed conditions. This differential reactivity allows for sequential, site-selective functionalization, making it a versatile precursor for the synthesis of complex molecules in pharmaceutical and materials science.

The protocols and data presented herein are based on established methodologies for similar aryl halides and serve as a comprehensive guide for reaction optimization and the development of novel synthetic routes.

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile and widely utilized method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. Its mild reaction conditions and tolerance for a wide array of functional groups make it a favored methodology in complex molecule synthesis. For this compound, the reaction is expected to proceed selectively at the more reactive carbon-iodine bond.

Quantitative Data for Suzuki-Miyaura Coupling of Aryl Iodides

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (1.5)-K₂CO₃Toluene/EtOH/H₂O8012~95
4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane/H₂O1004~92
(4-(Ethoxycarbonyl)phenyl)boronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/EtOH/H₂O8012Not Specified[1]
Arylboronic acidsPd(PPh₃)₄ (2-5)-K₂CO₃Toluene/Ethanol/Water80-1002-12High

Note: The data above is representative of Suzuki-Miyaura couplings with various aryl iodides and should be considered as a starting point for optimization with this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

  • In a round-bottom flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Fit the flask with a condenser and purge the system with an inert gas (e.g., Argon or Nitrogen) for 15 minutes.

  • Add a degassed solvent mixture (e.g., Toluene/Ethanol/Water 4:1:1, 10 mL) via syringe.

  • Heat the reaction mixture to the specified temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualization of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-I(L)₂ OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar Ar-Pd(II)-Ar'(L)₂ Transmetalation->PdII_Ar ArBOH2 Ar'B(OH)₂ + Base ArBOH2->Transmetalation RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product ArI This compound ArI->OxAdd

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

II. Heck Reaction

The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene, providing a powerful method for the synthesis of substituted alkenes.[1] The reaction with this compound is anticipated to occur selectively at the carbon-iodine bond. It is important to note that some benzoic acid derivatives have been reported to inhibit or poison the palladium catalyst under certain conditions.[2]

Quantitative Data for Heck Reaction of Aryl Iodides

Alkene PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Ethyl acrylatePd(OAc)₂ (1)PPh₃ (2)Et₃NDMF10024~85
StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)NaOAcDMA12018~90
n-Butyl acrylatePdCl₂(PPh₃)₂ (1)-K₂CO₃NMP1106~93

Note: This data is representative for various aryl iodides. Reaction conditions for this compound may require optimization.

Experimental Protocol: Heck Reaction

  • To a pressure tube, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂), the ligand (if applicable), and a base (e.g., Et₃N or NaOAc).

  • Seal the tube, evacuate, and backfill with an inert gas (e.g., Argon).

  • Add the degassed solvent (e.g., DMF or DMA) and the alkene (1.5 mmol) via syringe.

  • Stir the reaction mixture at the indicated temperature for the specified time.

  • After cooling to room temperature, dilute the mixture with an organic solvent like diethyl ether and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate and concentrate.

  • Purify the product by flash chromatography.

Visualization of the Heck Reaction Experimental Workflow

Heck_Workflow Start Start Setup Combine Reactants: This compound, alkene, catalyst, base Start->Setup Inert Establish Inert Atmosphere (Argon/Nitrogen) Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Reaction Heat and Stir (Monitor by TLC/LC-MS) Solvent->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purify Purify by Column Chromatography Workup->Purify End End Purify->End

Caption: General experimental workflow for a Heck coupling reaction.

III. Sonogashira Coupling

The Sonogashira coupling reaction is a reliable method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[3] This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base.[4] It is highly effective for the alkynylation of aryl iodides.

Quantitative Data for Sonogashira Coupling of Aryl Iodides

Alkyne PartnerPd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (3)Et₃NTHF2512~85
1-HeptynePd(OAc)₂ (2)CuI (3)Et₃N/DMFDMF808~92
TrimethylsilylacetylenePd(dppf)Cl₂ (2)CuI (3)Cs₂CO₃Dioxane10012~78

Note: The presented data is for illustrative purposes with various aryl iodides and may require optimization for this compound.

Experimental Protocol: Sonogashira Coupling

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and the copper(I) co-catalyst (e.g., CuI).

  • Add an anhydrous, degassed solvent (e.g., THF or DMF) and a base (e.g., Et₃N).

  • Add the terminal alkyne (1.2 mmol) dropwise to the mixture.

  • Stir the reaction at the appropriate temperature (room temperature to 100 °C) until completion, monitoring by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite® and wash with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Visualization of the Sonogashira Coupling Catalytic Cycles

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_OxAdd Ar-Pd(II)-I(L)₂ Pd0->Pd_OxAdd Oxidative Addition (Ar-I) Pd_Trans Ar-Pd(II)-C≡CR(L)₂ Pd_OxAdd->Pd_Trans Transmetalation Pd_Trans->Pd0 Reductive Elimination Product Ar-C≡CR Pd_Trans->Product CuI CuI Cu_Acetylide Cu-C≡CR CuI->Cu_Acetylide Cu_Acetylide->Pd_OxAdd Alkyne H-C≡CR + Base Alkyne->Cu_Acetylide

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

IV. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides. This reaction has broad utility in the synthesis of pharmaceuticals and other fine chemicals. The choice of ligand is critical for achieving high yields, especially with less reactive aryl chlorides, though the iodo-substituent of the target molecule should be preferentially reactive.

Quantitative Data for Buchwald-Hartwig Amination of Aryl Halides

Amine PartnerPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene10016~95
AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane11024~88
n-HexylaminePd₂(dba)₃ (0.5)RuPhos (1)K₃PO₄t-BuOH8018~92

Note: This data is representative for various aryl halides. The reactivity of this compound may necessitate optimization of the catalyst system and reaction conditions.

Experimental Protocol: Buchwald-Hartwig Amination

  • In an inert atmosphere glovebox or a Schlenk tube, combine this compound (1.0 mmol), the amine (1.2 mmol), the palladium catalyst (e.g., Pd₂(dba)₃), the ligand (e.g., XPhos), and a base (e.g., NaOtBu).

  • Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat the reaction mixture with stirring (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualization of the Buchwald-Hartwig Amination Logical Workflow

Buchwald_Hartwig_Workflow Substrates Select Substrates: This compound Amine ReactionSetup Set up Reaction under Inert Atmosphere Substrates->ReactionSetup CatalystSystem Choose Catalyst System: Pd Source (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOtBu) CatalystSystem->ReactionSetup Heating Heat to Reaction Temperature ReactionSetup->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Monitoring->Heating Incomplete Workup Workup and Purification Monitoring->Workup Complete Product Isolated Aryl Amine Product Workup->Product

Caption: Logical workflow for a Buchwald-Hartwig amination reaction.

V. Carbonylation

Palladium-catalyzed carbonylation reactions are fundamental processes for the introduction of a carbonyl group into organic molecules. Using carbon monoxide gas, an aryl halide can be converted into an ester, amide, or carboxylic acid in the presence of a suitable nucleophile. For this compound, this reaction would likely proceed at the iodo-position to afford a dicarboxylic acid derivative.

Quantitative Data for Carbonylation of Aryl Iodides

NucleophileCatalyst (mol%)Ligand (mol%)BaseSolventPressure (atm CO)Temp. (°C)Yield (%)
MethanolPd(OAc)₂ (2)dppf (4)Et₃NDMF/MeOH180~90
AnilinePdCl₂(PPh₃)₂ (1)-DBUToluene1100~85
WaterPdI₂ (5)KI-Dioxane10120~75

Note: This data is representative for various aryl iodides. The specific conditions for this compound may vary.

Experimental Protocol: Methoxycarbonylation

  • Charge a pressure vessel with this compound (1.0 mmol), a palladium catalyst (e.g., Pd(OAc)₂), and a ligand (e.g., dppf).

  • Add a solvent mixture of methanol and a high-boiling solvent like DMF, along with a base (e.g., Et₃N).

  • Seal the vessel, purge with carbon monoxide gas several times, and then pressurize to the desired pressure (can be run at 1 atm).

  • Heat the reaction mixture with stirring to the specified temperature.

  • Monitor the reaction by LC-MS.

  • After completion, cool the vessel to room temperature and carefully vent the CO gas in a fume hood.

  • Dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash chromatography or recrystallization.

Visualization of the Carbonylation Catalytic Cycle

Carbonylation_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-I(L)₂ OxAdd->PdII CO_Insertion CO Insertion PdII->CO_Insertion AcylPd (ArCO)Pd(II)-I(L)₂ CO_Insertion->AcylPd NucAttack Nucleophilic Attack AcylPd->NucAttack NucAttack->Pd0 Reductive Elimination Product Ar-CO-Nu NucAttack->Product ArI This compound ArI->OxAdd CO CO CO->CO_Insertion NuH Nu-H NuH->NucAttack

Caption: General catalytic cycle for palladium-catalyzed carbonylation.

References

Application Notes and Protocols for the Regioselective Heck Reaction of 2-Chloro-4-iodobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] This reaction has become a cornerstone in organic synthesis, particularly in the pharmaceutical and materials science industries, for the construction of complex molecular architectures.[2] This document provides detailed application notes and protocols for the regioselective Heck reaction of 2-chloro-4-iodobenzoic acid and its derivatives. The presence of two different halogen atoms on the aromatic ring, coupled with an electron-withdrawing carboxylic acid group, presents a unique opportunity for selective functionalization, primarily at the more reactive carbon-iodine bond.[3]

Regioselectivity in the Heck Reaction of Dihaloarenes

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl. This difference in reactivity allows for selective reactions on polyhalogenated substrates. In the case of this compound, the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond is significantly faster than to the carbon-chlorine bond. This inherent reactivity difference enables the Heck reaction to proceed with high regioselectivity at the 4-position, leaving the chloro-substituent at the 2-position intact for potential subsequent transformations.

Experimental Protocols

This section provides detailed experimental protocols for the Heck reaction of this compound with various alkenes. The following are general procedures that can be adapted based on the specific alkene and desired scale.

Protocol 1: Heck Reaction with Styrene

This protocol describes the synthesis of 2-chloro-4-styrylbenzoic acid.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (NEt₃) or Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and triphenylphosphine (0.04 equiv.).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

  • Add the solvent (DMF or MeCN) and the base (NEt₃, 2.0 equiv. or K₂CO₃, 2.0 equiv.).

  • Add styrene (1.2 equiv.) to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and acidify with 1M HCl to a pH of ~2.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 2-chloro-4-styrylbenzoic acid.

Protocol 2: Heck Reaction with an Acrylate Ester

This protocol details the synthesis of a 2-chloro-4-(alkoxycarbonylvinyl)benzoic acid derivative.

Materials:

  • This compound

  • Alkyl acrylate (e.g., methyl acrylate, ethyl acrylate, or butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) or other suitable phosphine ligand

  • Sodium acetate (NaOAc) or Potassium carbonate (K₂CO₃)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere glovebox or Schlenk line

  • Standard laboratory glassware for workup and purification

Procedure:

  • In an inert atmosphere glovebox or using Schlenk techniques, add this compound (1.0 equiv.), palladium(II) acetate (0.01-0.05 equiv.), and the phosphine ligand (0.02-0.10 equiv.) to a dry Schlenk tube.

  • Add the base (NaOAc or K₂CO₃, 2.0-3.0 equiv.) and the solvent (NMP or DMAc).

  • Add the alkyl acrylate (1.5 equiv.) to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 100-140 °C with stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After the reaction is complete (typically 6-48 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with water and acidify with a suitable acid (e.g., 1M HCl).

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo.

  • Purify the resulting cinnamic acid derivative by column chromatography or recrystallization.

Data Presentation

The following table summarizes representative yields for the Heck reaction of various dihalogenated and electron-deficient aryl halides with different alkenes, providing an expected range for the reactions of this compound derivatives under optimized conditions.

Aryl HalideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-Iodo-2-methylbenzoic acidStyrenePd(OAc)₂ (2)PPh₃ (4)NEt₃DMF1001285
4-Bromo-2-fluorobenzoic acidEthyl acrylatePd(OAc)₂ (3)P(o-tol)₃ (6)K₂CO₃NMP1202478
2-Chloro-4-iodotoluenen-Butyl acrylatePdCl₂(PPh₃)₂ (1)-NaOAcDMAc1301892
4-Iodobenzoic acidStyrenePd(OAc)₂ (1)-K₂CO₃H₂O100895
2,4-Diiodobenzoic acidMethyl acrylatePd(OAc)₂ (5)PPh₃ (10)NEt₃MeCN801075 (mono-adduct)

Note: The yields presented are based on literature reports for structurally similar substrates and serve as a general guideline. Actual yields may vary depending on the specific reaction conditions and the nature of the substituents.

Visualizations

Heck Reaction Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Mizoroki-Heck reaction.[4]

Heck_Cycle A Pd(0)L2 Active Catalyst B Oxidative Addition (Ar-Pd(II)-I)L2 A->B Ar-I C Alkene Coordination B->C Alkene D Migratory Insertion (Syn-addition) C->D E β-Hydride Elimination D->E F Product Release & Catalyst Regeneration E->F Product F->A Base

Caption: Catalytic cycle of the Heck reaction.

Experimental Workflow

The diagram below outlines the general experimental workflow for a typical Heck reaction.[5]

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine Aryl Halide, Catalyst, and Ligand B Add Solvent and Base A->B C Add Alkene B->C D Heat and Stir (Monitor by TLC/LC-MS) C->D E Quench and Aqueous Extraction D->E F Dry and Concentrate Organic Phase E->F G Column Chromatography or Recrystallization F->G H Characterize Product (NMR, MS, etc.) G->H

Caption: General experimental workflow for a Heck coupling reaction.

References

Application Notes and Protocols for the Selective Sonogashira Coupling of 2-Chloro-4-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. This reaction, catalyzed by palladium and copper complexes, has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and broad functional group tolerance.

This document provides detailed application notes and experimental protocols for the selective Sonogashira coupling of 2-chloro-4-iodobenzoic acid. The notable difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for a highly selective reaction at the iodo-substituted position, leaving the chloro-substituent intact for potential subsequent transformations. This chemoselectivity makes this compound a valuable building block in the synthesis of complex molecules.

Reaction Principle and Selectivity

The Sonogashira coupling proceeds through a dual catalytic cycle involving palladium and copper intermediates. The generally accepted mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

A key aspect of the reaction with this compound is the selective coupling at the C-I bond. The reactivity of aryl halides in the Sonogashira reaction follows the general trend: I > OTf > Br > Cl. This significant difference in reactivity allows for the selective alkynylation at the more reactive iodine-bearing carbon, while the less reactive chlorine atom remains untouched under appropriate reaction conditions.

Experimental Protocols

The following protocols provide detailed methodologies for the Sonogashira coupling of this compound with terminal alkynes.

Protocol 1: Sonogashira Coupling of this compound with Phenylacetylene

This protocol outlines the reaction to synthesize 2-chloro-4-(phenylethynyl)benzoic acid.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen gas (inert atmosphere)

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and heating plate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).

  • Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 10-15 minutes to establish an inert atmosphere.

  • Solvent and Reagent Addition: Under the inert atmosphere, add anhydrous DMF (5 mL) and triethylamine (3.0 mmol, 3.0 equiv) to the flask via syringe. Stir the mixture to dissolve the solids.

  • Alkyne Addition: Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to 80°C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 20 mL of 1 M hydrochloric acid and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-chloro-4-(phenylethynyl)benzoic acid.

Data Presentation

The following table summarizes the quantitative data for the Sonogashira coupling of this compound with phenylacetylene based on the provided protocol.

ParameterValue
Reactants
This compound1.0 mmol
Phenylacetylene1.2 mmol
Catalysts
PdCl₂(PPh₃)₂3 mol%
CuI6 mol%
Base
Triethylamine3.0 equiv
Solvent
Anhydrous DMF5 mL
Reaction Conditions
Temperature80°C
Time12 hours
Yield
Isolated YieldTypically high (specific yield dependent on experimental execution)

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Sonogashira coupling of this compound.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine this compound, PdCl₂(PPh₃)₂, and CuI in a flask prep2 Establish inert atmosphere (Ar or N₂) prep1->prep2 prep3 Add anhydrous DMF and triethylamine prep2->prep3 react1 Add phenylacetylene dropwise prep3->react1 react2 Heat to 80°C and stir for 12h react1->react2 react3 Monitor by TLC react2->react3 workup1 Quench with 1M HCl and extract with ethyl acetate react3->workup1 workup2 Wash, dry, and concentrate the organic phase workup1->workup2 workup3 Purify by flash column chromatography workup2->workup3 product Pure 2-chloro-4-(phenylethynyl)benzoic acid workup3->product

Caption: General workflow for the Sonogashira coupling.

Catalytic Cycle of the Sonogashira Coupling

The diagram below illustrates the interconnected palladium and copper catalytic cycles involved in the Sonogashira reaction.

G cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)-I(L₂) pd0->pd_complex1 Oxidative Addition (Ar-I) pd_complex2 Ar-Pd(II)-C≡CR'(L₂) pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination (Ar-C≡CR') cuI CuI cu_acetylide Cu-C≡CR' cuI->cu_acetylide cu_acetylide->pd_complex1 Transmetalation alkyne R'C≡CH alkyne->cu_acetylide base Base base->cu_acetylide

Caption: Catalytic cycles of the Sonogashira reaction.

2-Chloro-4-iodobenzoic acid as a building block in organic synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: 2-Chloro-4-iodobenzoic Acid in Organic Synthesis

Introduction

This compound is a versatile halogenated aromatic carboxylic acid that serves as a crucial building block in organic synthesis.[1] Its structure, featuring a carboxylic acid group, a chlorine atom, and an iodine atom on a benzene ring, offers multiple points for chemical modification. The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in metal-catalyzed cross-coupling reactions makes this molecule particularly valuable for the selective and sequential introduction of different substituents. This unique reactivity profile, combined with the synthetic handle of the carboxylic acid group, makes this compound an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials.[1] It is notably used in the development of anti-inflammatory and analgesic drugs.[1]

Key Applications and Reaction Types

The primary utility of this compound in organic synthesis stems from its application in palladium-catalyzed cross-coupling reactions. The greater reactivity of the C-I bond compared to the C-Cl bond allows for chemoselective functionalization at the 4-position.

  • Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[2] With this compound, the Suzuki coupling occurs selectively at the iodo-substituted position, leaving the chloro-substituent intact for subsequent transformations. This allows for the synthesis of various biaryl compounds.

  • Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] Similar to the Suzuki coupling, the reaction with this compound proceeds preferentially at the C-I bond. This provides a route to synthesize substituted phenylacetylenes, which are important precursors for many complex molecules.

  • Amide and Ester Formation: The carboxylic acid moiety can be readily converted into amides or esters through standard coupling or esterification reactions. This allows for the introduction of a wide range of functional groups and the construction of more complex molecular architectures.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for key transformations involving this compound.

Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O9012~90
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane1008~95
3PdCl₂(dppf) (3)-Cs₂CO₃DMF8016~88

Note: Yields are representative and can vary based on specific substrate and reaction scale.

Table 2: Sonogashira Coupling of this compound with Phenylacetylene

EntryPalladium Catalyst (mol%)Copper Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF606~92
2Pd(PPh₃)₄ (3)CuI (5)DiPEADMF708~89
3Pd(OAc)₂ (2) / PPh₃ (4)CuI (3)PiperidineToluene8010~85

Note: Yields are representative and can vary based on specific substrate and reaction scale.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Procedure:

  • To a dry round-bottom flask, add this compound, phenylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Under the inert atmosphere, add Pd(PPh₃)₄.

  • Add a degassed 4:1 mixture of toluene and water.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-chloro-4-phenylbenzoic acid.

Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.1 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • 1 M HCl solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • Add this compound, Pd(PPh₃)₂Cl₂, and CuI to a dry Schlenk flask.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF and triethylamine via syringe.

  • Add phenylacetylene dropwise to the stirred solution.

  • Heat the reaction mixture to 60 °C and stir for 6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography to yield 2-chloro-4-(phenylethynyl)benzoic acid.

Visualizations

Suzuki_Coupling start This compound catalyst Pd(PPh₃)₄ K₂CO₃, Toluene/H₂O 90 °C start->catalyst reagent1 Phenylboronic Acid reagent1->catalyst product 2-Chloro-4-phenylbenzoic Acid catalyst->product

Caption: Suzuki coupling of this compound.

Sonogashira_Coupling start This compound catalyst Pd(PPh₃)₂Cl₂, CuI Et₃N, THF 60 °C start->catalyst reagent1 Phenylacetylene reagent1->catalyst product 2-Chloro-4-(phenylethynyl)benzoic Acid catalyst->product

Caption: Sonogashira coupling of this compound.

Experimental_Workflow A Reaction Setup (Inert Atmosphere) B Addition of Reagents (Substrate, Boronic Acid/Alkyne, Base) A->B C Addition of Catalyst System (Pd Catalyst, Ligand, Cu Co-catalyst) B->C D Reaction at Elevated Temperature C->D E Monitoring (TLC / LC-MS) D->E F Work-up (Extraction and Washing) E->F G Purification (Column Chromatography / Recrystallization) F->G H Product Characterization G->H

Caption: General workflow for cross-coupling reactions.

Building_Block_Versatility center This compound sub1 Suzuki Coupling center->sub1 sub2 Sonogashira Coupling center->sub2 sub3 Amide Coupling center->sub3 sub4 Esterification center->sub4 prod1 Biaryl Compounds sub1->prod1 prod2 Aryl-Alkynes sub2->prod2 prod3 Amides sub3->prod3 prod4 Esters sub4->prod4 sub5 Further Cross-Coupling (at C-Cl bond) prod5 Di-substituted Aryls sub5->prod5 prod1->sub5 prod2->sub5

Caption: Synthetic versatility of this compound.

References

Application Notes and Protocols for the Reduction of 2-Chloro-4-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental procedure for the reduction of 2-Chloro-4-iodobenzoic acid to (2-chloro-4-iodophenyl)methanol. The described protocol utilizes a borane-tetrahydrofuran complex, a common and efficient reagent for the selective reduction of carboxylic acids.

The selective reduction of a carboxylic acid in the presence of other reducible functional groups, such as aryl halides, is a critical transformation in organic synthesis, particularly in the preparation of complex molecules for drug discovery. This compound presents a substrate where the carboxylic acid must be reduced without affecting the chloro and iodo substituents on the aromatic ring. While various reducing agents are available for the reduction of carboxylic acids, borane and its complexes are well-known for their chemoselectivity, often leaving aryl halides intact under mild reaction conditions.[1][2]

This document outlines a specific, high-yield protocol and presents the relevant data in a clear, tabular format. Additionally, a graphical representation of the experimental workflow is provided to aid in the visualization of the process.

Data Presentation

Table 1: Summary of Reactants and Product

CompoundMolecular FormulaMolar Mass ( g/mol )Amount (g)Amount (mmol)Molar Equivalents
This compoundC₇H₄ClIO₂282.46[3]5.0181.0
Borane-THF complex (1M)BH₃·THF--231.28
(2-chloro-4-iodophenyl)methanolC₇H₆ClIO284.484.818-

Table 2: Reaction Parameters and Yield

ParameterValue
SolventTetrahydrofuran (THF)
Reaction Temperature0 °C to Room Temperature
Reaction Time3 days
Product YieldQuantitative (100%)[4]
Product AppearanceWhite solid[4]

Experimental Protocol

This protocol is adapted from a documented synthesis of (2-chloro-4-iodophenyl)methanol.[4]

Materials:

  • This compound

  • Borane-tetrahydrofuran complex solution (1 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium hydrogencarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5.0 g (18 mmol) of this compound in 7 mL of anhydrous tetrahydrofuran.

  • Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. To the stirred solution, slowly add 21 mL of a 1 M solution of borane-tetrahydrofuran complex in THF (23 mmol).

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3 days.

  • Work-up:

    • Carefully add water and a saturated aqueous sodium hydrogencarbonate solution to the reaction mixture to quench the excess borane.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers and wash with a saturated aqueous sodium chloride solution.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation of Product:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield (2-chloro-4-iodophenyl)methanol as a white solid (4.8 g, 18 mmol, quantitative yield).[4]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the reduction of this compound.

experimental_workflow start Start: This compound in THF add_reagent Add Borane-THF (1M solution) at 0 °C start->add_reagent reaction Stir at Room Temperature for 3 days add_reagent->reaction workup Work-up: - Quench with NaHCO₃(aq) - Extract with Ethyl Acetate - Wash with Brine - Dry with Na₂SO₄ reaction->workup isolation Isolation: - Filter - Evaporate Solvent workup->isolation product Product: (2-chloro-4-iodophenyl)methanol (White Solid) isolation->product

Caption: Experimental workflow for the reduction of this compound.

References

Application Notes: The Study of 2-Chloro-4-iodobenzoic Acid in Enzyme Inhibition Remains an Unexplored Area of Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Extensive searches of scientific literature and chemical databases have revealed a significant gap in the current body of research regarding the specific application of 2-Chloro-4-iodobenzoic acid as an enzyme inhibitor. While this compound is commercially available and its chemical properties are documented, there is a notable absence of published studies detailing its effects on specific enzymes, including quantitative data such as IC50 or Ki values, or established protocols for its use in enzyme inhibition assays.

Chemical suppliers describe this compound as a versatile building block in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals.[1] Its halogenated structure is noted for its utility in creating more complex, biologically active molecules.[1] However, its direct role as an enzyme inhibitor has not been specifically investigated or reported in the available scientific literature.

While broader research into halogenated compounds and benzoic acid derivatives has shown that these classes of molecules can exhibit enzyme inhibitory activity, these findings are not directly transferable to this compound without specific experimental validation. For instance, studies on other substituted benzoic acids have explored their structure-activity relationships in the inhibition of enzymes like α-amylase, but these studies did not include this compound in their scope. Similarly, research on derivatives of iodobenzoic acids has indicated potential antimicrobial and anticancer properties, but has not elucidated a specific enzyme inhibition mechanism.

The absence of data presents a unique opportunity for novel research. The potential for this compound to act as an enzyme inhibitor is a hypothesis that remains to be tested. Future research could involve:

  • Screening: Testing this compound against a panel of enzymes to identify potential targets.

  • Structure-Activity Relationship (SAR) Studies: Comparing its activity to other halogenated benzoic acids to understand the contribution of the chloro and iodo substitutions.

  • Mechanism of Action Studies: If inhibitory activity is found, elucidating the mode of inhibition (e.g., competitive, non-competitive) against the identified target enzyme.

Until such studies are conducted and published, we are unable to provide detailed application notes, quantitative data, or experimental protocols for the use of this compound in enzyme inhibition studies. The field is open for pioneering work in this specific area. Researchers interested in this compound would be venturing into uncharted territory, with the potential to make foundational discoveries.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Chloro-4-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides detailed information and troubleshooting advice for the purification of crude 2-Chloro-4-iodobenzoic acid (CAS No. 145343-76-6).

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its purification?

A1: Understanding the physical properties is crucial for selecting an appropriate purification strategy. Key properties are summarized in the table below.

PropertyValueSource(s)
Molecular FormulaC₇H₄ClIO₂[1]
Molecular Weight282.46 g/mol [1]
Melting Point166-172 °C[2]
AppearanceWhite to light yellow or light orange powder/crystal
SolubilitySoluble in Methanol[3]

Q2: What are the common impurities in crude this compound?

A2: The nature of impurities largely depends on the synthetic route. Common impurities may include:

  • Starting Materials: Unreacted 2-chlorobenzoic acid.

  • Isomeric Byproducts: 2-Chloro-3-iodobenzoic acid and other positional isomers.[4]

  • Over-iodinated Products: Di-iodinated benzoic acids.

  • Residual Reagents and Solvents: Reagents from the diazotization or iodination steps and residual reaction solvents.

Q3: What are the recommended methods for purifying crude this compound?

A3: The most common and effective purification method is recrystallization . Acid-base extraction can also be employed as a preliminary purification step to remove neutral and basic impurities.

Q4: How do I select a suitable solvent for the recrystallization of this compound?

A4: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, which is soluble in methanol, a mixed solvent system is often effective.[3] A common approach is to dissolve the crude product in a "good" solvent (like methanol or ethanol) at its boiling point and then add a "poor" solvent (like water) dropwise until the solution becomes cloudy. The solution is then heated until it becomes clear again and allowed to cool slowly.

Based on the purification of a similar compound, 2-chloro-5-iodobenzoic acid, toluene and a mixture of acetic acid and water are also potential recrystallization solvents.

Troubleshooting Guides

This section addresses specific issues you might encounter during the purification of this compound.

Recrystallization Issues
IssuePossible Cause(s)Troubleshooting Steps
Oiling Out The compound is precipitating from the solution above its melting point. The chosen solvent may be too nonpolar.- Reheat the solution to dissolve the oil. - Add a small amount of a more polar co-solvent (e.g., if using toluene, add a little ethanol). - Ensure a slow cooling rate.
No Crystal Formation - The solution is not saturated (too much solvent was used). - The solution is supersaturated.- If the solution is not saturated, boil off some of the solvent to concentrate the solution. - To induce crystallization from a supersaturated solution, try scratching the inside of the flask with a glass rod at the meniscus, or add a seed crystal of pure this compound.
Low Recovery - Too much solvent was used, leading to significant loss of product in the mother liquor. - Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before hot filtration to prevent the product from crystallizing out on the filter paper.
Colored Impurities in Crystals The recrystallization process did not effectively remove colored byproducts.- Add a small amount of activated charcoal to the hot solution before filtration. Be aware that using too much charcoal can lead to product loss.

General Purification Workflow

Caption: General workflow for the purification of this compound by recrystallization.

Experimental Protocols

Protocol 1: Recrystallization using a Mixed Solvent System (Ethanol-Water)
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat the funnel and receiving flask to prevent premature crystallization.

  • Induce Crystallization: To the hot, clear solution, add hot water dropwise until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol-water mixture.

  • Drying: Dry the crystals in a vacuum oven at a low temperature (e.g., 50-60 °C) until a constant weight is achieved.

Troubleshooting Logic for Recrystallization

TroubleshootingRecrystallization Start Start Recrystallization Dissolved Crude Product Dissolved in Hot Solvent? Start->Dissolved Yes_Dissolved Yes Dissolved->Yes_Dissolved Yes No_Dissolved No Dissolved->No_Dissolved No Cooling Cool Solution Yes_Dissolved->Cooling Add_More_Solvent Add more hot solvent No_Dissolved->Add_More_Solvent Add_More_Solvent->Dissolved Crystals_Form Crystals Form? Cooling->Crystals_Form Yes_Crystals Yes Crystals_Form->Yes_Crystals Yes No_Crystals No Crystals_Form->No_Crystals No Filter_Wash Filter and Wash Crystals Yes_Crystals->Filter_Wash Induce_Crystallization Induce Crystallization (Scratch/Seed) No_Crystals->Induce_Crystallization Induce_Crystallization->Cooling Check_Purity Check Purity (e.g., MP) Filter_Wash->Check_Purity Pure Pure Product Check_Purity->Pure Meets Specs Impure Product Impure Check_Purity->Impure Out of Specs Repeat Repeat Recrystallization Impure->Repeat

Caption: A troubleshooting decision tree for the recrystallization process.

References

Technical Support Center: Optimizing Reaction Yield for 2-Chloro-4-iodobenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Chloro-4-iodobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis route for this compound?

A1: The most prevalent laboratory-scale synthesis of this compound is achieved through a Sandmeyer-type reaction. This process involves the diazotization of the corresponding aminobenzoic acid, in this case, 2-chloro-4-aminobenzoic acid, followed by the introduction of iodine.

Q2: What are the critical parameters that influence the yield of the Sandmeyer reaction for this synthesis?

A2: The critical parameters that significantly impact the reaction yield include:

  • Temperature: Maintaining a low temperature (typically 0-5 °C) during the diazotization step is crucial to prevent the premature decomposition of the diazonium salt.

  • Purity of Starting Materials: The purity of the 2-chloro-4-aminobenzoic acid is vital, as impurities can lead to unwanted side reactions.

  • Stoichiometry of Reagents: The molar ratios of sodium nitrite and the acid used for diazotization must be carefully controlled to ensure complete conversion of the starting amine.

  • Iodide Source: The choice and concentration of the iodide source, typically potassium iodide, can affect the efficiency of the substitution reaction.

Q3: How can I purify the final this compound product?

A3: Purification can be effectively achieved through recrystallization. A common solvent system for this is a mixture of ethanol and water. The crude product is dissolved in a minimal amount of hot ethanol, and then hot water is added until turbidity is observed. Slow cooling should yield purified crystals. Washing the crude product with a sodium bisulfite or sodium thiosulfate solution can help remove residual iodine.

Troubleshooting Guides

Below are common issues encountered during the synthesis of this compound and their potential solutions.

Issue Possible Cause(s) Recommended Solution(s)
Low Reaction Yield 1. Incomplete Diazotization: Insufficient nitrous acid or temperature fluctuations. 2. Premature Decomposition of Diazonium Salt: Temperature exceeding 5 °C. 3. Formation of Phenolic Byproducts: Reaction of the diazonium salt with water at elevated temperatures. 4. Loss During Work-up: Product remaining in the mother liquor during recrystallization.1. Use a slight excess of sodium nitrite and strictly maintain the temperature between 0-5 °C. 2. Ensure efficient cooling and slow addition of reagents. 3. Maintain low temperatures throughout the process and add the iodide source promptly after diazotization. 4. Optimize the recrystallization process by ensuring slow cooling and considering a second crop recovery.
Dark-Colored or Tarry Product 1. Presence of Excess Iodine: Unreacted iodine from the substitution step. 2. Azo Coupling Side Reactions: Diazonium salt reacting with unreacted amine or other activated aromatic species. 3. Decomposition of Reagents or Product: Localized overheating or prolonged reaction times.1. Wash the crude product with a solution of sodium bisulfite or sodium thiosulfate. 2. Maintain a strongly acidic environment during diazotization to suppress azo coupling. 3. Ensure uniform heating and avoid excessive reaction times.
Formation of an Oily Product Instead of a Precipitate 1. Presence of Impurities: Impurities in the starting materials can sometimes lead to the formation of eutectic mixtures. 2. Incorrect pH during Precipitation: The pH of the solution may not be optimal for the precipitation of the carboxylic acid.1. Ensure the purity of the starting 2-chloro-4-aminobenzoic acid. 2. After the reaction, ensure the solution is sufficiently acidified to precipitate the carboxylic acid fully.

Data Presentation

The following table summarizes the expected outcomes based on varying reaction conditions. Please note that these are generalized values and may vary based on specific experimental setups.

Parameter Condition A (Optimized) Condition B (Sub-optimal) Expected Outcome
Diazotization Temperature 0-5 °C10-15 °CHigher temperatures in Condition B can lead to a significant decrease in yield due to diazonium salt decomposition.
Sodium Nitrite (equivalents) 1.10.9Insufficient sodium nitrite in Condition B will result in incomplete conversion of the starting amine and lower yield.
Reaction Time (Iodination) 2-3 hours< 1 hourShorter reaction times in Condition B may lead to incomplete substitution and a lower yield of the desired product.
Purity of Starting Material >98%<95%Impurities in the starting material in Condition B can lead to a higher percentage of side products and a darker-colored crude product.
Typical Yield Range 70-85%30-50%Optimized conditions are expected to produce a significantly higher yield.

Experimental Protocols

Synthesis of this compound via Sandmeyer-type Reaction

This protocol outlines a general procedure for the synthesis of this compound from 2-chloro-4-aminobenzoic acid.

Materials:

  • 2-chloro-4-aminobenzoic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Sodium Bisulfite (NaHSO₃)

  • Ethanol

  • Deionized Water

  • Ice

Procedure:

  • Preparation of the Amine Salt: In a flask, suspend 2-chloro-4-aminobenzoic acid in a mixture of concentrated HCl and water. Stir the mixture to form a fine slurry.

  • Diazotization: Cool the slurry in an ice-salt bath to 0-5 °C. While maintaining this temperature, slowly add a pre-cooled aqueous solution of sodium nitrite dropwise with vigorous stirring. The reaction should be monitored for the presence of excess nitrous acid using starch-iodide paper.

  • Iodination: In a separate beaker, prepare a solution of potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with continuous stirring. Effervescence (nitrogen gas evolution) should be observed.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-3 hours.

  • Work-up: Cool the reaction mixture in an ice bath to precipitate the crude product. Collect the precipitate by vacuum filtration and wash with cold water. To remove excess iodine, wash the crude solid with a cold solution of sodium bisulfite.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Visualizations

Reaction_Pathway Reaction Pathway for this compound Synthesis Start 2-Chloro-4-aminobenzoic Acid Diazonium 2-Chloro-4-carboxybenzenediazonium Chloride Start->Diazonium NaNO₂, HCl 0-5 °C Product This compound Diazonium->Product KI

Caption: A simplified reaction pathway for the synthesis of this compound.

Experimental_Workflow Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Amine_Salt Prepare Amine Salt Slurry Diazotization Diazotization at 0-5 °C Amine_Salt->Diazotization Nitrite_Sol Prepare NaNO₂ Solution Nitrite_Sol->Diazotization Iodide_Sol Prepare KI Solution Iodination Iodination Iodide_Sol->Iodination Diazotization->Iodination Precipitation Precipitate Crude Product Iodination->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with NaHSO₃ Filtration->Washing Recrystallization Recrystallize from Ethanol/Water Washing->Recrystallization Drying Dry Final Product Recrystallization->Drying

Caption: A step-by-step experimental workflow for the synthesis and purification.

Troubleshooting_Logic Troubleshooting Decision Tree for Low Yield Start Low Yield Observed Check_Temp Was Diazotization Temperature 0-5 °C? Start->Check_Temp Check_Nitrite Was NaNO₂ Stoichiometry Correct (slight excess)? Check_Temp->Check_Nitrite Yes Solution_Temp Optimize Cooling/ Slow Reagent Addition Check_Temp->Solution_Temp No Check_Purity Was Starting Material High Purity? Check_Nitrite->Check_Purity Yes Solution_Nitrite Adjust NaNO₂ Amount Check_Nitrite->Solution_Nitrite No Check_Workup Was Work-up/ Recrystallization Optimized? Check_Purity->Check_Workup Yes Solution_Purity Purify Starting Material Check_Purity->Solution_Purity No Solution_Workup Optimize Recrystallization/ Recover Second Crop Check_Workup->Solution_Workup No

Caption: A logical flowchart for troubleshooting low reaction yield.

Common side reactions in the synthesis of 2-Chloro-4-iodobenzoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4-iodobenzoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common synthetic routes for this compound?

A1: There are two primary synthetic routes for the preparation of this compound:

  • Direct Iodination of 2-Chlorobenzoic Acid: This method involves the direct electrophilic iodination of the aromatic ring of 2-chlorobenzoic acid.

  • Sandmeyer Reaction: This route starts with a corresponding aniline, such as 2-amino-4-iodobenzoic acid or 2-chloro-4-aminobenzoic acid, which is first diazotized and then treated with an iodide salt to introduce the iodine or chlorine atom. For the synthesis of this compound, starting from 2-amino-4-iodobenzoic acid is a common approach.

Q2: I am seeing multiple spots on my TLC after the direct iodination of 2-chlorobenzoic acid. What are the likely side products?

A2: During the direct iodination of 2-chlorobenzoic acid, several side products can form, leading to a complex reaction mixture. The most common side reactions and their products are:

  • Formation of Isomers: The iodo group can be directed to other positions on the aromatic ring, leading to the formation of isomers such as 2-chloro-3-iodobenzoic acid, 2-chloro-5-iodobenzoic acid, and 2-chloro-6-iodobenzoic acid. The directing effects of the chloro and carboxylic acid groups influence the regioselectivity of the reaction.

  • Di-iodination: Under forcing conditions or with an excess of the iodinating agent, a second iodine atom can be introduced to the ring, resulting in di-iodinated products like 2-chloro-3,5-diiodobenzoic acid.[1]

  • Unreacted Starting Material: Incomplete reaction will result in the presence of unreacted 2-chlorobenzoic acid.

Troubleshooting Isomer and Di-iodination Formation:

IssuePotential CauseRecommended Solution
High percentage of undesired isomersReaction temperature too high or too low, incorrect catalyst or solvent.Optimize the reaction temperature. Screen different catalysts and solvents to improve regioselectivity.
Significant di-iodinationExcess of iodinating agent, prolonged reaction time.Use a stoichiometric amount of the iodinating agent. Monitor the reaction closely by TLC or HPLC and stop it once the starting material is consumed.
Presence of unreacted starting materialInsufficient amount of iodinating agent, short reaction time, low reaction temperature.Ensure the correct stoichiometry of reagents. Increase the reaction time or temperature as needed while monitoring for side product formation.

Q3: My Sandmeyer reaction to produce this compound from 2-amino-4-iodobenzoic acid is giving a low yield and a dark-colored, tarry byproduct. What could be the cause?

A3: Low yields and the formation of tarry byproducts in a Sandmeyer reaction are common issues. The primary causes include:

  • Decomposition of the Diazonium Salt: Diazonium salts are often unstable, especially at elevated temperatures. If the temperature during diazotization or the subsequent Sandmeyer reaction is not kept low (typically 0-5 °C), the diazonium salt can decompose, leading to the formation of phenols and other byproducts.

  • Azo Coupling: The diazonium salt can act as an electrophile and couple with electron-rich aromatic compounds present in the reaction mixture, such as the starting amine, to form highly colored azo compounds. This is more likely to occur if the reaction medium is not sufficiently acidic.

  • Reaction with Solvent: If water is used as a solvent and the temperature is not controlled, the diazonium salt can react to form 2-hydroxy-4-iodobenzoic acid.[2]

Troubleshooting Low Yield and Tar Formation in Sandmeyer Reaction:

IssuePotential CauseRecommended Solution
Low yield of desired productDecomposition of diazonium salt.Maintain a low temperature (0-5 °C) throughout the diazotization and Sandmeyer reaction steps.
Formation of dark, tarry byproductsAzo coupling reactions.Ensure a strongly acidic medium to prevent the diazonium salt from acting as an electrophile. Add the sodium nitrite solution slowly to the acidic solution of the amine.
Presence of phenolic byproductsReaction of the diazonium salt with water.Control the temperature carefully and minimize the reaction time after the addition of the iodide source.

Experimental Protocols

Disclaimer: The following protocols are adapted from established procedures for the synthesis of similar compounds and should be optimized for specific laboratory conditions and scales.

Protocol 1: Synthesis of this compound via Direct Iodination of 2-Chlorobenzoic Acid (Adapted Method)

This protocol is based on the general principles of electrophilic aromatic iodination.

Materials:

  • 2-Chlorobenzoic acid

  • Iodine (I₂)

  • Periodic acid (H₅IO₆) or another suitable oxidizing agent

  • Sulfuric acid (concentrated)

  • Methanol or other suitable solvent for recrystallization

  • Sodium thiosulfate solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chlorobenzoic acid in a suitable solvent like acetic acid.

  • Add iodine and the oxidizing agent (e.g., periodic acid) to the solution.

  • Slowly add concentrated sulfuric acid to the reaction mixture while stirring.

  • Heat the mixture to a temperature between 60-80 °C and monitor the reaction progress by TLC.

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Quench the reaction by pouring it into a beaker of ice water containing a small amount of sodium thiosulfate to remove any unreacted iodine.

  • Collect the precipitated solid by vacuum filtration and wash it with cold water.

  • Purify the crude product by recrystallization from a suitable solvent such as methanol or an ethanol/water mixture.

Protocol 2: Synthesis of this compound via Sandmeyer Reaction (Adapted from 2-amino-5-chlorobenzoic acid protocol)[1]

This protocol describes the synthesis from 2-amino-4-iodobenzoic acid.

Materials:

  • 2-Amino-4-iodobenzoic acid

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (concentrated)

  • Potassium iodide (KI) or Copper(I) chloride (CuCl)

  • Sodium bisulfite solution

  • Ethyl acetate for extraction

  • Saturated brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • Diazotization:

    • In a beaker, dissolve 2-amino-4-iodobenzoic acid in a mixture of water and concentrated hydrochloric acid.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir for an additional 15-30 minutes at this temperature.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of potassium iodide or a suspension of copper(I) chloride in concentrated hydrochloric acid and cool it in an ice bath.

    • Slowly add the cold diazonium salt solution to the iodide/copper solution with vigorous stirring. Nitrogen gas will evolve.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 40-50 °C for about 30-60 minutes until gas evolution ceases.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with ethyl acetate.

    • Wash the organic layer sequentially with water, a sodium bisulfite solution (to remove any residual iodine), and saturated brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent.

Data Presentation

The following table summarizes typical impurities observed in the synthesis of the related compound, 2-chloro-5-iodobenzoic acid, which can be indicative of the side products in the synthesis of this compound.[1]

Table 1: Typical Impurity Profile from the Direct Iodination of 2-Chlorobenzoic Acid (Data for 2-chloro-5-iodobenzoic acid synthesis) [1]

CompoundPercentage in Crude Product (%)
2-Chlorobenzoic acid0.34 - 0.82
2-Chloro-5-iodobenzoic acid (main product) 84.21 - 96.25
2-Chloro-3-iodobenzoic acid2.3 - 13.51
2-Chloro-3,5-diiodobenzoic acid~0.11

Visualizations

Diagram 1: Synthetic Pathways to this compound

Synthesis_Pathways cluster_0 Direct Iodination cluster_1 Sandmeyer Reaction 2-Chlorobenzoic_Acid 2-Chlorobenzoic Acid Product_1 This compound 2-Chlorobenzoic_Acid->Product_1 I₂, Oxidizing Agent 2-Amino-4-iodobenzoic_Acid 2-Amino-4-iodobenzoic Acid Diazonium_Salt Diazonium Salt 2-Amino-4-iodobenzoic_Acid->Diazonium_Salt NaNO₂, HCl Product_2 This compound Diazonium_Salt->Product_2 CuCl Side_Reactions_Iodination Start 2-Chlorobenzoic Acid Main_Product This compound Start->Main_Product Desired Reaction Isomer_1 2-Chloro-3-iodobenzoic Acid Start->Isomer_1 Isomerization Isomer_2 2-Chloro-5-iodobenzoic Acid Start->Isomer_2 Isomerization Di-iodinated Di-iodinated Products Main_Product->Di-iodinated Further Iodination

References

Technical Support Center: Recrystallization of 2-Chloro-4-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the purity of 2-Chloro-4-iodobenzoic acid through recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing this compound?

A1: The primary goal is to remove impurities that may be present from the synthesis of the compound. Recrystallization is a purification technique that separates the desired compound from soluble and insoluble impurities, resulting in a product with higher purity.[1][2][3]

Q2: What are the ideal properties of a recrystallization solvent for this compound?

A2: An ideal solvent for recrystallizing this compound should:

  • Completely dissolve the compound at an elevated temperature (near the solvent's boiling point).

  • Have very low solubility for the compound at low temperatures (e.g., room temperature or in an ice bath).

  • Either not dissolve impurities at all or dissolve them very well, even at low temperatures.

  • Be chemically inert, meaning it does not react with the compound.

  • Be sufficiently volatile to be easily removed from the purified crystals.[2]

Q3: What are the common impurities found in crude this compound?

A3: While specific impurities depend on the synthetic route, common contaminants in related halo-iodobenzoic acid syntheses can include unreacted starting materials like 2-chlorobenzoic acid, and regioisomers formed during the iodination step, such as 2-chloro-3-iodobenzoic acid or di-iodinated species.[4]

Q4: My purified this compound is still showing a broad melting point range. What does this indicate?

A4: A broad melting point range is a common indicator of residual impurities. Pure crystalline solids typically have a sharp melting point range of 1-2°C. A broader range suggests that the recrystallization process may need to be optimized or repeated to achieve the desired purity.[5]

Q5: Can I use a solvent mixture for the recrystallization?

A5: Yes, a solvent mixture (also known as a solvent-pair) can be very effective. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is much less soluble. For a related compound, 2-chloro-5-iodobenzoic acid, a mixture of acetic acid and water has been used effectively.[6]

Data Presentation

Physical Properties of this compound
PropertyValueSource
Molecular FormulaC₇H₄ClIO₂[7]
Molecular Weight282.46 g/mol [7]
Melting Point166-170 °C[8]
AppearanceWhite to light yellow or light orange powder/crystal[9]
Qualitative Solubility of this compound

Disclaimer: Specific experimental solubility data for this compound in a wide range of organic solvents is limited. This table is based on known solubility in methanol, data for structurally related compounds (e.g., benzoic acid, 2-chlorobenzoic acid), and general principles of solubility. Experimental verification is highly recommended.

SolventExpected Solubility at Room Temp.Expected Solubility at Elevated Temp.Suitability as a Recrystallization Solvent
MethanolSolubleVery SolublePotentially suitable, may require a co-solvent.
EthanolModerately SolubleSolubleGood candidate.
WaterSparingly SolubleModerately SolubleGood candidate, especially for removing non-polar impurities.
AcetoneSolubleVery SolubleLikely a poor choice as a single solvent due to high solubility at room temperature.
Ethyl AcetateModerately SolubleSolubleGood candidate.
TolueneSparingly SolubleSolubleExcellent candidate, used for a related isomer.[6]
Heptane/HexaneInsolubleSparingly SolubleExcellent candidate as an anti-solvent in a solvent pair.
Acetic Acid/WaterSparingly SolubleSolubleGood candidate, used for a related isomer.[6]

Experimental Protocols

General Protocol for Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the specific impurities present and the scale of the experiment. A two-step recrystallization using acetic acid/water followed by toluene has been shown to be effective for a similar compound and is recommended for achieving high purity.[6]

Step 1: Initial Recrystallization (Acetic Acid/Water)

  • Dissolution: In a fume hood, place the crude this compound in an appropriately sized Erlenmeyer flask. Add a minimal amount of glacial acetic acid and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration to remove them.

  • Crystallization: While the solution is still hot, slowly add hot water dropwise until the solution becomes slightly cloudy (the cloud point), indicating saturation. Add a few more drops of hot acetic acid until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice-water bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold water.

  • Drying: Allow the crystals to air-dry on the filter, and then dry them further in a vacuum oven at a suitable temperature (e.g., 50-60°C) until a constant weight is achieved.

Step 2: Second Recrystallization (Toluene)

  • Dissolution: Place the crystals from Step 1 in a clean Erlenmeyer flask. Add a minimal amount of toluene and heat the mixture to reflux with stirring until all the solid dissolves.[4]

  • Decolorization (Optional): If colored impurities are present, remove the solution from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Perform a hot gravity filtration to remove the activated charcoal (if used) and any other insoluble impurities.

  • Cooling: Cover the flask and allow the clear filtrate to cool slowly to room temperature, followed by cooling in an ice-water bath to induce complete crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold toluene.

  • Drying: Dry the final product in a vacuum oven to remove any residual toluene.

Troubleshooting Guides

Issue: Low or No Crystal Formation
Possible Cause Troubleshooting Step
Too much solvent was added.Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
The solution is supersaturated and requires nucleation.1. Scratch the inside of the flask with a glass stirring rod just below the surface of the solution. 2. Add a "seed crystal" of pure this compound.
The compound is too soluble in the chosen solvent at low temperatures.Consider using a different solvent or a solvent-pair system to decrease solubility upon cooling.
Issue: Oiling Out (Formation of an oil instead of crystals)
Possible Cause Troubleshooting Step
The solution is cooling too rapidly.Reheat the solution to dissolve the oil, then allow it to cool much more slowly. Insulating the flask can help.
The boiling point of the solvent is higher than the melting point of the compound (unlikely for this compound but possible with impurities).Add a small amount more of the "good" solvent to lower the saturation temperature and try cooling again.
High concentration of impurities depressing the melting point.Consider a preliminary purification step or performing a second recrystallization on the solidified oil.
Issue: Poor Crystal Quality or Low Purity
Possible Cause Troubleshooting Step
Crystals formed too quickly, trapping impurities.Ensure the solution cools slowly and undisturbed. Rapid cooling in an ice bath can lead to smaller, less pure crystals.
Inefficient removal of mother liquor.Ensure the crystals are washed with a small amount of fresh, cold recrystallization solvent during vacuum filtration.
Co-crystallization of impurities.A second recrystallization using a different solvent system may be necessary. For example, if an alcohol was used first, try a toluene or acetic acid/water system for the second attempt.[6]

Visualizations

Recrystallization_Workflow start Start with Crude This compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filter Hot Gravity Filtration (if insoluble impurities exist) dissolve->hot_filter cool Slowly Cool Solution to Induce Crystallization hot_filter->cool isolate Isolate Crystals via Vacuum Filtration cool->isolate wash Wash Crystals with Cold Solvent isolate->wash dry Dry Purified Crystals wash->dry end_product Pure this compound dry->end_product

Caption: A generalized workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization start Recrystallization Issue? no_crystals No/Few Crystals Formed start->no_crystals Yes oiling_out Compound Oiled Out start->oiling_out Yes low_purity Low Purity/ Broad Melting Point start->low_purity Yes too_much_solvent Too much solvent? no_crystals->too_much_solvent Check supersaturated Supersaturated? no_crystals->supersaturated Check cooling_too_fast Cooling too fast? oiling_out->cooling_too_fast Check high_impurities High impurity load? oiling_out->high_impurities Check rapid_cooling Crystals formed too fast? low_purity->rapid_cooling Check inefficient_wash Inefficient washing? low_purity->inefficient_wash Check evaporate Boil off some solvent and re-cool too_much_solvent->evaporate Yes scratch_seed Scratch flask or add seed crystal supersaturated->scratch_seed Yes reheat_cool_slowly Reheat to dissolve, cool more slowly cooling_too_fast->reheat_cool_slowly Yes repeat_recrystallization Repeat recrystallization, or try different solvent high_impurities->repeat_recrystallization Yes slow_cooling_rate Ensure slow, undisturbed cooling rapid_cooling->slow_cooling_rate Yes wash_cold_solvent Wash with fresh, ice-cold solvent inefficient_wash->wash_cold_solvent Yes

Caption: A decision tree for troubleshooting common issues in recrystallization.

References

Technical Support Center: Synthesis of 2-Chloro-5-iodobenzoic Acid via Sandmeyer Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the challenges and troubleshooting associated with the synthesis of 2-chloro-5-iodobenzoic acid using the Sandmeyer reaction.

Troubleshooting Guide

Q1: What are the primary causes of low yields in the Sandmeyer reaction for 2-chloro-5-iodobenzoic acid synthesis?

Low yields in this Sandmeyer reaction can often be attributed to several factors:

  • Incomplete Diazotization: The initial conversion of the aromatic amine (e.g., 2-amino-5-iodobenzoic acid) to the diazonium salt is a critical step. Incomplete reaction can occur due to improper temperature control, insufficient acid concentration, or impure sodium nitrite.[1]

  • Decomposition of the Diazonium Salt: Diazonium salts are notoriously unstable and can decompose, particularly at temperatures above 5°C.[2] This decomposition often leads to the formation of undesired phenol byproducts, reducing the yield of the target 2-chloro-5-iodobenzoic acid.[2]

  • Suboptimal Catalyst Activity: The copper(I) catalyst is essential for the conversion of the diazonium salt to the aryl halide.[3][4] The catalyst's activity can be diminished by impurities or improper preparation.

  • Side Reactions: Besides phenol formation, other side reactions like the formation of biaryl compounds and azo compounds can occur, consuming the starting materials and reducing the overall yield.[2]

Q2: How can I monitor the completion of the diazotization step?

A simple and effective way to check for the completion of the diazotization is by using starch-iodide paper. The presence of excess nitrous acid, which is necessary for the reaction to go to completion, will result in the immediate appearance of a blue-black color on the paper. If the color does not develop, it indicates that all the nitrous acid has been consumed and more needs to be added.

Q3: My reaction mixture is dark and tarry. What is the likely cause and how can I prevent it?

The formation of dark, tar-like substances is a common issue and usually points to the decomposition of the diazonium salt and subsequent radical-driven side reactions.[1] Key factors that contribute to this include:

  • Elevated Temperatures: As mentioned, maintaining a low temperature (typically 0-5°C) during diazotization and the initial stages of the Sandmeyer reaction is crucial.[2]

  • Incorrect pH: The pH of the reaction medium should be carefully controlled to ensure the stability of the diazonium salt.

  • Presence of Impurities: Impurities in the starting materials or solvents can initiate decomposition pathways.

To prevent this, ensure rigorous temperature control, use high-purity reagents, and maintain the recommended acidic conditions.

Q4: I am observing the formation of an isomeric impurity, 2-chloro-3-iodobenzoic acid. How can I minimize its formation?

The formation of the 2-chloro-3-iodobenzoic acid isomer is a known challenge in syntheses starting from 2-chlorobenzoic acid.[5] While the Sandmeyer route starting from an appropriately substituted aniline is designed to provide regiochemical control, any deviation in the starting material's purity or reaction conditions can lead to isomeric impurities. Careful purification of the starting amine and strict adherence to the established protocol are essential. Post-reaction purification via recrystallization can also help in separating the desired product from its isomer.[5]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the diazotization and Sandmeyer steps?

For the diazotization step, a temperature range of 0-5°C is critical to ensure the stability of the diazonium salt.[2] For the subsequent Sandmeyer reaction with the copper(I) chloride, the temperature may be gradually increased, but careful monitoring is essential to control the reaction rate and minimize side reactions.

Q2: What is the specific role of the copper(I) catalyst in the Sandmeyer reaction?

The copper(I) salt acts as a catalyst by facilitating a single-electron transfer (SET) to the diazonium salt.[6] This transfer initiates the decomposition of the diazonium salt to an aryl radical and nitrogen gas. The aryl radical then reacts with the halide (in this case, chloride) from the copper species to form the final aryl halide product, regenerating the copper(I) catalyst in the process.[6]

Q3: Can I use copper(II) salts instead of copper(I) salts?

While the classic Sandmeyer reaction specifies the use of copper(I) salts, some variations of the reaction can proceed with other transition metal salts, including copper(II).[7] However, for optimal results and to follow the established mechanism, copper(I) is the preferred catalyst.[1]

Q4: Are there any specific safety precautions I should take during this reaction?

Yes, several safety precautions are crucial:

  • Explosion Hazard: Diazonium salts can be explosive when isolated in a dry state. Therefore, they are almost always prepared in situ and used immediately in solution.

  • Toxicity: The reagents used, such as sodium nitrite and copper salts, are toxic. Handle them with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Gas Evolution: The reaction releases nitrogen gas, which can cause pressure buildup if the reaction vessel is not properly vented.

Q5: What are the common impurities found in the final 2-chloro-5-iodobenzoic acid product?

Common impurities can include:

  • The starting material (e.g., 2-amino-5-iodobenzoic acid).

  • The isomeric impurity, 2-chloro-3-iodobenzoic acid.[5]

  • Phenolic byproducts from the decomposition of the diazonium salt.

  • Di-iodinated species such as 2-chloro-3,5-diiodobenzoic acid.[5]

Data Presentation

Table 1: Summary of a Synthetic Protocol for 2-Chloro-5-iodobenzoic Acid

ParameterValueReference
Starting Material2-chloro-5-aminobenzoic acid[8]
Diazotizing AgentSodium nitrite in aqueous solution[8]
Acid20% Sulfuric acid[8]
Diazotization Temp.0-10°C[8]
Iodinating AgentPotassium iodide solution[8]
Reaction MonitoringTLC (PE/EA: 1/3)[8]
PurificationRecrystallization from toluene[8]

Table 2: Impurity Profile of Crude 2-Chloro-5-iodobenzoic Acid

ImpurityPercentageReference
2-chlorobenzoic acid0.82%[9]
2-chloro-3-iodobenzoic acid2.3%[9]
2-chloro-3,5-diiodobenzoic acid0.11%[9]

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-5-iodobenzoic Acid from 2-Chloro-5-aminobenzoic Acid

  • Diazotization: 123 g of 2-chloro-5-aminobenzoic acid is added to 2000 g of a 20% aqueous sulfuric acid solution. The mixture is cooled to and maintained at 0-10°C. An aqueous solution of sodium nitrite (51 g of sodium nitrite dissolved in 200 g of water) is then added dropwise. The reaction progress is monitored by TLC.[8]

  • Sandmeyer-type Iodination: After the completion of the diazotization, 1.2 g of urea is added, and the mixture is cooled to 0°C with stirring. A solution of potassium iodide (130 g of KI dissolved in 500 g of water) is added rapidly. Stirring is continued until the evolution of gas ceases, followed by an additional 30 minutes of stirring.[8]

  • Work-up and Purification: The resulting brown solid is filtered and washed with water. The solid is then dissolved in ethyl acetate and washed sequentially with 1N hydrochloric acid, 10% sodium bisulfate solution, and saturated brine. The organic phase is dried over magnesium sulfate and concentrated under reduced pressure. The crude product is purified by recrystallization from toluene at 80°C, followed by cooling to 0-5°C to induce crystallization. The purified solid is dried under reduced pressure.[8]

Visualizations

Sandmeyer_Reaction_Pathway cluster_reagents A Aromatic Amine (e.g., 2-amino-5-iodobenzoic acid) B Diazonium Salt A->B Diazotization (0-5°C) C Aryl Radical B->C Single Electron Transfer (Cu(I) -> Diazonium) D Aryl Halide (2-chloro-5-iodobenzoic acid) C->D Halogen Abstraction G N2 C->G Loss of E NaNO2, H+ F CuCl

Caption: Signaling pathway of the Sandmeyer reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Aromatic Amine in Acid D Cool Amine Solution to 0-5°C A->D B Prepare NaNO2 Solution E Slowly Add NaNO2 Solution (Diazotization) B->E C Prepare CuCl Solution F Add Diazonium Salt to CuCl Solution C->F D->E E->F G Warm Reaction Mixture F->G H Quench Reaction G->H I Extract with Organic Solvent H->I J Wash Organic Layer I->J K Dry and Concentrate J->K L Recrystallize K->L

Caption: Experimental workflow for the Sandmeyer reaction.

Troubleshooting_Logic Start Low Yield or Impure Product Q1 Check Diazotization Completion (Starch-Iodide Test) Start->Q1 A1 Incomplete Diazotization: - Add more NaNO2 - Check acid concentration Q1->A1 Negative Q2 Observe Reaction Mixture Appearance Q1->Q2 Positive End Improved Yield and Purity A1->End A2 Dark & Tarry: - Check temperature control (0-5°C) - Ensure reagent purity Q2->A2 Tarry Q3 Analyze for Side Products (TLC, HPLC, NMR) Q2->Q3 Clear A2->End A3_phenol Phenol Formation: - Lower reaction temperature - Ensure acidic conditions Q3->A3_phenol Phenol Detected A3_isomer Isomer Formation: - Purify starting material - Optimize purification method Q3->A3_isomer Isomer Detected Q3->End No Major Side Products A3_phenol->End A3_isomer->End

Caption: Troubleshooting logic for the Sandmeyer reaction.

References

Stabilizing 2-Chloro-4-iodobenzoic acid during storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in stabilizing 2-Chloro-4-iodobenzoic acid during storage and throughout their experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent moisture absorption and contamination.[2] For optimal preservation, storage at 2-8°C and protection from light is advised.[2][3]

Q2: How sensitive is this compound to light?

Q3: Can I store this compound at room temperature?

A3: While storage in a cool place is generally recommended, short-term storage at ambient room temperature in a tightly sealed container away from direct light and heat sources is acceptable. For long-term stability, refrigeration at 2-8°C is preferable.[2][3]

Q4: What are the potential signs of degradation of this compound?

A4: Visual signs of degradation can include a change in color or the appearance of clumping, which might indicate moisture uptake. Chemical degradation may not always be visible. Therefore, it is crucial to perform analytical tests, such as HPLC, to assess the purity of the compound if degradation is suspected.

Q5: What are the primary degradation pathways for this compound?

A5: Based on studies of similar halogenated benzoic acids, potential degradation pathways for this compound under stress conditions (e.g., heat, light, humidity, or extreme pH) may include:

  • Dehalogenation: Loss of the iodine or chlorine atom.

  • Hydroxylation: Introduction of a hydroxyl group onto the benzene ring.[4][5]

  • Decarboxylation: Loss of the carboxylic acid group.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Change in physical appearance (e.g., discoloration, clumping) - Exposure to light, heat, or moisture.- Improper storage container.- Store the compound in a tightly sealed, opaque container in a cool, dry place (2-8°C).- If clumping is observed, consider drying the material under vacuum at a low temperature.- Confirm the purity of the material using a suitable analytical method like HPLC before use.
Inconsistent experimental results - Degradation of the starting material.- Contamination.- Verify the purity of the this compound stock using an analytical technique such as HPLC or melting point analysis.- Use a fresh batch of the compound if degradation is confirmed.- Ensure proper handling and storage procedures are followed to prevent contamination.
Poor solubility - Potential degradation leading to less soluble impurities.- Use of an inappropriate solvent.- Confirm the identity and purity of the compound.- this compound is soluble in methanol.[3] Ensure the correct solvent is being used for your application.

Stability Data Summary

While specific quantitative stability data for this compound is limited in publicly available literature, the following table summarizes general stability information for halogenated benzoic acids, which can serve as a guideline.

Condition General Stability of Halogenated Benzoic Acids Potential Degradation Products
Elevated Temperature Susceptible to degradation, rate depends on temperature and duration of exposure.Dehalogenated and/or decarboxylated products.
High Humidity Can lead to hydrolysis or facilitate other degradation pathways.Hydroxylated derivatives.
UV/Visible Light Can induce photodegradation, leading to dehalogenation.Dehalogenated benzoic acids.
Acidic/Basic Conditions Generally stable, but extreme pH can promote hydrolysis or other reactions.Salts of the acid (under basic conditions), potential for other reactions under harsh conditions.

Experimental Protocols

Protocol for Stability Assessment of this compound using a Stability-Indicating HPLC Method

This protocol outlines a general procedure for conducting forced degradation studies and developing a stability-indicating HPLC method to monitor the stability of this compound.

1. Objective: To assess the stability of this compound under various stress conditions and to develop an analytical method capable of separating the intact drug from its degradation products.

2. Materials and Reagents:

  • This compound

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • HPLC grade water

  • Formic acid or phosphoric acid

  • Sodium hydroxide

  • Hydrochloric acid

  • Hydrogen peroxide (30%)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • pH meter

  • Forced degradation chamber (oven, photostability chamber)

3. Preparation of Solutions:

  • Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Working Standard Solution: Dilute the stock solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).

4. Forced Degradation Studies: Expose the stock solution or solid compound to the following stress conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl and heat at 80°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before injection.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH and heat at 80°C for a specified time. Neutralize the solution before injection.

  • Oxidative Degradation: Treat the stock solution with 3-30% hydrogen peroxide at room temperature for a specified time.

  • Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 105°C) for a specified duration. Dissolve a sample in the mobile phase for analysis.

  • Photolytic Degradation: Expose the solid compound or solution to UV light (e.g., 254 nm) and/or visible light in a photostability chamber for a defined period.

5. HPLC Method Development and Validation:

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable buffer).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Determined by UV scan of this compound (e.g., 230-240 nm).

    • Injection Volume: 10-20 µL

  • Method Validation: Validate the developed HPLC method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the peak of this compound from all degradation product peaks.

Visualizations

Potential Degradation Pathway of this compound

G 2-Chloro-4-iodobenzoic_acid This compound Deiodination_product 2-Chlorobenzoic acid 2-Chloro-4-iodobenzoic_acid->Deiodination_product Deiodination (e.g., Photodegradation) Dechlorination_product 4-Iodobenzoic acid 2-Chloro-4-iodobenzoic_acid->Dechlorination_product Dechlorination Hydroxylation_product 2-Chloro-4-iodo-x-hydroxybenzoic acid 2-Chloro-4-iodobenzoic_acid->Hydroxylation_product Hydroxylation (e.g., Oxidative stress) Decarboxylation_product 1-Chloro-3-iodobenzene 2-Chloro-4-iodobenzoic_acid->Decarboxylation_product Decarboxylation (e.g., Thermal stress)

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Stability Testing

G cluster_0 Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Outcome Prepare_Stock Prepare Stock Solution (1 mg/mL) Acid_Stress Acid Hydrolysis (1N HCl, 80°C) Prepare_Stock->Acid_Stress Base_Stress Base Hydrolysis (1N NaOH, 80°C) Prepare_Stock->Base_Stress Oxidative_Stress Oxidative Stress (30% H2O2) Prepare_Stock->Oxidative_Stress Thermal_Stress Thermal Stress (Solid, 105°C) Prepare_Stock->Thermal_Stress Photo_Stress Photolytic Stress (UV/Vis light) Prepare_Stock->Photo_Stress HPLC_Analysis HPLC Analysis Acid_Stress->HPLC_Analysis Base_Stress->HPLC_Analysis Oxidative_Stress->HPLC_Analysis Thermal_Stress->HPLC_Analysis Photo_Stress->HPLC_Analysis Method_Validation Stability-Indicating Method Validation HPLC_Analysis->Method_Validation Assess_Stability Assess Stability Profile Method_Validation->Assess_Stability

Caption: Workflow for forced degradation and stability analysis.

References

Troubleshooting low yields in cross-coupling reactions with 2-Chloro-4-iodobenzoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on troubleshooting low yields in cross-coupling reactions involving 2-Chloro-4-iodobenzoic acid.

Troubleshooting Guide

This guide addresses the most common challenges encountered during cross-coupling experiments with this compound, offering systematic solutions to improve reaction outcomes.

Issue 1: Low to No Product Yield

Question: My cross-coupling reaction (e.g., Suzuki, Sonogashira, Heck) with this compound is resulting in a very low yield or failing completely. What are the potential causes and how can I resolve this?

Answer: A low or nonexistent yield can stem from several factors, often related to catalyst activity, substrate-specific issues, or reaction conditions. A systematic approach is recommended for troubleshooting.

  • Catalyst Poisoning and Deactivation : The primary challenge with this substrate is often catalyst inhibition.

    • Cause : The ortho-carboxylate group of this compound can chelate to the palladium center, forming a stable, inactive complex that stalls the catalytic cycle.[1]

    • Solution 1 (Recommended) : Protect the carboxylic acid by converting it to an ester (e.g., methyl or ethyl ester).[1] This prevents chelation and often improves solubility. The ester can be hydrolyzed post-coupling if the free acid is required.

    • Solution 2 : Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1][2] These can sterically hinder the carboxylate coordination and promote the desired catalytic steps.

    • Solution 3 : Ensure a strict inert atmosphere. The active Pd(0) catalyst is sensitive to oxygen and can decompose, often visible as a black precipitate (palladium black).[2][3] All solvents and reagents should be thoroughly degassed.[2][4]

  • Poor Reagent Quality or Reactivity :

    • Cause : Degradation of the coupling partner, particularly boronic acids which are susceptible to protodeboronation, can significantly lower yield.[4] Impurities in reagents or solvents can also poison the catalyst.[3]

    • Solution : Use fresh, high-purity reagents and anhydrous, degassed solvents.[3][4] For Suzuki reactions, consider using more stable boronic esters (e.g., pinacol esters) if protodeboronation is suspected.[4]

  • Ineffective Base or Solvent System :

    • Cause : The base is crucial for activating the coupling partner (e.g., in the transmetalation step of a Suzuki coupling) but its effectiveness depends on solubility.[2] The salt form of 2-iodobenzoic acid may have poor solubility in common organic solvents.[1]

    • Solution : Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[2][5] Employing a biphasic solvent system (e.g., Toluene/Water, Dioxane/Water) can improve the solubility of both the organic-soluble catalyst and the water-soluble carboxylate salt, facilitating the reaction.[1][2]

Issue 2: Significant Side Product Formation

Question: My reaction is proceeding, but I'm observing significant side products such as homocoupling, dehalogenation, or decarboxylation. How can I minimize these?

Answer: The formation of side products is a common issue that can often be mitigated by adjusting reaction conditions.

  • Homocoupling :

    • Cause : This is particularly common in Sonogashira reactions (Glaser-Hay coupling of alkynes) and Suzuki reactions (boronic acid homocoupling).[3] The primary cause is the presence of oxygen.

    • Solution : Implement rigorous degassing of all solvents and reagents and maintain a strict inert (Argon or Nitrogen) atmosphere throughout the reaction.[2][3]

  • Dehalogenation and Decarboxylation :

    • Cause : Dehalogenation is the replacement of the iodine atom with hydrogen, consuming the starting material. Decarboxylation is the loss of the -COOH group, forming 2-chloro-4-iodobenzene. Both side reactions can be promoted by high temperatures and certain bases.[1]

    • Solution : Operate the reaction at the lowest effective temperature; a temperature screening is a valuable optimization step.[1] Use milder bases (e.g., K₂CO₃, KF) and avoid excessively strong bases.[1][4][5] Monitor the reaction and stop it once the starting material is consumed to prevent prolonged exposure to harsh conditions.[1]

Frequently Asked Questions (FAQs)

Q1: Which halogen on this compound is more reactive in cross-coupling reactions? A1: The iodine atom at the 4-position is significantly more reactive than the chlorine atom at the 2-position. This is due to the lower carbon-iodine (C-I) bond dissociation energy compared to the carbon-chlorine (C-Cl) bond, which makes the oxidative addition of the palladium catalyst to the C-I bond much more favorable.[6] This reactivity difference allows for highly selective functionalization at the iodo-position under appropriate conditions.

Q2: My starting material has poor solubility. What can I do? A2: Poor solubility can lead to slow and incomplete reactions. As mentioned in the troubleshooting guide, converting the carboxylic acid to an ester derivative (e.g., methyl or ethyl) will significantly improve its solubility in common organic solvents like toluene, THF, or dioxane. Alternatively, using a biphasic solvent system such as toluene/water or dioxane/water can help dissolve both the organic-soluble components and the deprotonated carboxylate salt.[1]

Q3: What are the best general-purpose palladium catalysts and ligands to start with for this substrate? A3: A good starting point depends on the specific reaction. For Suzuki-Miyaura coupling, Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand is common.[5][7] For challenging substrates like this, bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) are often highly effective.[2] For Sonogashira coupling, a standard system includes a palladium catalyst like PdCl₂(PPh₃)₂ with a copper(I) iodide (CuI) co-catalyst.[8][9] For Heck reactions, Pd(OAc)₂ is a very common and effective catalyst, often used with or without phosphine ligands.[10][11]

Q4: How critical is it to remove oxygen from the reaction? A4: It is absolutely critical. Oxygen can oxidize and deactivate the active Pd(0) catalyst, leading to reaction failure.[3][4] It also promotes undesirable side reactions, most notably the homocoupling of alkynes (Glaser coupling) or boronic acids.[3] To ensure an oxygen-free environment, the reaction flask should be sealed and then evacuated and backfilled with an inert gas (Argon or Nitrogen) multiple times.[4][12] Solvents should be degassed by bubbling the inert gas through them for 15-30 minutes or by using the freeze-pump-thaw method.[2]

Data Presentation: Recommended Reaction Conditions

The following tables provide starting points for optimizing various cross-coupling reactions with this compound or its ester derivatives.

Table 1: Suzuki-Miyaura Coupling - Recommended Conditions

Palladium PrecursorLigand (if needed)BaseSolvent SystemTemp. (°C)Catalyst Loading (mol%)
Pd(PPh₃)₄NoneK₂CO₃ or Na₂CO₃Toluene/Ethanol/H₂O80–1002–5
Pd(OAc)₂SPhos or XPhosK₃PO₄Dioxane/H₂O (4:1)90–1101–2
Pd₂(dba)₃P(t-Bu)₃KF or Cs₂CO₃THF or Toluene60–901–2

Table 2: Sonogashira Coupling - Recommended Conditions

Palladium CatalystCopper Co-catalystBase (Solvent)Co-Solvent (optional)Temp. (°C)
PdCl₂(PPh₃)₂CuITriethylamine (Et₃N)THF25–60
Pd(PPh₃)₄CuIDiisopropylamine (DIPA)DMF25–80
Pd(OAc)₂ / PPh₃CuIPiperidineToluene50–100

Table 3: Heck Coupling - Recommended Conditions

Palladium CatalystLigand (optional)BaseSolventTemp. (°C)
Pd(OAc)₂None (Jeffery conditions)K₂CO₃, NaOAcDMF or DMAc80–120
Pd(OAc)₂PPh₃ or P(o-tolyl)₃Et₃NAcetonitrile or Toluene80–110
Pd/CNoneNaOAcDMF/H₂O100–130

Experimental Protocols

The following are generalized protocols that serve as a starting point. Optimization for specific coupling partners is often necessary. Safety Note: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the this compound derivative (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).[13]

  • Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.[12]

  • Reagent Addition : Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(PPh₃)₄, 3 mol%) and ligand (if separate).[14] Add the degassed solvent system (e.g., 4:1 Dioxane/Water) via syringe.[14]

  • Reaction Execution : Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.[7]

  • Monitoring : Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4–24 hours).[4][12]

  • Workup : Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, then brine.[12]

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[12]

Protocol 2: General Procedure for Sonogashira Coupling

  • Reaction Setup : To a Schlenk flask with a magnetic stir bar, add the this compound derivative (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper co-catalyst (e.g., CuI, 1-5 mol%).[9]

  • Inert Atmosphere : Evacuate and backfill the flask with Argon three times.

  • Reagent Addition : Add the degassed solvent (e.g., anhydrous triethylamine or THF). Add the terminal alkyne (1.1 equiv) via syringe.

  • Reaction Execution : Stir the reaction at the appropriate temperature (can range from room temperature to 80 °C).[15]

  • Monitoring : Monitor the reaction by TLC. The formation of an amine-hydrohalide salt precipitate is often observed.[9]

  • Workup : Once complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter off any solids. Wash the filtrate with a mild acid (e.g., dilute HCl or NH₄Cl solution) to remove the amine base, followed by water and brine.[9]

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Protocol 3: General Procedure for Heck Coupling

  • Reaction Setup : In a Schlenk flask with a stir bar and condenser, combine the this compound derivative (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).[16]

  • Inert Atmosphere : Evacuate and backfill the flask with Argon three times.

  • Reagent Addition : Add the anhydrous, degassed solvent (e.g., DMF) followed by the alkene (1.2 equiv) via syringe.[16]

  • Reaction Execution : Heat the mixture to the target temperature (e.g., 100–120 °C) with vigorous stirring.[16]

  • Monitoring : Follow the reaction's progress by TLC or GC-MS.

  • Workup : After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.[16][17]

  • Purification : Remove the solvent in vacuo and purify the crude material by column chromatography.

Visual Guides

Cross-Coupling Catalytic Cycle cluster_cycle Palladium Catalytic Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd Ar-I PdII Ar-Pd(II)-I Intermediate OxAdd->PdII Transmetal Transmetalation (Suzuki) or Carbopalladation (Heck) or Alkyne Coupling (Sonogashira) PdII->Transmetal R-M (e.g., R-B(OH)₂) or Alkene/Alkyne PdII_R Ar-Pd(II)-R Intermediate Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Ar-R (Product) Troubleshooting_Workflow cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low Yield or No Reaction catalyst Catalyst Issue? start->catalyst reagents Reagent Issue? start->reagents conditions Conditions Issue? start->conditions substrate Substrate Issue? start->substrate sol_catalyst Use fresh catalyst Ensure inert atmosphere Change ligand catalyst->sol_catalyst sol_reagents Use fresh/pure reagents Use boronic ester Use dry/degassed solvents reagents->sol_reagents sol_conditions Optimize temperature Screen bases/solvents Ensure rigorous degassing conditions->sol_conditions sol_substrate Protect COOH as ester substrate->sol_substrate

References

Preventing decomposition of 2-Chloro-4-iodobenzoic acid during reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-4-iodobenzoic acid. The focus is on preventing its decomposition during chemical reactions to ensure experimental success and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound during reactions?

A1: this compound is susceptible to two main decomposition pathways, particularly under thermal stress or in the presence of certain reagents:

  • Decarboxylation: The loss of the carboxylic acid group as carbon dioxide (CO₂), typically promoted by heat.

  • Dehalogenation: The cleavage of the carbon-halogen bonds, resulting in the loss of either iodine (deiodination) or chlorine (dechlorination). The carbon-iodine bond is weaker and therefore more susceptible to cleavage than the carbon-chlorine bond.[1]

Q2: I am observing gas evolution and a loss of my starting material when heating my reaction. What is likely happening?

A2: Gas evolution, especially when heating a reaction containing this compound, is a strong indicator of decarboxylation. This process is often accelerated at elevated temperatures and can lead to the formation of 1-chloro-3-iodobenzene as a byproduct.

Q3: My cross-coupling reaction is giving me a significant amount of dehalogenated byproduct. How can I prevent this?

A3: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions. To minimize this, consider the following:

  • Protect the Carboxylic Acid: The free carboxylic acid can interfere with the catalytic cycle. Protecting it as an ester (e.g., methyl ester) is highly recommended.

  • Choice of Catalyst and Ligand: Use a well-defined palladium catalyst and a suitable ligand that promotes the desired cross-coupling over dehalogenation.

  • Base Selection: Employ a milder base. Strong bases can promote dehalogenation.

  • Temperature Control: Run the reaction at the lowest effective temperature.

Q4: Should I protect the carboxylic acid group of this compound before using it in a cross-coupling reaction?

A4: Yes, protecting the carboxylic acid group is a crucial step for several reasons. The acidic proton of the carboxylic acid can react with basic reagents, and the carboxylate can coordinate to the metal catalyst, both of which can inhibit or complicate the desired reaction. Esterification, for example to a methyl ester, is a common and effective protection strategy.[2]

Q5: What are the best practices for storing this compound to ensure its stability?

A5: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place. Exposure to light and heat can promote decomposition over time.

Troubleshooting Guides

Issue 1: Low Yield in Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Symptoms:

  • Incomplete conversion of starting material.

  • Formation of significant amounts of dehalogenated byproducts (e.g., 2-chlorobenzoic acid or 4-iodobenzoic acid derivatives).

  • Presence of homocoupling products.

Possible Causes & Solutions:

CauseRecommended Solution
Unprotected Carboxylic Acid Protect the carboxylic acid as a methyl or ethyl ester prior to the cross-coupling reaction.
Inappropriate Base Use a milder base such as K₂CO₃ or Cs₂CO₃ instead of strong bases like NaOH or KOH.
High Reaction Temperature Optimize the reaction temperature. Start at a lower temperature and gradually increase if necessary.
Oxygen Sensitivity of Catalyst Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.
Poor Ligand Choice For challenging substrates, consider using bulky, electron-rich phosphine ligands.
Issue 2: Evidence of Decarboxylation

Symptoms:

  • Gas bubbling observed upon heating.

  • Identification of 1-chloro-3-iodobenzene in the reaction mixture.

  • Lower than expected yield of the desired carboxylic acid product.

Possible Causes & Solutions:

CauseRecommended Solution
High Reaction Temperature If possible, conduct the reaction at a lower temperature.
Prolonged Reaction Time Monitor the reaction progress and stop it as soon as the starting material is consumed.
Acidic or Basic Conditions Extreme pH can sometimes facilitate decarboxylation. Buffer the reaction mixture if appropriate.
Free Carboxylic Acid Protect the carboxylic acid group as an ester to increase its thermal stability.

Experimental Protocols

Protocol 1: Protection of this compound as a Methyl Ester

This protocol describes a standard esterification procedure to protect the carboxylic acid group.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

  • Diethyl ether or Ethyl acetate

Procedure:

  • Dissolve this compound in an excess of anhydrous methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether or ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent to obtain the crude methyl 2-chloro-4-iodobenzoate, which can be purified by column chromatography if necessary.

Visualizations

Decomposition Pathways

DecompositionPathways Decomposition of this compound A This compound B Decarboxylation (Heat) A->B High Temperature D Dehalogenation (e.g., in cross-coupling) A->D Side reaction C 1-Chloro-3-iodobenzene + CO2 B->C E 2-Chlorobenzoic Acid or 4-Iodobenzoic Acid derivatives D->E

Caption: Potential decomposition routes for this compound.

General Experimental Workflow for Cross-Coupling Reactions

ExperimentalWorkflow Workflow for Cross-Coupling Reactions cluster_prep Preparation cluster_reaction Cross-Coupling Reaction cluster_workup Workup and Purification A This compound B Protection of Carboxylic Acid (Esterification) A->B C Methyl 2-chloro-4-iodobenzoate B->C D React with Coupling Partner (e.g., Boronic Acid, Alkyne, Alkene) C->D E Add Palladium Catalyst, Ligand, and Mild Base D->E F Reaction under Inert Atmosphere (Controlled Temperature) E->F G Aqueous Workup F->G H Column Chromatography G->H I Pure Coupled Product H->I

References

Technical Support Center: Scaling Up the Synthesis of 2-Chloro-4-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Chloro-4-iodobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for scaling up this important chemical intermediate. We will explore the common synthetic pathways, address potential challenges, and offer practical solutions to ensure a safe, efficient, and high-yielding process.

Overview of the Synthetic Pathway

The most common and scalable synthetic route to this compound involves a multi-step process starting from 2-chlorobenzoic acid. This pathway includes nitration, reduction, and a subsequent Sandmeyer reaction.

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Sandmeyer Reaction (Diazotization & Iodination) A 2-Chlorobenzoic Acid B 2-Chloro-4-nitrobenzoic Acid A->B HNO₃, H₂SO₄ C 4-Amino-2-chlorobenzoic Acid B->C Fe, NH₄Cl or NaBH₄ D Diazonium Salt Intermediate C->D NaNO₂, HCl/H₂SO₄ (0-5°C) E This compound D->E KI

Caption: Synthetic workflow for this compound.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: Nitration of 2-Chlorobenzoic Acid

Q1: Low yield of the desired 2-chloro-4-nitrobenzoic acid isomer is observed. What are the likely causes and solutions?

A1: The nitration of 2-chlorobenzoic acid can yield a mixture of isomers. The primary cause of low yield of the desired 4-nitro isomer is often suboptimal reaction conditions.

  • Controlling Reaction Temperature: The temperature during nitration is critical for regioselectivity. It is crucial to maintain a low temperature, typically between -5°C and 5°C, during the addition of nitric acid.[1] Elevated temperatures can lead to the formation of undesired isomers and increase the risk of runaway reactions.

  • Acid Concentration: The concentration of the sulfuric acid used as a solvent and catalyst is important. Concentrated sulfuric acid helps to generate the nitronium ion (NO₂⁺), the active electrophile. Ensure the use of high-purity, concentrated acids.

  • Addition Rate: A slow, controlled addition of nitric acid to the solution of 2-chlorobenzoic acid in sulfuric acid is essential to maintain the low temperature and prevent localized overheating.

ParameterRecommended RangeRationale
Temperature-5°C to 5°CMinimizes side reactions and formation of unwanted isomers.[1]
Nitric Acid1.0 - 1.2 equivalentsA slight excess ensures complete reaction, but a large excess can lead to over-nitration.
Sulfuric AcidConcentrated (98%)Acts as a catalyst and solvent, promoting the formation of the nitronium ion.

Q2: The reaction mixture is turning dark brown or black. What does this indicate and how can it be prevented?

A2: A dark coloration often suggests decomposition or side reactions. This can be caused by:

  • Elevated Temperatures: As mentioned, high temperatures can lead to oxidative degradation of the starting material and product.

  • Contaminants in Starting Material: Impurities in the 2-chlorobenzoic acid can char in the presence of concentrated sulfuric and nitric acids.

  • Prevention: Strict temperature control and the use of high-purity starting materials are the best preventative measures.

Part 2: Reduction of 2-Chloro-4-nitrobenzoic Acid

Q1: The reduction of the nitro group is incomplete. How can I drive the reaction to completion?

A1: Incomplete reduction can be due to several factors, depending on the reducing agent used.

  • Iron in Acidic Media (e.g., Fe/NH₄Cl): This is a common and cost-effective method for large-scale reductions.[1]

    • Activation of Iron: Ensure the iron powder is activated, for example, by washing with dilute acid to remove any oxide layer.

    • Stoichiometry: Use a sufficient excess of iron powder.

    • pH Control: Maintaining a near-neutral pH is crucial for this reaction to proceed efficiently. The use of ammonium chloride helps to buffer the reaction.

  • Catalytic Hydrogenation: While efficient, this method can be more expensive and requires specialized equipment for handling hydrogen gas at scale. Catalyst poisoning can be an issue.

  • Sodium Borohydride (NaBH₄): While effective, NaBH₄ can be expensive for large-scale synthesis.[2] The reaction progress should be monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Q2: The isolated 4-amino-2-chlorobenzoic acid is impure. What are the common impurities and how can they be removed?

A2: Common impurities include unreacted starting material and iron salts (if using iron for reduction).

  • Purification: The product can be purified by recrystallization. A common solvent system is an ethanol/water mixture.

  • Work-up: During the work-up, adjusting the pH to the isoelectric point of the amino acid will precipitate the product, leaving many impurities in the solution.

Part 3: Sandmeyer Reaction (Diazotization and Iodination)

This two-part final step is often the most challenging to scale up due to the inherent instability of the diazonium salt intermediate.

Troubleshooting_Sandmeyer cluster_diazotization Diazotization Issues cluster_iodination Iodination & Product Issues A Low Yield of Diazonium Salt Strict Temperature Control (0-5°C) Strict Temperature Control (0-5°C) A->Strict Temperature Control (0-5°C) Slow NaNO₂ Addition Slow NaNO₂ Addition A->Slow NaNO₂ Addition B Vigorous/Uncontrolled Reaction Ensure Adequate Cooling Ensure Adequate Cooling B->Ensure Adequate Cooling Sub-surface NaNO₂ Addition Sub-surface NaNO₂ Addition B->Sub-surface NaNO₂ Addition C Incomplete Diazotization Use Slight Excess of NaNO₂ Use Slight Excess of NaNO₂ C->Use Slight Excess of NaNO₂ Test with Starch-Iodide Paper Test with Starch-Iodide Paper C->Test with Starch-Iodide Paper D Low Product Yield Prompt Addition of KI Solution Prompt Addition of KI Solution D->Prompt Addition of KI Solution Avoid Premature Decomposition Avoid Premature Decomposition D->Avoid Premature Decomposition E Product is Darkly Colored Wash with Sodium Thiosulfate/Bisulfite Wash with Sodium Thiosulfate/Bisulfite E->Wash with Sodium Thiosulfate/Bisulfite Minimize Azo Dye Formation Minimize Azo Dye Formation E->Minimize Azo Dye Formation F Poor Purity Optimize Recrystallization Optimize Recrystallization F->Optimize Recrystallization Formation of Phenolic Byproducts Formation of Phenolic Byproducts F->Formation of Phenolic Byproducts

Caption: Troubleshooting decision tree for the Sandmeyer reaction.

Q1: The diazotization reaction is difficult to control on a larger scale. What are the key safety and operational considerations?

A1: The diazotization of aromatic amines is an exothermic reaction, and the resulting diazonium salts can be explosive if isolated in a dry state.[3]

  • Temperature Control: This is the most critical parameter. The reaction must be maintained at 0-5°C to prevent the rapid decomposition of the diazonium salt.[3] Ensure your cooling system is robust enough for the scale of the reaction.

  • Rate of Addition: The sodium nitrite solution should be added slowly and, if possible, below the surface of the reaction mixture to ensure rapid mixing and heat dissipation.

  • Monitoring: Use starch-iodide paper to test for the presence of excess nitrous acid, which indicates the completion of the diazotization. A slight excess is desirable.

  • Quenching: Any excess nitrous acid can be quenched by the addition of urea or sulfamic acid before proceeding to the next step.[1][3]

Q2: The yield of this compound is low after the addition of potassium iodide. What could be the issue?

A2: A low yield at this stage is often due to the premature decomposition of the diazonium salt or side reactions.

  • Decomposition of Diazonium Salt: The diazonium salt solution should be used immediately after its preparation. Any delay can lead to decomposition.

  • Formation of Phenolic Byproducts: The diazonium salt can react with water to form a phenolic byproduct, especially if the temperature rises.[4][5]

  • Iodide Addition: The potassium iodide solution should be added to the cold diazonium salt solution. The decomposition of the diazonium salt upon addition of iodide is what drives the reaction, but the initial mixing should be controlled.

Q3: The final product is a dark, oily solid instead of a crystalline powder. How can I improve the product quality?

A3: A dark and oily product suggests the presence of impurities, such as iodine or azo-dyes.

  • Removal of Excess Iodine: The crude product can be washed with a solution of sodium thiosulfate or sodium bisulfite to reduce any residual iodine (I₂) to colorless iodide (I⁻).[1]

  • Minimizing Azo Dye Formation: Azo dyes can form as byproducts if the diazonium salt couples with other aromatic species. Maintaining a low temperature and acidic conditions helps to suppress these side reactions.

  • Purification: Recrystallization is the most effective method for purifying the final product. Suitable solvents include toluene or a mixture of acetic acid and water.[1][6] Sublimation under vacuum is another potential purification method.[7]

Frequently Asked Questions (FAQs)

Q: What are the main safety hazards associated with scaling up this synthesis? A: The primary hazards are associated with the nitration and diazotization steps. The nitration step involves the use of strong, corrosive acids and is highly exothermic. The diazotization step produces unstable diazonium salts which can be explosive if allowed to dry. Proper temperature control, ventilation, and personal protective equipment are essential.

Q: Can I use an alternative to potassium iodide for the iodination step? A: While potassium iodide is the most common reagent, other iodide sources can be used. However, for scale-up, the cost and availability of potassium iodide are generally favorable.

Q: How can I monitor the progress of each reaction step effectively? A: For each step, it is recommended to use analytical techniques such as TLC or HPLC to monitor the consumption of the starting material and the formation of the product. This allows for real-time assessment of the reaction's progress and helps in deciding the optimal reaction time.

Q: What are the typical yields I can expect for each step on a larger scale? A: With careful optimization, you can expect the following approximate yields:

  • Nitration: 90-95%[1]

  • Reduction: 90-95%[1]

  • Sandmeyer Reaction (Diazotization & Iodination): 80-90%[1]

References

Technical Support Center: Purification of 2-Chloro-4-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of 2-Chloro-4-iodobenzoic acid. This compound is a key intermediate in the synthesis of various pharmaceuticals.[1] The methodologies detailed herein are grounded in established chemical principles to ensure the highest degree of scientific integrity and reproducibility.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: My recrystallized product is an off-white or pale pink crystalline powder. Is this normal, and how can I decolorize it?

A1: The appearance of a pale pink or off-white color is not uncommon and can be attributed to trace impurities or residual iodine.[1] While this may be acceptable for some applications, high-purity material for pharmaceutical development should be white.

  • Causality: The color often arises from the presence of trace amounts of iodine, which can be introduced during synthesis.

  • Troubleshooting Protocol:

    • Charcoal Treatment: During recrystallization, after the crude product is fully dissolved in the hot solvent, a small amount of activated charcoal can be added to the solution. The charcoal will adsorb colored impurities.

    • Hot Filtration: The hot solution should then be filtered through a pre-heated funnel containing fluted filter paper to remove the charcoal. This step must be performed quickly to prevent premature crystallization in the funnel.

    • Sodium Bisulfite Wash: A wash with a dilute aqueous solution of sodium bisulfite can be effective in removing residual iodine.[2]

Q2: I am experiencing low recovery after recrystallization. What are the likely causes and how can I improve the yield?

A2: Low recovery is a frequent issue in recrystallization and can stem from several factors.

  • Causality & Corrective Actions:

    • Excess Solvent: Using too much solvent to dissolve the crude product is the most common reason for low yield. The goal is to create a saturated solution at the solvent's boiling point. If too much solvent is used, the solution will not be saturated upon cooling, and much of the product will remain dissolved. To remedy this, you can evaporate some of the solvent to concentrate the solution.[3]

    • Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Allowing the solution to cool slowly to room temperature before placing it in an ice bath promotes the growth of larger, purer crystals and improves yield.[3][4]

    • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3] For this compound, which is soluble in methanol, a mixed solvent system like ethanol/water might be effective.[5][6]

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" happens when the solid melts in the hot solvent and comes out of solution as a liquid upon cooling.

  • Causality & Corrective Actions:

    • High Solute Concentration: The concentration of the solute may be too high. Reheat the solution to dissolve the oil, then add a small amount of additional solvent to reduce the concentration.[3]

    • Cooling Rate: Cooling the solution too quickly can also induce oiling out. A slower cooling rate is recommended.[3]

    • Solvent System: The chosen solvent may not be ideal. Experiment with different solvents or solvent mixtures.

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques should be employed to assess the purity of this compound.

  • Recommended Analytical Methods:

    • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for determining purity due to its high resolution and sensitivity.[7] A C18 reversed-phase column with a mobile phase of acetonitrile and water containing a small amount of acid (e.g., 0.1% phosphoric acid) is a common starting point.[2]

    • Melting Point Analysis: A sharp melting point range close to the literature value (166-172 °C) is indicative of high purity.[1] Impurities will typically broaden and depress the melting point.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities.

Frequently Asked Questions (FAQs)

What are the most common impurities in crude this compound?

Common impurities can include starting materials from the synthesis, such as 2-chlorobenzoic acid, and regioisomers like 2-chloro-3-iodobenzoic acid or 2-chloro-5-iodobenzoic acid.[8] Di-iodinated byproducts like 2-chloro-3,5-diiodobenzoic acid may also be present.[8]

What is the best single solvent for recrystallizing this compound?

Based on its properties, polar protic solvents are good candidates. Methanol is a known solvent.[5] Toluene has also been used for purification.[8] However, a mixed solvent system, such as ethanol and water, often provides better results for benzoic acid derivatives by allowing for fine-tuning of the solubility.[6]

Can I use column chromatography for purification?

Yes, column chromatography is a highly effective method for purifying this compound, especially when high purity is required and other methods have failed.[9] A silica gel stationary phase with a mobile phase gradient of hexane and ethyl acetate is a common system for separating benzoic acid derivatives.

Experimental Protocols

Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring. Add the hot solvent in small portions until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration.

  • Cooling: Allow the clear solution to cool slowly to room temperature. Crystal formation should commence. For maximum yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Purity Assessment by HPLC

This protocol provides a representative method for determining the purity of this compound.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with 0.1% phosphoric acid.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 230 nm.[2]

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

  • Procedure:

    • Standard Preparation: Prepare a stock solution of a known concentration of a this compound reference standard in the mobile phase.

    • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a similar concentration as the standard.

    • Analysis: Inject the standard and sample solutions into the HPLC system.

    • Quantification: Identify the peak for this compound based on the retention time of the standard. Calculate the purity using the area percent method.

Visualizations

Troubleshooting Logic for Recrystallization

G start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals Crystals Formed? cool->crystals oil Oiling Out? crystals->oil No low_yield Low Yield? crystals->low_yield Yes reheat_add_solvent Reheat, Add More Solvent, Cool Slowly oil->reheat_add_solvent Yes no_crystals Induce Crystallization: - Scratch Flask - Seed Crystal - Reduce Solvent oil->no_crystals No pure Pure Product low_yield->pure No check_solvent_volume Review Solvent Volume and Cooling Rate low_yield->check_solvent_volume Yes reheat_add_solvent->cool no_crystals->cool check_solvent_volume->pure G cluster_purification Purification cluster_analysis Purity Analysis crude Crude this compound recrystallization Recrystallization crude->recrystallization column_chromatography Column Chromatography recrystallization->column_chromatography If purity is not sufficient hplc HPLC recrystallization->hplc column_chromatography->hplc mp Melting Point hplc->mp nmr NMR mp->nmr pure_product Pure Product nmr->pure_product

References

Validation & Comparative

Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H and ¹³C NMR Spectra of 2-Chloro-4-iodobenzoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural features of molecular compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for elucidating molecular structure. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of 2-Chloro-4-iodobenzoic acid and related halogenated benzoic acids, supported by experimental data and protocols to aid in spectroscopic analysis and interpretation.

Predicted ¹H and ¹³C NMR Spectral Characteristics of this compound

The chemical shifts and coupling patterns in the NMR spectra of substituted benzoic acids are influenced by the electronic effects (both inductive and resonance) of the substituents on the aromatic ring. For this compound, the following spectral features are anticipated:

  • ¹H NMR Spectrum: The aromatic region is expected to show three distinct proton signals. The proton at C6 (ortho to the carboxylic acid) will likely be the most deshielded. The proton at C5 (between the two halogens) and the proton at C3 (ortho to the iodine) will exhibit complex splitting patterns due to mutual coupling. The carboxylic acid proton will appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm.

  • ¹³C NMR Spectrum: Seven distinct carbon signals are expected. The carboxylic carbon will have the most downfield chemical shift. The carbons directly attached to the electronegative chlorine and iodine atoms (C2 and C4) will also be significantly deshielded. The remaining aromatic carbons will appear at chemical shifts influenced by the combined electronic effects of the substituents.

Comparative NMR Data of Structurally Related Benzoic Acids

To provide a framework for understanding the NMR spectrum of this compound, the following tables summarize the ¹H and ¹³C NMR data for selected analogs.

Table 1: ¹H NMR Spectral Data of Benzoic Acid Analogs

CompoundSolventChemical Shift (δ, ppm) and Multiplicity
2-Chlorobenzoic acid CDCl₃8.09 (d, J = 7.44 Hz, 1H), 7.50 (m, 1H), 7.40 (m, 1H), 7.31 (m, 1H)[1]
4-Iodobenzoic acid DMSO-d₆13.1 (s, 1H), 7.85 (d, J = 8.6 Hz, 2H), 7.75 (d, J = 8.6 Hz, 2H)
2-Chloro-4-fluorobenzoic acid CDCl₃/DMSO-d₆8.0-7.1 (m, 3H)

Table 2: ¹³C NMR Spectral Data of Benzoic Acid Analogs

CompoundSolventChemical Shift (δ, ppm)
2-Chlorobenzoic acid CDCl₃171.09, 134.83, 133.65, 132.54, 131.56, 128.46, 126.75[1]
4-Iodobenzoic acid DMSO-d₆167.0, 137.2, 131.2, 130.3, 100.8
2-Chloro-4-fluorobenzoic acid CDCl₃/DMSO-d₆165.7 (d, J=253 Hz), 164.8, 135.5 (d, J=10 Hz), 131.8 (d, J=10 Hz), 127.3 (d, J=4 Hz), 118.5 (d, J=22 Hz), 114.8 (d, J=22 Hz)

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of aromatic carboxylic acids.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.
  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
  • Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. NMR Instrument Setup:

  • The spectra should be recorded on a high-resolution NMR spectrometer, for instance, a Bruker Avance-400 instrument, operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.[1]

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
  • Spectral Width: Approximately 16 ppm, centered around 6 ppm.
  • Acquisition Time: 2-3 seconds.
  • Relaxation Delay: 1-2 seconds.
  • Number of Scans: 16-64, depending on the sample concentration.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
  • Spectral Width: Approximately 250 ppm, centered around 125 ppm.
  • Acquisition Time: 1-2 seconds.
  • Relaxation Delay: 2-5 seconds.
  • Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

5. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).
  • Phase correct the resulting spectrum.
  • Calibrate the chemical shift scale using the TMS signal.
  • Integrate the signals in the ¹H NMR spectrum.
  • Analyze the chemical shifts, multiplicities, and coupling constants.

Structural and Spectral Relationship of this compound

The following diagram illustrates the structure of this compound and the expected correlation between its protons and carbons with their respective NMR signals.

G cluster_0 This compound cluster_1 Expected NMR Signals mol H_signals ¹H NMR - Aromatic Protons (H3, H5, H6) - Carboxylic Acid Proton (COOH) mol->H_signals Protons C_signals ¹³C NMR - Aromatic Carbons (C1-C6) - Carboxylic Carbon (COOH) mol->C_signals Carbons

Caption: Molecular structure of this compound and its corresponding expected ¹H and ¹³C NMR signals.

This guide provides a foundational understanding of the NMR spectroscopy of this compound through a comparative analysis of its analogs. The provided data and protocols are intended to assist researchers in their spectroscopic analyses and structural elucidation efforts.

References

A Comparative Guide to the Characterization of 2-Chloro-4-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and organic synthesis, the precise characterization of chemical intermediates is paramount. 2-Chloro-4-iodobenzoic acid, a key building block in the synthesis of various active pharmaceutical ingredients, demands rigorous analytical scrutiny to ensure its identity, purity, and stability. This guide provides a comparative overview of the essential characterization techniques for this compound, presenting experimental data alongside methodologies for its analysis. We also compare its properties to its structural isomers, 2-chloro-3-iodobenzoic acid and 4-chloro-3-iodobenzoic acid, to highlight the distinguishing features amenable to various analytical techniques.

Physicochemical Properties

A fundamental starting point in the characterization of any compound is the determination of its basic physical and chemical properties. These constants serve as preliminary indicators of purity and can be used for initial comparisons with reference data.

PropertyThis compound2-Chloro-3-iodobenzoic Acid[1]4-Chloro-3-iodobenzoic Acid[2]
Molecular Formula C₇H₄ClIO₂[3]C₇H₄ClIO₂[1]C₇H₄ClIO₂[2]
Molecular Weight 282.46 g/mol [3]282.46 g/mol [1]282.46 g/mol [2]
Melting Point 166-170 °CNot availableNot available
Boiling Point (Predicted) 337.9 ± 27.0 °CNot availableNot available
Density (Predicted) 2.077 ± 0.06 g/cm³Not availableNot available
pKa (Predicted) 2.75 ± 0.25Not availableNot available

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound. Each method provides unique insights into the molecular framework of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling constants will be influenced by the positions of the substituents.

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will display seven signals: one for the carboxylic acid carbon and six for the aromatic carbons. The chemical shifts of the aromatic carbons are sensitive to the electron-withdrawing and donating effects of the substituents.

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy probes the functional groups and overall molecular structure by measuring the vibrations of bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch of the carbonyl group (~1700 cm⁻¹), C-Cl stretch (~750 cm⁻¹), and C-I stretch (~500 cm⁻¹). Information from the PubChem database indicates that FT-IR data is available, typically acquired using a Bruker Tensor 27 FT-IR instrument with either a KBr pellet or ATR technique[3].

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. The Raman spectrum, which can be obtained using an instrument like the Bruker MultiRAM Stand Alone FT-Raman Spectrometer[3], will also show characteristic peaks for the aromatic ring and the various functional groups.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification. The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 282, corresponding to its molecular weight. Due to the presence of chlorine, an isotopic peak at M+2 with an intensity of approximately one-third of the M⁺ peak is also anticipated. Common fragmentation patterns would involve the loss of the carboxylic acid group (-COOH), iodine, and chlorine atoms.

Chromatographic Analysis

Chromatography is essential for assessing the purity of this compound and for separating it from its isomers and potential impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and quantification of non-volatile compounds. A reversed-phase HPLC method would be suitable for the analysis of this compound.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible characterization data.

NMR Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, or acetone-d₆)[4]. The choice of solvent can slightly influence the chemical shifts.

  • Concentration: For ¹H NMR, dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent[5]. For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is recommended[5].

  • Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a glass wool plug in a Pasteur pipette into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

Mass Spectrometry Analysis
  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent, such as methanol or acetonitrile.

  • Ionization Method: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common ionization techniques for this type of molecule.

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe the molecular ion and key fragment ions.

HPLC Method Development
  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

  • Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., around 254 nm) is suitable.

  • Flow Rate: A typical flow rate is 1 mL/min.

  • Injection Volume: Inject 5-10 µL of the sample solution.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of this compound.

G Characterization Workflow for this compound cluster_synthesis Synthesis & Purification cluster_physchem Physicochemical Analysis cluster_spectroscopy Spectroscopic Identification cluster_purity Purity Assessment Synthesis Chemical Synthesis Purification Recrystallization / Chromatography Synthesis->Purification MP Melting Point Purification->MP Solubility Solubility Testing Purification->Solubility NMR NMR (1H, 13C) Purification->NMR MS Mass Spectrometry Purification->MS IR_Raman FT-IR & Raman Purification->IR_Raman HPLC HPLC Purification->HPLC TLC Thin-Layer Chromatography Purification->TLC Final_Structure Structure Confirmed NMR->Final_Structure Structural Elucidation MS->Final_Structure IR_Raman->Final_Structure Final_Purity Purity Determined HPLC->Final_Purity Quantitative Purity TLC->Final_Purity Qualitative Purity

Caption: A logical workflow for the synthesis, purification, and comprehensive characterization of this compound.

Experimental Workflow for Spectroscopic Analysis

The following diagram outlines a typical experimental workflow for obtaining spectroscopic data for this compound.

G Experimental Workflow for Spectroscopic Analysis cluster_nmr NMR Analysis cluster_ms Mass Spectrometry cluster_vib Vibrational Spectroscopy Sample 2-Chloro-4-iodobenzoic Acid Sample NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep IR_Prep Prepare KBr Pellet or use ATR Sample->IR_Prep Raman_Prep Place Sample in Holder Sample->Raman_Prep NMR_Acq Acquire 1H & 13C Spectra NMR_Prep->NMR_Acq NMR_Proc Process & Analyze Data NMR_Acq->NMR_Proc Final_Report Comprehensive Characterization Report NMR_Proc->Final_Report MS_Acq Acquire Mass Spectrum MS_Prep->MS_Acq MS_Proc Analyze M+ & Fragments MS_Acq->MS_Proc MS_Proc->Final_Report IR_Acq Acquire FT-IR Spectrum IR_Prep->IR_Acq Raman_Acq Acquire Raman Spectrum Raman_Prep->Raman_Acq IR_Raman_Proc Analyze Functional Groups IR_Acq->IR_Raman_Proc Raman_Acq->IR_Raman_Proc IR_Raman_Proc->Final_Report

Caption: A streamlined workflow for the spectroscopic analysis of this compound.

References

A Comparative Analysis of Reactivity: 2-Chloro-4-iodobenzoic Acid vs. 2-Bromo-4-iodobenzoic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, dihalogenated benzoic acids are pivotal building blocks for synthesizing complex molecular architectures. The strategic choice of halogen substituents dictates the regioselectivity and efficiency of subsequent chemical transformations, particularly in palladium-catalyzed cross-coupling reactions. This guide presents an objective comparison of the reactivity of 2-chloro-4-iodobenzoic acid and 2-bromo-4-iodobenzoic acid, supported by established chemical principles and generalized experimental data.

Core Reactivity Principles: The Decisive Role of the Carbon-Iodine Bond

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the carbon-halogen (C-X) bond dissociation energy (BDE). The established reactivity trend is I > Br > Cl >> F.[1] This hierarchy arises because the rate-determining step in many catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) catalyst, a step that is facilitated by a weaker C-X bond.[2]

For both this compound and 2-bromo-4-iodobenzoic acid, the primary site of reactivity in cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Heck is the carbon-iodine bond at the 4-position.[3] The C-I bond is significantly weaker than both the C-Br and C-Cl bonds, ensuring that under standard conditions, selective functionalization occurs at the iodo-substituted position.[1][3][4]

While the iodine at the 4-position is the primary determinant of reactivity, the halogen at the 2-position exerts a secondary electronic influence. Chlorine is more electronegative than bromine, which results in a more electron-deficient aromatic ring in this compound.[3] This subtle electronic difference can slightly influence the rate of oxidative addition at the C-I bond, potentially making the 2-chloro analogue a marginally more reactive substrate in some cases.[3] However, for most synthetic applications, the reactivity of the two compounds at the C-4 position is highly comparable.[3]

Data Presentation: Comparative Performance in Cross-Coupling Reactions

While direct, side-by-side kinetic data for these specific substrates is not extensively documented under standardized conditions, their performance can be inferred from established principles and data on analogous dihalogenated aromatic systems.[3][5] The following table summarizes the expected comparative reactivity.

Reaction TypeSubstrateRelative Reactivity at C-4Typical Reaction TimeTypical Yield (%)Notes
Suzuki-Miyaura Coupling This compoundVery High4-12 hours85-95%High selectivity for the C-I bond is expected. The electron-withdrawing chlorine may slightly accelerate the reaction rate compared to the bromo-analogue.[3]
2-Bromo-4-iodobenzoic acidVery High4-12 hours85-95%Excellent substrate for selective coupling at the iodo position.[3]
Sonogashira Coupling This compoundVery High4-16 hours85-95%Reactivity is comparable to the bromo-analogue. Reaction at room temperature often favors the more reactive iodide position.[3][4][5]
2-Bromo-4-iodobenzoic acidVery High4-16 hours85-95%Highly selective for the C-I bond over the C-Br bond.[3][4]
Heck Reaction This compoundVery High0.5-4 hours>90%Highly efficient coupling is expected at the iodo position.[5]
2-Bromo-4-iodobenzoic acidVery High0.5-4 hours>90%A common and effective substrate for the Heck reaction at the C-I position.[5]

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura and Sonogashira cross-coupling reactions. It is crucial to note that optimal conditions, including catalyst, ligand, base, solvent, and temperature, are substrate-dependent and may necessitate further optimization.

General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from standard procedures for aryl halides.[1][2]

Materials:

  • Aryl halide (this compound or 2-bromo-4-iodobenzoic acid) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., Dioxane/H₂O 4:1, 5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst under a positive flow of the inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Sonogashira Coupling

This protocol is based on established methods for selective coupling at an iodo-position.[1][4]

Materials:

  • Aryl halide (this compound or 2-bromo-4-iodobenzoic acid) (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Base (e.g., Et₃N, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., THF, 5 mL)

Procedure:

  • To a dry Schlenk flask, add the aryl halide, palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon).

  • Add the anhydrous solvent, base, and terminal alkyne via syringe.

  • Stir the reaction at room temperature to 60 °C for 4-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and dilute with ethyl acetate.

  • Wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Experimental and Logical Workflows

G General Workflow for Suzuki-Miyaura Cross-Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, Boronic Acid, & Base B Evacuate & Backfill with Inert Gas (3x) A->B C Add Pd Catalyst & Degassed Solvent B->C D Heat Mixture (e.g., 90-100 °C) C->D E Stir for 4-12h D->E F Monitor Progress (TLC / LC-MS) E->F G Cool to RT & Dilute F->G H Wash with Water & Brine G->H I Dry & Concentrate H->I J Purify via Column Chromatography I->J

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Reactivity Reactivity Logic for Dihalogenated Benzoic Acids cluster_secondary Secondary Influence (at C-2) A Starting Material (2-X-4-iodobenzoic acid) B Primary Determinant: C-X Bond Dissociation Energy A->B C Reactivity Order: C-I > C-Br > C-Cl B->C D Conclusion: Reaction occurs selectively at C-4 (Iodine) C->D H Potential for slightly faster oxidative addition rate D->H minor rate influence E Electronegativity: Cl > Br F Electronic Effect on Ring E->F G 2-Chloro- analogue is slightly more electron-deficient F->G G->H

Caption: Logical relationship of reactivity for the title compounds.

References

A Comparative Kinetic Analysis of 2-Halobenzoates in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing carbon-carbon bond formation is a critical endeavor. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, and the choice of aryl halide substrate significantly impacts reaction efficiency. This guide provides an objective comparison of the kinetic performance of 2-iodobenzoates, 2-bromobenzoates, and 2-chlorobenzoates in these crucial transformations, supported by experimental data and detailed protocols.

The reactivity of 2-halobenzoates in palladium-catalyzed cross-coupling reactions is predominantly governed by the carbon-halogen (C-X) bond dissociation energy. This energy influences the rate-determining oxidative addition step in the catalytic cycle. The established reactivity trend for aryl halides is I > Br > Cl, a principle that holds true for 2-halobenzoate substrates.[1] Aryl iodides, such as 2-iodobenzoate, exhibit the highest reactivity due to the weaker C-I bond, facilitating a more rapid oxidative addition to the palladium(0) catalyst.[1]

Comparative Kinetic Performance

While a comprehensive set of directly comparable rate constants for 2-halobenzoates under standardized conditions is not extensively documented, a clear qualitative and semi-quantitative trend emerges from the literature. The following tables summarize the relative performance of methyl 2-halobenzoates in two common cross-coupling reactions, the Heck and Sonogashira reactions.

Heck Reaction

The Heck reaction involves the coupling of an aryl halide with an alkene. The nature of the halide profoundly affects the reaction kinetics.[1]

SubstrateRelative ReactivityTypical Reaction TimeTypical YieldNotes
Methyl 2-iodobenzoateVery High0.5 - 4 hours> 95%Highly efficient, often requiring lower catalyst loadings.[1]
Methyl 2-bromobenzoateHigh4 - 12 hours80 - 95%A common and effective substrate for the Heck reaction.[1]
Methyl 2-chlorobenzoateLow> 24 hours< 60%Generally challenging and requires more forcing conditions.[1]
Sonogashira Coupling

The Sonogashira coupling joins an aryl halide with a terminal alkyne. The reactivity trend of the 2-halobenzoate substrate is also pronounced in this reaction.

SubstrateRelative ReactivityTypical Reaction TimeTypical YieldNotes
Methyl 2-iodobenzoateHigh1 - 6 hours85 - 95%Preferred substrate for efficient Sonogashira couplings.
Methyl 2-bromobenzoateModerate8 - 24 hours70 - 90%A viable substrate, though requiring longer reaction times.
Methyl 2-chlorobenzoateVery Low> 48 hours< 40%Not a preferred substrate for Sonogashira coupling.[1]

Experimental Protocols

Accurate kinetic analysis is fundamental to understanding reaction mechanisms and optimizing process conditions. The following are detailed methodologies for key experiments used to determine the kinetic profiles of 2-halobenzoates in cross-coupling reactions.

Kinetic Analysis via ¹H NMR Spectroscopy (Suzuki-Miyaura Coupling)

Objective: To determine the reaction rate of the Suzuki-Miyaura coupling of a 2-halobenzoate with an arylboronic acid by monitoring the disappearance of the starting material and the appearance of the product over time.[1]

Materials:

  • Methyl 2-halobenzoate (e.g., methyl 2-iodobenzoate)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • In an NMR tube, dissolve the methyl 2-halobenzoate (1.0 equiv.), arylboronic acid (1.2 equiv.), base (2.0 equiv.), and the internal standard (0.2 equiv.) in the deuterated solvent.[1]

  • Acquire an initial ¹H NMR spectrum (t=0) to determine the initial concentrations of the reactants relative to the internal standard.[1]

  • Add the palladium catalyst (e.g., 2 mol%) to the NMR tube, quickly shake the tube to ensure mixing, and place it in the pre-heated NMR probe.[1]

  • Acquire ¹H NMR spectra at predetermined time intervals (e.g., 5, 15, 30, 60, 120 minutes).

  • Process the spectra and integrate the signals corresponding to a characteristic peak of the starting methyl 2-halobenzoate, the product, and the internal standard.[1]

  • Plot the concentration of the starting material and product as a function of time to determine the reaction rate.

Kinetic Analysis via GC-MS (Heck Reaction)

Objective: To quantify the conversion of a 2-halobenzoate in a Heck reaction over time using gas chromatography-mass spectrometry.[1]

Materials:

  • Methyl 2-halobenzoate

  • Alkene

  • Palladium catalyst

  • Ligand

  • Base

  • Solvent

  • Internal standard

  • Schlenk flask

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the methyl 2-halobenzoate (1.0 equiv.), palladium catalyst (1 mol%), ligand (2 mol%), and the internal standard.[1]

  • Add the solvent, followed by the alkene (1.5 equiv.) and the base (2.0 equiv.).[1]

  • Place the flask in a pre-heated oil bath and begin vigorous stirring. This is considered time zero (t=0).[1]

  • At predetermined time intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture using a syringe.[1]

  • Quench the aliquot with a suitable solvent and prepare it for GC-MS analysis.

  • Inject the sample into the GC-MS and determine the relative concentrations of the starting material and product by comparing their peak areas to that of the internal standard.

  • Plot the conversion of the 2-halobenzoate as a function of time to determine the reaction kinetics.

Visualizing the Process

To better understand the underlying processes, the following diagrams illustrate a generalized catalytic cycle for cross-coupling reactions and a typical experimental workflow for kinetic analysis.

G cluster_cycle Generalized Palladium Cross-Coupling Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R_R R-Pd(II)-R' L_n Transmetal->PdII_R_R Byproduct M-X Transmetal->Byproduct RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product Reactant1 R-X (2-halobenzoate) Reactant1->OxAdd Reactant2 R'-M Reactant2->Transmetal

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

G cluster_workflow Experimental Workflow for Kinetic Analysis A Reaction Setup (Substrate, Catalyst, Reagents, Solvent) B Initiate Reaction (t=0) (e.g., Heating, Catalyst Addition) A->B C Time-Point Sampling (Withdraw aliquots at intervals) B->C D Sample Quenching & Preparation C->D E Analytical Measurement (e.g., NMR, GC-MS) D->E F Data Analysis (Concentration vs. Time) E->F G Determine Reaction Rate F->G

Caption: A typical experimental workflow for conducting kinetic analysis of a reaction.

References

A Comparative Guide to the Synthetic Advantages of Iodobenzoic Acids Over Their Chloro-Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly impacts the efficiency, cost, and timeline of a synthetic campaign. In the realm of cross-coupling reactions, the choice between iodobenzoic acids and chlorobenzoic acids as building blocks can be particularly consequential. This guide provides an objective, data-driven comparison of these two classes of reagents, highlighting the distinct advantages that iodobenzoic acids offer in key synthetic transformations.

The enhanced reactivity of iodobenzoic acids stems from the fundamental principles of chemical bonding. The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-chlorine (C-Cl) bond. This inherent difference in bond strength directly influences the rate-determining oxidative addition step in many palladium-catalyzed cross-coupling reactions, leading to faster reaction times, milder conditions, and often higher yields.

I. The Reactivity Hierarchy: A Tale of Two Halogens

The generally accepted reactivity order for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[1] This trend is a direct consequence of the carbon-halogen bond dissociation energy (BDE). The lower BDE of the C-I bond facilitates its cleavage and subsequent oxidative addition to the palladium catalyst, the crucial first step in the catalytic cycles of Suzuki, Heck, and Sonogashira couplings.

Bond Dissociation Energies
BondAverage Bond Energy (kJ/mol)
C-I~213-240[2][3]
C-Cl~327-382[2][3]

This significant difference in bond energy underpins the superior performance of iodobenzoic acids in a variety of synthetic applications.

II. Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of C-C bonds. When comparing halogenated benzoic acids, iodo-derivatives consistently demonstrate higher reactivity, often achieving high yields under less stringent conditions.

Comparative Data: Suzuki-Miyaura Coupling of 4-Halobenzoic Acids with Phenylboronic Acid
Aryl HalideCatalyst SystemTemperature (°C)Time (h)Yield (%)
4-Iodobenzoic AcidPd/C, K₂CO₃, Ethanol/WaterRoom Temp0.5High (Specific yield not stated)[4]
4-Bromobenzoic AcidPd/C, K₂CO₃, Ethanol/WaterRoom Temp0.5High (Specific yield not stated)[4]
4-Chlorobenzoic AcidPd/C, K₂CO₃, Ethanol/WaterNot specified6Lower than Iodo/Bromo derivatives[5]
Ethyl 4-IodobenzoatePd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂ORoom TempNot specifiedComplete Conversion[6]
Ethyl 4-BromobenzoatePd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂ORoom TempNot specifiedSignificantly lower reactivity than iodo-derivative[6]
Hexyl 4-ChlorobenzoatePd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol/WaterNot specified845[7]

Note: Data is compiled from multiple sources and may involve slightly different reaction conditions. The trend in reactivity is consistently observed.

Experimental Protocol: Suzuki-Miyaura Coupling of Ethyl 4-Iodobenzoate

Materials:

  • Ethyl 4-iodobenzoate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mol%)

  • SPhos (0.04 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Toluene

  • Water[6]

Procedure:

  • In a glovebox or under an inert atmosphere, add ethyl 4-iodobenzoate, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate to a Schlenk tube equipped with a magnetic stir bar.

  • Add toluene and water to the tube.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[6]

Suzuki_Miyaura_Coupling Pd(0)Ln Pd(0)Ln Ar-Pd(II)-I(Ln) Oxidative Addition Intermediate Pd(0)Ln->Ar-Pd(II)-I(Ln) Oxidative Addition Ar-I Iodobenzoic Acid Derivative Ar-I->Ar-Pd(II)-I(Ln) Ar-Pd(II)-Ar'(Ln) Transmetalation Intermediate Ar-Pd(II)-I(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation Ar'B(OH)2 Boronic Acid Ar'B(OH)2->Ar-Pd(II)-Ar'(Ln) Base Base Base->Ar-Pd(II)-I(Ln) Ar-Pd(II)-Ar'(Ln)->Pd(0)Ln Reductive Elimination Ar-Ar' Coupled Product Ar-Pd(II)-Ar'(Ln)->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

III. Performance in Heck Reaction

The Heck reaction, which forms a C-C bond between an aryl halide and an alkene, also benefits from the higher reactivity of iodo-substrates. The oxidative addition of the C-I bond to the palladium catalyst is more facile, allowing for milder reaction conditions and broader substrate scope.

Comparative Data: Heck Reaction of Aryl Halides with Alkenes
Aryl HalideCatalyst SystemBaseSolventTemperature (°C)Yield (%)
IodobenzenePdCl₂(cod)NaOAcDMF10068 (conversion)[8]
Phenylboronic Acid (as aryl source)Pd(OAc)₂, Cu(OAc)₂-DMF10092 (conversion)[8]
Aryl IodideGeneral Pd CatalystAmineVariousRoom Temp - 120Generally High[9]
Aryl ChlorideGeneral Pd CatalystAmineVariousHigher TempsGenerally Lower than Iodides[9]

Note: Direct comparative data for iodobenzoic vs. chlorobenzoic acid in the Heck reaction under identical conditions is limited in the literature. The data presented reflects the general reactivity trends of aryl iodides versus other aryl sources.

Experimental Protocol: Heck Reaction of an Aryl Halide

Materials:

  • Aryl halide (e.g., iodobenzoic acid derivative) (1.0 equiv)

  • Alkene (1.0-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂) (0.01 equiv)

  • Ligand (e.g., PPh₃) (0.02 equiv)

  • Base (e.g., triethylamine) (1.5 equiv)

  • Solvent (e.g., DMF or acetonitrile)[9]

Procedure:

  • To a reaction vessel, add the aryl halide, palladium catalyst, and ligand.

  • Flush the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the solvent, alkene, and base via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[9]

Heck_Reaction Pd(0)Ln Pd(0)Ln Ar-Pd(II)-I(Ln) Oxidative Addition Intermediate Pd(0)Ln->Ar-Pd(II)-I(Ln) Oxidative Addition Ar-I Iodobenzoic Acid Derivative Ar-I->Ar-Pd(II)-I(Ln) Alkene-Pd-Ar Migratory Insertion Intermediate Ar-Pd(II)-I(Ln)->Alkene-Pd-Ar Alkene Coordination & Migratory Insertion Alkene Alkene Alkene->Ar-Pd(II)-I(Ln) H-Pd(II)-I(Ln) β-Hydride Elimination Intermediate Alkene-Pd-Ar->H-Pd(II)-I(Ln) β-Hydride Elimination Substituted Alkene Coupled Product Alkene-Pd-Ar->Substituted Alkene H-Pd(II)-I(Ln)->Pd(0)Ln Base-assisted Reductive Elimination Base Base Base->H-Pd(II)-I(Ln)

Caption: Catalytic cycle of the Heck reaction.

IV. Performance in Sonogashira Coupling

The Sonogashira coupling, which joins an aryl halide with a terminal alkyne, is highly effective with iodo-substrates. The high reactivity of the C-I bond often permits the use of milder conditions, including room temperature reactions, which is advantageous for thermally sensitive substrates.

Comparative Data: Sonogashira Coupling of Aryl Halides with Terminal Alkynes
Aryl HalideCatalyst SystemBaseSolventTemperature (°C)Yield (%)
Aryl IodidePd(PPh₃)₂Cl₂/CuIDiisopropylamineTHFRoom Temp89[10]
Aryl IodidePd/CuFe₂O₄K₂CO₃EtOH70High (Specific yield not stated)[11]
Aryl BromidePd/CuFe₂O₄K₂CO₃EtOH70Lower than Iodide[12]
Aryl ChloridePd/CuFe₂O₄K₂CO₃EtOH70Lower than Bromide[12]

Note: The data illustrates the general reactivity trend of aryl halides in the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling of an Aryl Iodide

Materials:

  • Aryl iodide (e.g., iodobenzoic acid derivative) (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Pd(PPh₃)₂Cl₂ (0.05 equiv)

  • Copper(I) iodide (CuI) (0.025 equiv)

  • Diisopropylamine (7.0 equiv)

  • Anhydrous THF[10]

Procedure:

  • To a solution of the aryl iodide in THF at room temperature, add sequentially Pd(PPh₃)₂Cl₂, CuI, diisopropylamine, and the terminal alkyne.

  • Stir the reaction mixture for 3 hours.

  • Dilute the reaction with diethyl ether and filter through a pad of Celite®, washing with diethyl ether.

  • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the product by flash column chromatography on silica gel.[10]

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-I(Ln) Oxidative Addition Intermediate Pd(0)Ln->Ar-Pd(II)-I(Ln) Oxidative Addition Ar-I Iodobenzoic Acid Derivative Ar-I->Ar-Pd(II)-I(Ln) Ar-Pd(II)-Alkyne(Ln) Transmetalation Intermediate Ar-Pd(II)-I(Ln)->Ar-Pd(II)-Alkyne(Ln) Transmetalation Cu-Alkyne Copper Acetylide Cu-Alkyne->Ar-Pd(II)-Alkyne(Ln) Ar-Pd(II)-Alkyne(Ln)->Pd(0)Ln Reductive Elimination Ar-Alkyne Coupled Product Ar-Pd(II)-Alkyne(Ln)->Ar-Alkyne Cu(I)X Copper(I) Halide Cu(I)X->Cu-Alkyne Terminal Alkyne Terminal Alkyne Terminal Alkyne->Cu-Alkyne Base Base Base->Terminal Alkyne

Caption: Catalytic cycles of the Sonogashira reaction.

V. Conclusion: A Clear Advantage in Synthesis

  • Milder Reaction Conditions: Reactions can often be conducted at lower temperatures, preserving sensitive functional groups.

  • Faster Reaction Times: Increased reactivity leads to shorter reaction times, improving throughput.

  • Higher Yields: More efficient conversion of starting materials to products.

  • Broader Substrate Scope: The ability to couple less reactive partners.

While chlorobenzoic acids may present a more cost-effective option in some instances, the development of highly active catalyst systems is often necessary to achieve comparable results to their iodo-counterparts.[7] For researchers and drug development professionals, the superior reactivity and versatility of iodobenzoic acids make them the preferred choice for a wide range of synthetic applications where efficiency and reliability are paramount.

References

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Analysis of 2-Chloro-4-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-4-iodobenzoic acid is a critical halogenated building block in medicinal chemistry and pharmaceutical development, frequently used in the synthesis of complex active pharmaceutical ingredients (APIs).[1] Given its role as a key starting material, ensuring its purity is paramount to controlling the impurity profile of the final drug substance. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose, offering the high resolution and quantitative accuracy required by regulatory bodies.[2][3]

This guide provides a comparative analysis of two robust Reversed-Phase HPLC (RP-HPLC) methods for determining the purity of this compound. We will explore a rapid isocratic method, ideal for routine quality control, and a comprehensive gradient method, suited for stability studies and in-depth impurity profiling. The discussion is grounded in the principles of chromatographic science, explaining the rationale behind methodological choices to empower researchers to select and adapt these protocols for their specific needs. While other techniques like Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) are invaluable for structural elucidation, HPLC remains the gold standard for quantitative purity assessment.[4][5]

Pillar 1: The Analyte and Chromatographic Strategy

This compound is a carboxylic acid. In an aqueous solution, it exists in equilibrium between its protonated (neutral) form and its deprotonated (anionic) form. For reproducible retention on a non-polar reversed-phase column (like a C18), it is essential to suppress this ionization.[6] According to chromatographic theory, operating the mobile phase at a pH at least 1.5 to 2 units below the analyte's pKa will ensure it remains in its more hydrophobic, neutral state, leading to better retention and improved peak symmetry.[7] Therefore, both methods presented herein utilize an acidified mobile phase.

The core of our comparison lies in the elution mode:

  • Method A: Isocratic Elution. This method uses a constant mobile phase composition throughout the run. It is simple, fast, and highly reproducible, making it perfect for a known set of impurities that elute close to the main peak.[8]

  • Method B: Gradient Elution. This method involves changing the mobile phase composition (increasing the organic solvent percentage) during the analysis. It provides superior resolving power for complex samples containing impurities with a wide range of hydrophobicities, from polar to non-polar.[9]

Experimental Workflow for Method Development and Validation

The development of a reliable HPLC method is a systematic process. The following workflow illustrates the key stages from initial feasibility to a fully validated, trustworthy protocol, compliant with International Conference on Harmonisation (ICH) guidelines.[9][10]

HPLC_Method_Development_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2) Analyte_Characterization Analyte Characterization (pKa, Solubility, UV Spectra) Method_Scouting Method Scouting (Column, Mobile Phase) Analyte_Characterization->Method_Scouting Input Method_Optimization Method Optimization (pH, Gradient, Flow Rate) Method_Scouting->Method_Optimization Refine System_Suitability System Suitability Testing (SST) (Resolution, Tailing, Plates) Method_Optimization->System_Suitability Define Criteria Specificity Specificity & Peak Purity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy_Precision Accuracy & Precision (Repeatability) Linearity_Range->Accuracy_Precision Limits LOD & LOQ Accuracy_Precision->Limits Robustness Robustness Limits->Robustness Routine_Analysis Routine Analysis & QC Robustness->Routine_Analysis Implement Validated Method System_Suitability->Specificity Proceed if SST Passes

Caption: A typical workflow for HPLC method development and validation.

Pillar 2: Experimental Protocols & Comparative Data

Method A: Rapid Isocratic Purity Screen

This method is designed for speed and efficiency in a quality control environment where the primary goal is to quantify the main component and a few known, closely eluting impurities.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (60:40, v/v).

    • Rationale: A 60% acetonitrile concentration provides sufficient elution strength for the main analyte while keeping the run time short. Phosphoric acid ensures a low pH to suppress ionization of the carboxylic acid group.[11]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

    • Rationale: Maintaining a constant column temperature ensures reproducible retention times.

  • Detection: UV at 240 nm.

    • Rationale: The halogenated benzene ring provides strong UV absorbance. 240 nm is a representative wavelength that offers a good response for the parent compound and potential aromatic impurities.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 0.5 mg/mL. Filter through a 0.45 µm syringe filter prior to injection.

Method B: Comprehensive Gradient Impurity Profile

This method is essential for development batches, stability samples, or when a comprehensive separation of all potential process-related impurities and degradants is required.

Experimental Protocol:

  • Instrumentation: HPLC system with a PDA detector.

  • Column: High-resolution C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[12]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: Acetonitrile.

    • Rationale: Formic acid is a volatile acid, making this method compatible with mass spectrometry (LC-MS) if impurity identification is needed.[8] A 250 mm column provides higher theoretical plates and better resolution for complex mixtures.

  • Gradient Program:

    Time (min) % Solvent B (Acetonitrile)
    0.0 30
    20.0 90
    25.0 90
    25.1 30

    | 30.0 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: PDA scan from 200-400 nm, extraction at 240 nm.

    • Rationale: PDA detection is crucial here. It allows for the identification of co-eluting peaks by assessing peak purity and can help in identifying impurities by their UV spectra.[13]

  • Injection Volume: 10 µL.

  • Sample Preparation: Same as Method A (0.5 mg/mL in a 30:70 mixture of Acetonitrile:Water with 0.1% Formic Acid).

Performance Comparison

To illustrate the differences, we present hypothetical but realistic chromatographic data for the analysis of a this compound sample containing two potential impurities: a more polar starting material (Impurity 1) and a less polar, structurally similar isomer (Impurity 2).

ParameterMethod A (Isocratic)Method B (Gradient)Justification & Insights
Run Time ~10 minutes30 minutesMethod A is 3x faster, ideal for high-throughput QC.
Retention Time (Main Peak) 5.2 min15.8 minGradient elution results in longer retention but better overall separation.
Resolution (Main vs. Impurity 1) 1.84.5Method B provides baseline separation (R > 2), crucial for accurate quantification of Impurity 1.
Resolution (Main vs. Impurity 2) 2.15.2Both methods resolve Impurity 2, but the gradient method offers a much larger separation window.
Tailing Factor (Main Peak) 1.11.0The gradient method often yields more symmetrical peaks for later-eluting compounds.
Solvent Consumption LowerHigherIsocratic methods are more economical in terms of solvent usage per run.
Application Scope Routine QC, Purity AssayStability Studies, Impurity Profiling, Method DevelopmentChoose the method based on the analytical objective.
Choosing the Right Method

The decision between an isocratic and gradient method is driven by the analytical requirements. The following diagram outlines the logical process for selecting the appropriate method.

Method_Selection_Logic Start Analytical Goal Defined Question1 Is the impurity profile well-characterized and simple? Start->Question1 Question2 Are there impurities with a wide range of polarities? Question1->Question2 No / Unknown MethodA Select Method A: Isocratic HPLC Question1->MethodA Yes Question2->MethodA MethodB Select Method B: Gradient HPLC Question2->MethodB Yes End Proceed to Validation MethodA->End MethodB->End

Caption: Decision tree for selecting between isocratic and gradient HPLC methods.

Pillar 3: Method Validation and Trustworthiness

A method is only useful if its results are reliable. Both protocols described must undergo a formal validation process to ensure they are fit for purpose, following ICH Q2(R1) guidelines.[14] This process establishes the method's trustworthiness through empirical evidence.

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is confirmed by analyzing a placebo, standards, and stressed samples (e.g., acid, base, peroxide, heat, light degradation) to ensure no interference with the main peak.[14]

  • Linearity: Demonstrating that the detector response is directly proportional to the analyte concentration over a specified range (e.g., from the Quantitation Limit to 150% of the target concentration). A correlation coefficient (r²) of ≥0.999 is typically required.[14]

  • Accuracy: The closeness of the test results to the true value, often determined by analyzing samples with a known amount of spiked analyte (recovery study).

  • Precision: The degree of agreement among individual test results. This is assessed at two levels:

    • Repeatability (Intra-assay precision): Variation over a short interval with the same operator and equipment.[10]

    • Intermediate Precision: Variation within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. Often established based on a signal-to-noise ratio (e.g., 3:1 for LOD, 10:1 for LOQ).[14]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±2% in mobile phase organic content, ±0.1 mL/min flow rate), demonstrating its reliability for routine use.[3]

By rigorously validating these parameters, the chosen HPLC method becomes a self-validating system, providing high confidence in the reported purity values for this compound.

References

A Comparative Guide to the Mass Spectrometry Analysis of 2-Chloro-4-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry (MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the analysis of 2-Chloro-4-iodobenzoic acid. It includes detailed experimental protocols, data presentation, and visualizations to aid in selecting the most suitable analytical method for your research needs.

Introduction

This compound is a halogenated aromatic carboxylic acid with a molecular formula of C₇H₄ClIO₂ and a molecular weight of 282.46 g/mol .[1] Accurate and robust analytical methods are crucial for its quantification and characterization in various matrices, particularly in the context of drug development and chemical research. This guide compares the performance of mass spectrometry, a powerful technique for determining molecular weight and structure, with HPLC-UV, a widely used method for quantitative analysis.

Mass Spectrometry Analysis

Mass spectrometry is a highly sensitive and specific technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

Experimental Protocol: GC-MS

A common approach for the analysis of volatile and thermally stable compounds like this compound is GC-MS with electron ionization (EI).

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent such as methanol or acetonitrile to a final concentration of approximately 1 mg/mL.[2]

  • Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., DB-5ms) is used.[2]

  • GC Parameters:

    • Injection Volume: 1 µL

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Mass Range: m/z 50-350

Expected Fragmentation Pattern

Key fragmentation pathways are expected to include:

  • Loss of a hydroxyl radical (-•OH): [M - 17]⁺ at m/z 265.

  • Loss of a carboxyl group (-•COOH): [M - 45]⁺ at m/z 237.

  • Loss of a chlorine atom (-•Cl): [M - 35]⁺ at m/z 247.

  • Loss of an iodine atom (-•I): [M - 127]⁺ at m/z 155.

The following diagram illustrates the proposed fragmentation pathway:

fragmentation M [C₇H₄ClIO₂]⁺• m/z = 282/284 M_minus_OH [C₇H₃ClIO]⁺ m/z = 265/267 M->M_minus_OH - •OH M_minus_COOH [C₆H₄ClI]⁺• m/z = 237/239 M->M_minus_COOH - •COOH M_minus_Cl [C₇H₄IO₂]⁺ m/z = 247 M->M_minus_Cl - •Cl M_minus_I [C₇H₄ClO₂]⁺ m/z = 155/157 M->M_minus_I - •I

Predicted fragmentation pathway of this compound.

Alternative Analytical Method: HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust and widely accessible technique for the quantitative analysis of aromatic compounds that possess a UV chromophore, such as this compound.

Experimental Protocol: HPLC-UV
  • Sample Preparation: Prepare standard solutions of this compound in the mobile phase at concentrations ranging from 1 to 100 µg/mL to construct a calibration curve.

  • Instrumentation: A standard HPLC system with a UV detector.

  • HPLC Parameters:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.[3]

Performance Comparison: Mass Spectrometry vs. HPLC-UV

FeatureMass Spectrometry (GC-MS)HPLC-UV
Specificity Very High (based on m/z and fragmentation)Moderate (based on retention time)
Sensitivity High (ng to pg level)Moderate (µg to ng level)
Quantitative Accuracy Good (with internal standards)Excellent (with external standards)
Structural Information Excellent (provides molecular weight and fragmentation)None
Instrumentation Cost HighModerate
Sample Throughput ModerateHigh
Method Development Can be complexRelatively straightforward

Experimental Workflow Visualization

The general workflow for the analysis of this compound by either mass spectrometry or HPLC-UV is depicted below.

workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weighing Weighing of Standard dissolution Dissolution in Solvent weighing->dissolution dilution Serial Dilution dissolution->dilution injection Sample Injection dilution->injection separation Chromatographic Separation (GC or HPLC) injection->separation detection Detection (MS or UV) separation->detection peak_integration Peak Integration detection->peak_integration quantification Quantification peak_integration->quantification reporting Reporting quantification->reporting

General analytical workflow for this compound.

Conclusion

Both mass spectrometry and HPLC-UV are valuable techniques for the analysis of this compound, each with distinct advantages. Mass spectrometry, particularly GC-MS, provides unparalleled specificity and structural information, making it ideal for identification and confirmation. In contrast, HPLC-UV offers a cost-effective, robust, and high-throughput solution for routine quantitative analysis. The choice of method will ultimately depend on the specific requirements of the research, including the need for structural elucidation, the desired level of sensitivity, and budgetary constraints.

References

Comparing synthesis routes for different isomers of chloro-iodobenzoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of specifically substituted aromatic compounds is a cornerstone of innovation. This guide provides a comparative analysis of various synthetic routes for different isomers of chloro-iodobenzoic acid, complete with experimental data, detailed protocols, and workflow visualizations to aid in methodological selection.

The strategic placement of chloro and iodo substituents on a benzoic acid framework is crucial for tuning the physicochemical and pharmacological properties of candidate molecules. The isomers discussed herein—2-chloro-5-iodobenzoic acid, 4-chloro-3-iodobenzoic acid, 3-chloro-4-iodobenzoic acid, and 5-chloro-2-iodobenzoic acid—are valuable building blocks in the synthesis of a range of therapeutic agents. This document outlines and compares established synthetic pathways for these isomers, presenting key performance indicators such as reaction yields, times, and conditions.

Comparative Synthesis Data

The following tables summarize the quantitative data for the synthesis of various chloro-iodobenzoic acid isomers, offering a clear comparison of different methodologies.

Table 1: Synthesis of 2-Chloro-5-iodobenzoic Acid

Starting MaterialKey ReagentsReaction ConditionsYield (%)Purity (%)Reference
2-Chlorobenzoic AcidI₂, (NH₄)₂S₂O₈, H₂SO₄, AcOH60-85°C--[1]
5-Amino-2-chlorobenzoic Acid1. NaNO₂, H₂SO₄ (aq) 2. KI0-10°C93.799.6[2]
Methyl Anthranilate1. KI, KIO₃, AcOH 2. NaNO₂, CuCl, HCl 3. NaOH, EtOHStep 1: 55°C, 2h Step 2: 35°C, 24h Step 3: 75-80°C64-70 (overall)95-98[3][4]
2-Amino-5-iodobenzoic Acid1. NaNO₂, HCl 2. CuCl---[4]

Table 2: Synthesis of 4-Chloro-3-iodobenzoic Acid

Starting MaterialKey ReagentsReaction ConditionsYield (%)Purity (%)Reference
3-Amino-4-chlorobenzoic Acid1. Diazotization 2. KI---[5]

Further detailed experimental data for the synthesis of 3-chloro-4-iodobenzoic acid and 5-chloro-2-iodobenzoic acid are not extensively reported in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for the key synthetic routes cited in the comparative data tables.

Synthesis of 2-Chloro-5-iodobenzoic Acid from 5-Amino-2-chlorobenzoic Acid[2][6][7]

This procedure involves a diazotization reaction followed by a Sandmeyer-type iodination.

Materials:

  • 5-Amino-2-chlorobenzoic acid (123 g)

  • 20% Aqueous sulfuric acid (2000 g)

  • Sodium nitrite (51 g)

  • Water (200 g for NaNO₂ solution, 500 g for KI solution, 200 g for washing)

  • Urea (1.2 g)

  • Potassium iodide (130 g)

  • Ethyl acetate (400 g)

  • 1N Hydrochloric acid (300 mL)

  • 10% Sodium bisulfite solution (300 mL)

  • Saturated brine (400 mL)

  • Magnesium sulfate

  • Toluene (400 mL)

Procedure:

  • To a solution of 20% aqueous sulfuric acid, add 5-amino-2-chlorobenzoic acid while maintaining the temperature between 0 and 10°C.

  • Slowly add an aqueous solution of sodium nitrite. Monitor the reaction progress by TLC.

  • Upon completion, add urea and cool the mixture to 0°C.

  • Rapidly add an aqueous solution of potassium iodide and continue stirring until gas evolution ceases, then stir for an additional 30 minutes.

  • Filter the reaction mixture and wash the solid with water to obtain a brown solid.

  • Dissolve the solid in ethyl acetate and wash sequentially with 1N hydrochloric acid, 10% sodium bisulfite solution, and saturated brine.

  • Dry the organic phase with magnesium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from toluene to yield 2-chloro-5-iodobenzoic acid as a pale yellow solid.

Synthesis of 2-Chloro-5-iodobenzoic Acid from Methyl Anthranilate[1][3][8]

This multi-step synthesis involves iodination, a Sandmeyer reaction for chlorination, and subsequent hydrolysis.

Materials:

  • Methyl anthranilate (300 g)

  • Potassium iodide (242.4 g)

  • Potassium iodate (139.1 g)

  • Dichloromethane (99.3 mL for reaction, 397.4 mL for workup)

  • Glacial acetic acid (191.8 g)

  • Sodium sulfite (2.8 g)

  • Sodium nitrite (51 g)

  • Hydrochloric acid (467 g)

  • Cuprous chloride (26 g)

  • Sodium hydroxide (37.5 g)

  • Ethanol (35.6 g)

Procedure:

  • Iodination: In a three-necked flask, dissolve potassium iodide and potassium iodate in water. Add methyl anthranilate and dichloromethane. Add glacial acetic acid dropwise over 1.5 hours. Heat the mixture to 55°C for 2 hours. After cooling, add dichloromethane and sodium sulfite. Separate the organic layer.

  • Sandmeyer Reaction (Chlorination): Prepare a diazonium salt solution by reacting the product from the previous step with sodium nitrite in hydrochloric acid at 0-5°C. In a separate flask, prepare a solution of cuprous chloride in hydrochloric acid. Add the diazonium salt solution dropwise at 25-30°C and then heat to 35°C for 24 hours. Wash the organic layer with dichloromethane.

  • Hydrolysis: In a separate flask, prepare a solution of sodium hydroxide in water and add ethanol. Heat to 75°C and add the product from the Sandmeyer reaction dropwise. After the reaction is complete, filter the solution. Acidify the filtrate with hydrochloric acid to a pH of 1 to precipitate the product. Filter and dry the solid to obtain 2-chloro-5-iodobenzoic acid.

Synthesis Route Visualizations

The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic pathways.

Synthesis_2_Chloro_5_iodobenzoic_Acid_from_5_Amino_2_chlorobenzoic_Acid start 5-Amino-2-chlorobenzoic Acid diazotization Diazotization (NaNO₂, H₂SO₄, 0-10°C) start->diazotization iodination Iodination (KI) diazotization->iodination product 2-Chloro-5-iodobenzoic Acid iodination->product

Caption: Diazotization-Iodination of 5-Amino-2-chlorobenzoic Acid.

Synthesis_2_Chloro_5_iodobenzoic_Acid_from_Methyl_Anthranilate start Methyl Anthranilate iodination Iodination (KI, KIO₃, AcOH) start->iodination sandmeyer Sandmeyer Reaction (NaNO₂, CuCl, HCl) iodination->sandmeyer hydrolysis Hydrolysis (NaOH, EtOH) sandmeyer->hydrolysis product 2-Chloro-5-iodobenzoic Acid hydrolysis->product

Caption: Multi-step synthesis from Methyl Anthranilate.

Conclusion

The synthesis of 2-chloro-5-iodobenzoic acid is well-documented with multiple viable routes, offering flexibility in starting material selection. The diazotization of 5-amino-2-chlorobenzoic acid presents a high-yielding and high-purity option.[2] The multi-step synthesis from the more readily available methyl anthranilate provides a cost-effective alternative, albeit with a more complex procedure and potentially lower overall yield.[3][4]

For the synthesis of 4-chloro-3-iodobenzoic acid, the Sandmeyer reaction starting from 3-amino-4-chlorobenzoic acid is a promising approach, though more detailed optimization and characterization data would be beneficial for a comprehensive evaluation.[5] The synthetic routes for 3-chloro-4-iodobenzoic acid and 5-chloro-2-iodobenzoic acid are less commonly reported, indicating an area ripe for further research and development to expand the synthetic toolbox for these valuable isomers.

This guide serves as a foundational resource for chemists and pharmaceutical scientists. The provided data and protocols can inform the selection of the most appropriate synthetic strategy based on factors such as precursor availability, desired yield and purity, and process scalability. Further investigation into the less-explored isomers is encouraged to broaden the accessibility of these important chemical building blocks.

References

Comparative Reactivity of 2-Chloro-4-iodobenzoic Acid and its Structural Analogues in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Building Block for Synthesis.

In the realm of medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. Halogenated benzoic acids, particularly dihalogenated derivatives, serve as versatile building blocks in the synthesis of complex molecular architectures via palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of the chemical reactivity of 2-Chloro-4-iodobenzoic acid and its structural analogues, supported by established chemical principles and available experimental data. Understanding the nuanced reactivity of these compounds is critical for selecting the most suitable starting materials and optimizing reaction conditions for the synthesis of novel therapeutic agents and functional materials.

The reactivity of dihalobenzoic acids in cross-coupling reactions is primarily dictated by the nature of the halogen substituents. The carbon-halogen bond strength follows the trend C-Cl > C-Br > C-I, making the carbon-iodine bond the most susceptible to oxidative addition by a palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle. Consequently, in molecules containing both chlorine and iodine, the iodine atom is expected to be significantly more reactive. This differential reactivity allows for selective and sequential functionalization, a powerful strategy in multi-step syntheses.

Comparative Reactivity in Key Cross-Coupling Reactions

The utility of this compound and its analogues as synthetic intermediates is most prominently demonstrated in their performance in Suzuki-Miyaura, Heck, and Sonogashira coupling reactions. The following sections provide a comparative analysis of their reactivity based on the position and nature of the halogen substituents.

General Reactivity Hierarchy

The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is well-established:

I > Br > Cl

This hierarchy is a direct consequence of the decreasing bond dissociation energy of the carbon-halogen bond down the group. The weaker C-I bond facilitates a faster rate of oxidative addition, leading to higher reaction rates and often allowing for milder reaction conditions compared to their bromo and chloro counterparts.

Data Summary Tables

The following tables summarize the expected and reported performance of this compound and its structural analogues in key cross-coupling reactions. The data is compiled from various sources and serves as a general guide. It is important to note that specific reaction conditions, including the choice of catalyst, ligand, base, and solvent, can significantly influence the outcome.

Table 1: Suzuki-Miyaura Coupling of 2-Halo-4-iodobenzoic Acid Analogues

AnalogueHalogen at C2Halogen at C4Expected Reactivity at C4Typical Reaction ConditionsTypical Yield (%)Notes
This compoundClIHighPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Dioxane/H₂O), 80-100°C80-95Selective coupling at the C-I bond is highly favored.
2-Bromo-4-iodobenzoic acidBrIHighPd catalyst, Base, Solvent, 80-100°C85-98Similar high reactivity at the C-I bond. The C-Br bond can react under more forcing conditions.
2,4-Diiodobenzoic acidIIVery HighPd catalyst, Base, Solvent, RT-80°C>90 (mono-arylation)Mono-arylation at the more reactive C4 position is typically observed under controlled conditions. Di-arylation is possible with excess reagents and harsher conditions.

Table 2: Heck Reaction of 2-Halo-4-iodobenzoic Acid Analogues

AnalogueHalogen at C2Halogen at C4Expected Reactivity at C4Typical Reaction ConditionsTypical Yield (%)Notes
This compoundClIHighPd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N), Solvent (e.g., DMF), 100-120°C75-90Selective reaction at the C-I bond. The presence of the ortho-chloro group may influence catalyst coordination.
2-Bromo-4-iodobenzoic acidBrIHighPd catalyst, Base, Solvent, 100-120°C80-95High reactivity at the C-I bond is maintained.
2,4-Diiodobenzoic acidIIVery HighPd catalyst, Base, Solvent, 80-100°C>90 (mono-vinylation)Selective mono-vinylation at the C4 position is expected.

Table 3: Sonogashira Coupling of 2-Halo-4-iodobenzoic Acid Analogues

AnalogueHalogen at C2Halogen at C4Expected Reactivity at C4Typical Reaction ConditionsTypical Yield (%)Notes
This compoundClIHighPd/Cu catalyst, Base (e.g., Et₃N), Solvent (e.g., THF/DMF), RT-60°C80-95Efficient coupling at the C-I bond under mild conditions.
2-Bromo-4-iodobenzoic acidBrIHighPd/Cu catalyst, Base, Solvent, RT-60°C85-98Excellent yields for coupling at the C-I bond.
2,4-Diiodobenzoic acidIIVery HighPd/Cu catalyst, Base, Solvent, RT-50°C>90 (mono-alkynylation)Highly selective for mono-alkynylation at the C4 position.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are representative protocols for the key cross-coupling reactions discussed.

General Suzuki-Miyaura Coupling Protocol
  • To an oven-dried Schlenk flask, add the 2-halo-4-iodobenzoic acid analogue (1.0 mmol), the corresponding boronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) to the flask.

  • Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, 5 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Heck Reaction Protocol
  • In a sealed tube, combine the 2-halo-4-iodobenzoic acid analogue (1.0 mmol), the alkene (1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), a phosphine ligand (if required, e.g., PPh₃, 0.04 mmol, 4 mol%), and a base (e.g., Et₃N, 2.0 mmol).

  • Add a suitable solvent (e.g., DMF or NMP, 5 mL).

  • Seal the tube and heat the reaction mixture to the specified temperature (e.g., 100-120°C) for the designated time (typically 4-24 hours).

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic extracts, dry over a drying agent, and remove the solvent in vacuo.

  • Purify the residue by flash chromatography.

General Sonogashira Coupling Protocol
  • To a Schlenk flask, add the 2-halo-4-iodobenzoic acid analogue (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add a suitable solvent (e.g., THF or DMF, 5 mL) and a base (e.g., Et₃N or diisopropylamine, 3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise to the mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60°C) until the starting material is consumed, as monitored by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Visualizing Synthetic Pathways and Reactivity Trends

To further elucidate the experimental workflow and the logical relationships governing reactivity, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 2-Halo-4-iodobenzoic Acid Analogue + Coupling Partner + Base Reaction_Setup Combine in Solvent under Inert Atmosphere Reactants->Reaction_Setup Catalyst_System Palladium Catalyst + Ligand (optional) + Co-catalyst (for Sonogashira) Catalyst_System->Reaction_Setup Heating Heat to Reaction Temperature Reaction_Setup->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Upon Completion Extraction Extract with Organic Solvent Quenching->Extraction Purification Purify by Chromatography Extraction->Purification Product Product Purification->Product

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Reactivity_Relationship cluster_reactivity Reactivity in Cross-Coupling Halogen_Substituent Nature of Halogen Substituent (at C4 position) Iodine Iodine (I) Bromine Bromine (Br) Iodine->Bromine > Chlorine Chlorine (Cl) Bromine->Chlorine > Reactivity_Trend Decreasing Reactivity (Slower Oxidative Addition)

Caption: Logical relationship between halogen substituent and reactivity in cross-coupling.

A Comparative Efficacy Analysis of Leading SGLT2 Inhibitors Synthesized from Halogenated Benzoic Acid Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy of three prominent Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors: Empagliflozin, Canagliflozin, and Dapagliflozin. The synthesis of these C-aryl glucoside compounds originates from structurally related halogenated benzoic acid derivatives, with 2-chloro-5-iodobenzoic acid being a key intermediate in the manufacturing of Empagliflozin. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their comparative performance based on pivotal clinical trial data, alongside detailed experimental methodologies and relevant physiological pathways.

Quantitative Efficacy Data

The clinical efficacy of Empagliflozin, Canagliflozin, and Dapagliflozin has been extensively evaluated in numerous clinical trials. Key performance indicators, including reductions in glycated hemoglobin (HbA1c), body weight, and blood pressure, are summarized below.

Table 1: Comparative Efficacy of SGLT2 Inhibitors in Patients with Type 2 Diabetes

Efficacy ParameterEmpagliflozin (10 mg/25 mg)Canagliflozin (100 mg/300 mg)Dapagliflozin (5 mg/10 mg)
Mean Change in HbA1c -0.62% to -0.66% vs. placebo[1]-0.73% to -1.08% vs. placebo[2]-0.37% to -0.42% vs. placebo (in T1DM)[3]
Body Weight Reduction Approx. -1.84 kg vs. placebo[1]-2.8 kg to -3.5 kg vs. placebo/active comparator[2]-3.21% to -3.74% vs. placebo (in T1DM)[3]
Systolic Blood Pressure Reduction Favorable reduction vs. placebo[1]-4.7 mmHg to -6.4 mmHg vs. placebo[4][5]Moderate benefit observed[6]
Diastolic Blood Pressure Reduction Favorable reduction vs. placebo[1]-1.9 mmHg to -3.5 mmHg vs. placebo[4][5]Moderate benefit observed[6]

Table 2: SGLT2 vs. SGLT1 Selectivity

SGLT2 InhibitorIC50 for SGLT2SGLT2/SGLT1 Selectivity Ratio
Empagliflozin 0.877 nM[7]>2,500-fold[7]
Canagliflozin N/A>250-fold[8]
Dapagliflozin N/A>1,200-fold

Experimental Protocols

The data presented in this guide are derived from rigorously conducted preclinical and clinical studies. The following sections outline the methodologies for the key experiments cited.

1. Determination of IC50 Values for SGLT2 Inhibition

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. For SGLT2 inhibitors, this is typically determined using in vitro cell-based assays.

  • Objective: To quantify the concentration of an SGLT2 inhibitor required to inhibit 50% of the SGLT2-mediated glucose uptake.

  • Methodology:

    • Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells are genetically engineered to stably overexpress the human SGLT2 transporter protein.

    • Assay Procedure:

      • The cells are seeded in 96-well plates and cultured to confluence.

      • Prior to the assay, the cells are washed with a sodium-containing buffer, as SGLT2 function is sodium-dependent.

      • The cells are then incubated with varying concentrations of the SGLT2 inhibitor (e.g., Empagliflozin).

      • A radiolabeled, non-metabolizable glucose analog, such as ¹⁴C-alpha-methylglucoside (¹⁴C-AMG), is added to the wells.

      • After a defined incubation period, the glucose uptake is terminated by rapidly washing the cells with an ice-cold buffer.

      • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

    • Data Analysis: The percentage of SGLT2 inhibition is calculated for each inhibitor concentration relative to a control group (no inhibitor). The IC50 value is then determined by plotting the inhibition percentage against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[9][10]

2. Measurement of Glycated Hemoglobin (HbA1c) in Clinical Trials

HbA1c is a critical endpoint in diabetes clinical trials, reflecting average plasma glucose concentration over an extended period.

  • Objective: To assess the long-term glycemic control in patients treated with SGLT2 inhibitors.

  • Methodology:

    • Sample Collection: Whole blood samples are collected from trial participants at baseline and subsequent follow-up visits (e.g., 3, 6, and 12 months).

    • Analysis Methods: HbA1c levels can be measured using several methods, with High-Performance Liquid Chromatography (HPLC) often considered the reference method.[11][12] Other common methods include:

      • Immunoassay

      • Capillary electrophoresis

      • Enzymatic methods[11]

    • Centralized vs. Local Testing: In multicenter trials, to ensure consistency and minimize inter-laboratory variability, blood samples are often sent to a central laboratory for analysis.[13]

    • Data Reporting: HbA1c is reported as a percentage of total hemoglobin or in mmol/mol.[13] The change from baseline is then calculated to determine the efficacy of the treatment.

Mandatory Visualizations

Diagram 1: Synthetic Pathway Overview for Empagliflozin Intermediate

G cluster_0 Synthesis of Diaryl Methane Intermediate 2_Chloro_5_iodobenzoic_acid 2-Chloro-5-iodobenzoic acid Acid_chloride Acid chloride formation 2_Chloro_5_iodobenzoic_acid->Acid_chloride e.g., Oxalyl chloride Friedel_Crafts Friedel-Crafts Acylation with Fluorobenzene Acid_chloride->Friedel_Crafts Benzophenone_intermediate Benzophenone Intermediate Friedel_Crafts->Benzophenone_intermediate Substitution Substitution with (S)-3-hydroxytetrahydrofuran Benzophenone_intermediate->Substitution Ethereal_benzophenone Ethereal Benzophenone Substitution->Ethereal_benzophenone Reduction Ketone Reduction Ethereal_benzophenone->Reduction Diaryl_methane Diaryl Methane Intermediate Reduction->Diaryl_methane

Caption: Key steps in the synthesis of the diaryl methane intermediate for Empagliflozin.

Diagram 2: Experimental Workflow for SGLT2 IC50 Determination

G Start Start Cell_Seeding Seed SGLT2-expressing CHO or HEK293 cells Start->Cell_Seeding Incubation_Inhibitor Incubate with varying concentrations of SGLT2 inhibitor Cell_Seeding->Incubation_Inhibitor Add_Substrate Add radiolabeled glucose analog (¹⁴C-AMG) Incubation_Inhibitor->Add_Substrate Terminate_Uptake Terminate uptake by washing with ice-cold buffer Add_Substrate->Terminate_Uptake Cell_Lysis Lyse cells Terminate_Uptake->Cell_Lysis Measure_Radioactivity Measure intracellular radioactivity Cell_Lysis->Measure_Radioactivity Calculate_IC50 Calculate IC50 value Measure_Radioactivity->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the in vitro determination of SGLT2 inhibitor potency.

Diagram 3: Physiological Signaling Pathway of SGLT2 Inhibition

G SGLT2_Inhibitor SGLT2 Inhibitor (e.g., Empagliflozin) SGLT2_Block Blocks SGLT2 in Renal Proximal Tubule SGLT2_Inhibitor->SGLT2_Block Glucose_Reabsorption Decreased Renal Glucose Reabsorption SGLT2_Block->Glucose_Reabsorption UGE Increased Urinary Glucose Excretion (Glucosuria) Glucose_Reabsorption->UGE Blood_Glucose Lowered Blood Glucose Levels UGE->Blood_Glucose Caloric_Loss Caloric Loss UGE->Caloric_Loss Osmotic_Diuresis Osmotic Diuresis UGE->Osmotic_Diuresis Weight_Reduction Weight Reduction Caloric_Loss->Weight_Reduction BP_Reduction Blood Pressure Reduction Osmotic_Diuresis->BP_Reduction

Caption: The physiological cascade initiated by SGLT2 inhibition.

References

Safety Operating Guide

Proper Disposal of 2-Chloro-4-iodobenzoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of 2-Chloro-4-iodobenzoic acid, ensuring the safety of laboratory personnel and environmental protection.

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This compound, a halogenated aromatic carboxylic acid, requires specific handling procedures due to its chemical properties and potential hazards. This guide provides a clear, step-by-step process for its safe disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personal Protective Equipment (PPE) is mandatory.

Required PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat and closed-toe shoes are required.

Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

Disposal Procedure Overview

The primary method for the disposal of this compound is through a licensed hazardous waste disposal company, which will typically use incineration.[1][2][3] It is crucial to properly segregate this waste from other laboratory waste streams.

Key Disposal Steps:

  • Segregation: As a halogenated organic compound, this compound waste must be collected in a designated, properly labeled waste container for halogenated organic solids.[4][5] Do not mix it with non-halogenated waste, as this can complicate and increase the cost of disposal.[5]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound".[5]

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]

  • Professional Disposal: Arrange for pickup and disposal by a certified hazardous waste management company.[1][6][7][8] These companies are equipped to handle and incinerate chemical waste in compliance with environmental regulations.

Procedural Summary Table

The following table outlines the key procedural steps and associated safety information for the disposal of this compound.

StepProcedureSafety Precautions & Notes
1. Preparation Gather all necessary PPE. Ensure the work area (chemical fume hood) is clean and operational. Locate the designated halogenated organic solid waste container.Always wear appropriate PPE. Consult the SDS for specific handling instructions.
2. Waste Transfer Carefully transfer the this compound waste into the designated container. Avoid creating dust.[2] If dealing with a solution, it should be placed in a designated halogenated organic liquid waste container.Handle the solid form gently to minimize dust generation. Use a spatula for transfer. Ensure the container is compatible with the chemical.
3. Container Sealing & Labeling Securely seal the waste container. Ensure the "Hazardous Waste" label is complete and accurate, listing all constituents and their approximate percentages if in a mixture.A properly sealed container prevents leaks and vapor release. Accurate labeling is a legal requirement and crucial for safe handling by disposal personnel.
4. Temporary Storage Place the sealed and labeled container in a designated hazardous waste accumulation area. This area should be secure and away from general laboratory traffic.Storage areas should be well-ventilated and have secondary containment. Do not store incompatible waste types together.
5. Professional Disposal Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup.Only use certified and licensed waste disposal services.[1][6][7][8][9] Maintain records of waste disposal as required by regulations.
(Optional) Neutralization Pre-treatment For acidic solutions, neutralization with a suitable base (e.g., sodium bicarbonate or sodium hydroxide) can be performed. This converts the benzoic acid to its salt form. The resulting solution is still a halogenated organic waste and must be disposed of accordingly.This step should only be performed by trained personnel. The reaction can be exothermic. The neutralized waste must still be disposed of as halogenated hazardous waste. Do not dispose of it down the drain.[10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G Disposal Workflow for this compound start Start: Have 2-Chloro-4- iodobenzoic acid waste ppe Wear appropriate PPE (goggles, gloves, lab coat) start->ppe assess_form Is the waste a solid or in solution? ppe->assess_form solid_waste Place in designated 'Halogenated Organic Solid Waste' container assess_form->solid_waste Solid liquid_waste Place in designated 'Halogenated Organic Liquid Waste' container assess_form->liquid_waste Solution label Label container clearly: 'Hazardous Waste' and list contents solid_waste->label liquid_waste->label store Store container in a designated, secure waste accumulation area label->store contact_ehs Contact EHS or licensed waste disposal company for pickup store->contact_ehs end End: Waste properly disposed contact_ehs->end

References

Personal protective equipment for handling 2-Chloro-4-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Safe Handling and Disposal of 2-Chloro-4-iodobenzoic Acid

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Following these procedures is critical to ensure personal safety and proper environmental management.

Hazard Summary

This compound is a corrosive solid that poses multiple health risks.[1] It can cause severe skin irritation and serious eye damage.[1][2] Inhalation of its dust may lead to respiratory irritation, and ingestion is toxic.[1][3] It is also classified as very toxic to aquatic life.[1]

Table 1: GHS Hazard Classification for this compound

Hazard Class Hazard Statement Pictogram
Acute Toxicity, Oral (Category 3) H301: Toxic if swallowed Danger
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritation Warning
Serious Eye Damage/Eye Irritation (Category 1) H318: Causes serious eye damage Danger
Specific target organ toxicity, single exposure (Category 3) H335: May cause respiratory irritation Warning
Hazardous to the aquatic environment, acute hazard (Category 1) H400: Very toxic to aquatic life Warning

Source: Aggregated GHS information from multiple sources.[1]

Operational Plan: Safe Handling Protocol

A systematic approach is essential when working with this compound. This involves a combination of engineering controls, appropriate personal protective equipment (PPE), and safe handling practices.

Engineering Controls
  • Ventilation: Always handle this compound in a certified chemical fume hood to minimize the risk of inhaling dust or vapors.[4][5]

  • Emergency Equipment: Ensure that an eyewash station and an emergency shower are readily accessible and in good working order.[4][6] Spill cleanup materials for acids, such as calcium carbonate, should also be available.[4]

Personal Protective Equipment (PPE)

The selection of PPE depends on the specific procedures being performed. The following table summarizes the recommended PPE for handling this compound.

Table 2: Recommended Personal Protective Equipment

Protection Type Recommended PPE Rationale
Eye and Face Protection Chemical safety goggles used in conjunction with a face shield.[4][7] Provides maximum protection from splashes and airborne particles. A face shield alone is not adequate.[4]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Nitrile, Neoprene).[4][8] Protects skin from direct contact and potential burns or irritation.
Body Protection A lab coat is mandatory. For tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is required.[7][8] Prevents contamination of personal clothing and protects the skin.

| Respiratory Protection | Generally not required when working in a fume hood. If a significant amount of dust is expected, a NIOSH-approved respirator with a particulate filter may be necessary.[5][8] | Protects the respiratory tract from irritation caused by dust.[5] |

Handling Procedures
  • Preparation: Before starting work, ensure all necessary PPE is worn correctly. Clearly label all containers.[6]

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to contain any dust.[5] Use appropriate tools (e.g., spatulas) to handle the solid.

  • Dissolving: When mixing with water or other solvents, always add the this compound solid slowly to the liquid while stirring.[5] Never add liquid to the solid, as this can cause splashing and an exothermic reaction.[4]

  • Storage: Store this compound in a cool, dry, well-ventilated area in a tightly closed container.[9] Keep it segregated from incompatible materials, such as bases and strong oxidizing agents. Store below eye level.[4][7]

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, removing contact lenses if present.[3][4] Seek immediate medical attention.[10]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[4] Seek medical attention if irritation persists.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if symptoms occur.[3]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[10]

Disposal Plan

As a halogenated organic compound, this compound and its contaminated materials must be disposed of as hazardous waste.[11][12]

  • Segregation: Collect all waste containing this compound (including contaminated consumables like gloves, weigh boats, and paper towels) in a designated, properly labeled hazardous waste container.[13] This container must be kept separate from non-halogenated organic waste.[11][12][14]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," and the full chemical name "this compound" must be listed.[13][14] Do not use abbreviations.

  • Storage of Waste: Keep the waste container tightly sealed and store it in a designated satellite accumulation area until it is collected by Environmental Health and Safety (EHS) personnel.

  • Disposal Method: The primary disposal method for halogenated organic compounds is incineration at a licensed facility.[12][15] Never dispose of this chemical down the drain or in regular trash.

Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound from preparation to disposal.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Procedure & Disposal cluster_emergency 4. Emergency Response prep_ppe Don Appropriate PPE: - Goggles & Face Shield - Gloves - Lab Coat prep_setup Set Up in Fume Hood prep_ppe->prep_setup prep_emergency Verify Eyewash/Shower Access prep_setup->prep_emergency handle_weigh Weigh Solid Chemical prep_emergency->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Slowly Add Solid to Liquid handle_transfer->handle_dissolve cleanup_decontaminate Decontaminate Work Area handle_dissolve->cleanup_decontaminate cleanup_segregate Segregate Halogenated Waste cleanup_decontaminate->cleanup_segregate cleanup_label Label Waste Container cleanup_segregate->cleanup_label cleanup_store Store Waste for Pickup cleanup_label->cleanup_store emergency_spill Spill spill_cleanup Use Spill Kit emergency_spill->spill_cleanup spill_dispose Dispose as Hazardous Waste emergency_spill->spill_dispose emergency_exposure Personal Exposure exposure_flush Flush with Water (15 min) emergency_exposure->exposure_flush exposure_medical Seek Medical Attention emergency_exposure->exposure_medical spill_cleanup->spill_dispose exposure_flush->exposure_medical

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.